Product packaging for 3-Amino-2,2-dimethyl-1-propanol(Cat. No.:CAS No. 26734-09-8)

3-Amino-2,2-dimethyl-1-propanol

Cat. No.: B014825
CAS No.: 26734-09-8
M. Wt: 103.16 g/mol
InChI Key: FNVOFDGAASRDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-2,2-dimethyl-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B014825 3-Amino-2,2-dimethyl-1-propanol CAS No. 26734-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,3-6)4-7/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVOFDGAASRDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067247
Record name 1-Propanol, 3-amino-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26734-09-8
Record name 3-Amino-2,2-dimethyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26734-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-amino-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026734098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-amino-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 3-amino-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-dimethylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2,2-dimethyl-1-propanol

Abstract: this compound, also known under the synonym Neopentanolamine, is a bifunctional organic compound featuring a primary amine and a primary hydroxyl group. Its unique structural characteristic is the neopentyl core, where two methyl groups are attached to the carbon adjacent to the functional groups. This steric hindrance is not merely a structural curiosity; it is a critical feature that imparts significant metabolic stability and stereochemical control when this molecule is incorporated into larger, biologically active compounds. This technical guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and pivotal applications, particularly for researchers and professionals engaged in pharmaceutical chemistry and drug development.

This compound is a sterically hindered amino alcohol. The gem-dimethyl groups on the C2 position create a neopentyl-like scaffold, which is fundamental to its chemical behavior and utility.

Caption: Molecular Structure of this compound.

The physical and chemical identifiers for this compound are summarized below, providing a foundational dataset for experimental design.

Identifier Value Reference
IUPAC Name 3-amino-2,2-dimethylpropan-1-ol[1]
Synonyms Neopentanolamine[2]
CAS Number 26734-09-8[1][3][4]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.17 g/mol [2]
Appearance Colorless to white crystals or powder[1][2]
Melting Point ~70 °C[2]
Solubility Soluble in Dichloromethane, Chloroform, Ether, Methanol[2]
Purity (Typical) ≥94.0% - >97.0% (GC)[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional groups: the nucleophilic primary amine and the primary alcohol. The strategic importance of this molecule in synthesis stems from the ability to selectively protect one group while reacting the other.

Core Reactivity Insights:

  • Nucleophilic Amine: The primary amine readily participates in reactions typical of amines, such as acylation, alkylation, and carbamate formation.

  • Primary Alcohol: The hydroxyl group can be oxidized, esterified, or converted into an ether.

  • Steric Influence: The gem-dimethyl group is the defining feature. It provides significant steric bulk around the C2 position, which can moderate the reactivity of the adjacent functional groups. More importantly, in drug development, this neopentyl core is known to enhance metabolic stability by shielding the molecule from enzymatic degradation.[5]

Key Synthetic Transformation: N-Protection

In multi-step syntheses, it is often essential to "mask" the highly reactive amine to allow for selective chemistry at the hydroxyl position. A common and robust method is the formation of a tert-butyloxycarbonyl (Boc) protected amine. This reaction is highly efficient and the Boc group can be removed under acidic conditions without affecting other parts of the molecule.

start This compound reagent Boc₂O, Et₃N DCM start->reagent product 3-(Boc-amino)-2,2-dimethyl-1-propanol reagent->product  Protection

Caption: Workflow for Boc-protection of the primary amine.

This protected intermediate, 3-(Boc-amino)-2,2-dimethyl-1-propanol, is a crucial building block in the synthesis of peptidomimetics and protease inhibitors, where the free hydroxyl group is further functionalized.[5]

Illustrative Experimental Protocol: Boc-Protection

The following protocol is a self-validating system for the synthesis of the Boc-protected intermediate, a cornerstone for its use in drug discovery.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution and stir for 10 minutes at 0 °C. The base acts as a scavenger for the acid byproduct.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-(Boc-amino)-2,2-dimethyl-1-propanol.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. The steric hindrance provided by the gem-dimethyl groups can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.[5]

Case Study: Neurological Agents In the pursuit of treatments for ischemic stroke, novel derivatives of 3-amino-1-propanol have been synthesized and evaluated as potent sodium (Na+) channel blockers.[6] Specifically, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which share the core amino alcohol structure, demonstrated potent blocking activity on neuronal Na+ channels.[6] One compound, in particular, showed desirable neuroprotective effects in preclinical models.[6] This highlights the utility of the amino propanol backbone as a foundational element for generating new therapeutic agents targeting neurological disorders. The structural rigidity and lipophilicity can be fine-tuned by derivatizing both the amine and alcohol functionalities, showcasing the versatility of this building block.

Other Pharmaceutical Applications:

  • Peptidomimetics: The protected form is used to create non-natural amino acid analogs that mimic peptide structures but with enhanced stability and oral bioavailability.[5]

  • Enzyme Inhibitors: It serves as a key intermediate in the synthesis of protease inhibitors.[5]

  • Cyclic Carbamates: The compound is a direct reactant in the synthesis of cyclic carbamates, which are themselves important heterocyclic structures in medicinal chemistry.[1]

Spectroscopic and Safety Profile

Spectroscopic Data: Structural confirmation is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the CH₂-O, CH₂-N protons, the NH₂ protons, the two methyl groups (which would appear as a singlet), and the OH proton. Spectroscopic data is available for reference from sources like ChemicalBook.[7]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for O-H and N-H stretching (typically a broad band in the 3300-3400 cm⁻¹ region) and C-H stretching (around 2800-3000 cm⁻¹).

Safety and Handling: As a corrosive and irritant chemical, proper handling of this compound is critical.

  • Hazards: The compound is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[3]

  • Precautions:

    • Always handle in a well-ventilated area or chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust or vapors.[3]

    • Store in a tightly closed container in a dry, cool place, as the material can be hygroscopic.[2]

    • Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is more than a simple bifunctional molecule; it is a sophisticated building block whose value is significantly enhanced by its sterically hindered neopentyl core. This feature provides a powerful tool for medicinal chemists to design drug candidates with improved metabolic stability and controlled stereochemistry. Its straightforward reactivity, coupled with the ability for selective protection of its functional groups, ensures its continued and expanding role in the synthesis of complex pharmaceuticals and other high-value chemical entities. Understanding its core chemical properties is essential for leveraging its full potential in research and development.

References

3-Amino-2,2-dimethyl-1-propanol CAS number 26734-09-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2,2-dimethyl-1-propanol (CAS: 26734-09-8)

Abstract

This compound, also known as neopentanolamine, is a bifunctional primary amino alcohol featuring a sterically hindered neopentyl backbone. This unique structural motif, combining a primary amine and a primary alcohol on a dimethyl-substituted propane chain, makes it a valuable and versatile building block in organic and medicinal chemistry. Its distinct stereoelectronic properties are leveraged in the synthesis of complex molecules, including pharmaceutical intermediates, where the gem-dimethyl group can impart favorable characteristics such as increased metabolic stability and controlled stereochemistry.[1] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, key applications in drug development, detailed spectroscopic characterization, and essential safety protocols.

Core Physicochemical & Structural Properties

This compound (CAS: 26734-09-8) is a compound whose utility is fundamentally derived from its molecular structure.[2] The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective functionalization, making it a strategic component in multistep syntheses.[3]

Chemical Structure

The molecule's structure is defined by a propane backbone with two methyl groups at the C2 position, a primary amino group at the C3 position, and a primary hydroxyl group at the C1 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 26734-09-8[4][5]
Molecular Formula C₅H₁₃NO[4][6][7]
Molecular Weight 103.16 g/mol [2][6][7]
IUPAC Name 3-amino-2,2-dimethylpropan-1-ol[4]
Synonyms Neopentanolamine[6][8][9]
Appearance Colorless to white crystal, lump, or powder[4][6]
Purity Typically ≥95% - 97%[4][6]
InChI Key FNVOFDGAASRDQY-UHFFFAOYSA-N[4][10]
SMILES CC(C)(CN)CO[4][11]
Storage Room temperature, inert atmosphere, keep in dark place

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes to amino alcohols exist, a common and effective strategy involves the reduction of a corresponding nitro alcohol.[12] This approach is advantageous due to the availability of nitroalkane precursors. The following protocol describes a plausible and scalable two-step synthesis starting from 2,2-dimethyl-1,3-propanediol, proceeding through a nitro alcohol intermediate.

Synthesis Workflow

G A 2,2-Dimethyl-1,3-propanediol (Starting Material) B Step 1: Selective Tosylation & Nitration A->B  1. TsCl, Pyridine  2. NaNO₂, DMF C 3-Nitro-2,2-dimethyl-1-propanol (Intermediate) B->C D Step 2: Catalytic Hydrogenation C->D  H₂, Pd/C  Ethanol E This compound (Final Product) D->E

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 3-Nitro-2,2-dimethyl-1-propanol (Intermediate)

This step involves the selective protection of one hydroxyl group, followed by nucleophilic substitution with a nitrite source.

  • Monotosylation: Dissolve 2,2-dimethyl-1,3-propanediol in pyridine at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C. The use of one equivalent of TsCl favors mono-functionalization. Stir the reaction for 12-16 hours at room temperature.

  • Work-up: Quench the reaction with cold HCl (1M) and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Nitration: Dissolve the crude tosylate intermediate in dimethylformamide (DMF). Add sodium nitrite (NaNO₂) (1.5 equivalents) and heat the mixture to 80°C for 6-8 hours.

  • Isolation: After cooling, pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers, dry, and concentrate under reduced pressure. Purify the resulting crude 3-nitro-2,2-dimethyl-1-propanol via column chromatography.

Step 2: Reduction to this compound (Final Product)

The conversion of the nitro group to a primary amine is efficiently achieved via catalytic hydrogenation. This method is preferred for its high yield and clean conversion.[12]

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 3-nitro-2,2-dimethyl-1-propanol intermediate in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-2 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization to achieve high purity.[4]

Applications in Research & Drug Development

The bifunctional nature and the presence of a neopentyl core make this compound a strategic building block in medicinal chemistry.[1][3]

  • Peptidomimetics and Protease Inhibitors: The Boc-protected form of this amino alcohol is a key intermediate in synthesizing molecules that mimic peptides.[1] The gem-dimethyl group provides steric shielding, which can prevent enzymatic degradation, thus improving the metabolic stability and in vivo half-life of the resulting drug candidate.[1]

  • Scaffold for Bioactive Molecules: It serves as a versatile scaffold for creating novel bioactive compounds. The primary amine can be readily derivatized to form amides, sulfonamides, or participate in reductive amination, while the hydroxyl group can be converted into esters, ethers, or used as a handle for further conjugation.

  • Synthesis of Heterocycles: This compound is a reactant in the synthesis of complex heterocyclic structures like cyclic carbamates and cryptophycin analogues, which are known for their potent biological activities.[4][8] The defined spatial relationship between the amine and alcohol functionalities facilitates cyclization reactions.

cluster_0 This compound cluster_1 Chemical Reactivity & Derivatization cluster_2 Pharmaceutical Implications A Primary Amine (-NH₂) D Amide / Sulfonamide Formation A->D F Cyclization Reactions (e.g., Carbamates) A->F B Primary Alcohol (-OH) E Ester / Ether Formation B->E B->F C Neopentyl Core (gem-dimethyl) G Improved Metabolic Stability C->G H Stereochemical Control C->H I Scaffold for Peptidomimetics D->I E->I F->I

Caption: Role of this compound's functional groups in drug development.

Spectroscopic Characterization

Accurate structural elucidation is critical. While full spectra are often proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.[10] The following outlines the expected results from standard analytical techniques.

General Spectroscopic Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) for NMR analysis. For IR, prepare a KBr pellet or cast a thin film. For MS, prepare a dilute solution in a volatile solvent like methanol.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Expected signals include:

    • A singlet for the six protons of the gem-dimethyl groups.

    • A singlet or triplet for the two protons of the CH₂ adjacent to the hydroxyl group.

    • A singlet or triplet for the two protons of the CH₂ adjacent to the amino group.

    • Broad singlets for the NH₂ and OH protons, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. Expected signals include:

    • A signal for the two equivalent methyl carbons.

    • A quaternary carbon signal (C(CH₃)₂).

    • Signals for the two distinct CH₂ carbons (one attached to N, one to O).

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum. Key expected absorption bands include:

    • A broad band around 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching.

    • Bands around 2850-2960 cm⁻¹ for C-H stretching.

    • A band around 1050-1150 cm⁻¹ for C-O stretching.

    • A band around 1600 cm⁻¹ for N-H scissoring.

  • Mass Spectrometry (MS): Obtain a mass spectrum, typically using Electrospray Ionization (ESI). The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 104.17.

Safety & Handling

This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[9]

Hazard InformationHandling & Storage Recommendations
Signal Word: DangerEngineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[13]
Pictogram: GHS05 (Corrosion)Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13]
Hazard Statement: H314 - Causes severe skin burns and eye damage.Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[13]
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[14]Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[14]
First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[14]Disposal: Dispose of contents/container to an approved waste disposal plant.[13]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly within the pharmaceutical industry. Its unique combination of a sterically hindered neopentyl core and dual primary amine/alcohol functionality provides a robust platform for developing complex molecules with potentially enhanced pharmacological properties. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical attributes for advanced scientific applications.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2,2-dimethyl-1-propanol is a bifunctional organic compound featuring a primary amine and a primary hydroxyl group. Its unique neopentyl-like backbone, characterized by a quaternary carbon atom adjacent to both functional groups, imparts significant steric hindrance. This structural feature is not merely a passive characteristic; it is a critical determinant of the molecule's reactivity, selectivity in synthesis, and metabolic stability when incorporated into larger bioactive molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, and its pivotal role as a versatile building block for drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are rooted in its distinct molecular architecture. Understanding these core properties is essential for its effective application in chemical synthesis.

Chemical Identity

A clear identification of the molecule is the first step in any rigorous scientific endeavor.

IdentifierValueSource
IUPAC Name 3-amino-2,2-dimethylpropan-1-ol[1]
CAS Number 26734-09-8[1][2]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [3]
SMILES CC(C)(CN)CO[1]
InChIKey FNVOFDGAASRDQY-UHFFFAOYSA-N[1][4]
Structural Analysis

The molecule's structure consists of a propane chain with a hydroxyl group on the first carbon (C1) and an amino group on the third carbon (C3). The central carbon (C2) is a quaternary center, bonded to two methyl groups. This gem-dimethyl arrangement is a defining feature, creating a sterically hindered environment that influences the reactivity of the adjacent functional groups. This steric shielding can prevent unwanted side reactions and is often exploited to enhance the metabolic stability of pharmaceutical compounds derived from it.[5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility are critical parameters for experimental design and process chemistry.

PropertyValueSource
Appearance Colorless to white crystals or powder[1]
Assay (GC) ≥94.0%[1]
Water Content ≤2.5% (Karl Fischer)[1]

Synthesis and Reactivity

While multiple synthetic routes can be envisioned, the synthesis of amino alcohols often involves the reduction of a corresponding nitro alcohol or the amination of a haloalcohol. The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a versatile reactant.

For multi-step syntheses, selective protection of one functional group is a common strategy. The primary amine is often protected using a tert-butoxycarbonyl (Boc) group, which allows for subsequent reactions to be carried out at the hydroxyl terminus.[5] This protected intermediate is crucial in the synthesis of peptidomimetics and protease inhibitors.[5]

Caption: General synthetic utility workflow.

Spectroscopic Characterization

A comprehensive understanding of the molecule's spectral properties is paramount for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two equivalent methyl groups, a singlet for the aminomethylene protons (CH₂N), a singlet for the hydroxymethylene protons (CH₂O), and broad singlets for the amine (NH₂) and hydroxyl (OH) protons which are exchangeable.[4]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbons, the quaternary carbon, the aminomethylene carbon, and the hydroxymethylene carbon.[6] Data for the closely related N,N-dimethylated analog provides a reference for expected chemical shifts.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3300-3400 (Broad)
N-H (Amine)Stretching3300-3500 (Medium, two bands for primary)
C-H (Alkyl)Stretching2850-2960
N-H (Amine)Scissoring1590-1650
C-O (Alcohol)Stretching1000-1260

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The presence of two bands for the N-H stretch is characteristic of a primary amine (-NH₂). These features are confirmed by spectral data available for the compound.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH), a CH₂OH group, or cleavage alpha to the nitrogen atom, which are characteristic fragmentation pathways for amino alcohols.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the structural motifs it can introduce into a drug candidate.

Peptidomimetics and Protease Inhibitors

The compound serves as a key intermediate in the synthesis of peptidomimetics and protease inhibitors.[5] Proteases are a class of enzymes essential for the life cycle of many viruses and pathogens, making them attractive drug targets.[9][10] Inhibitors often mimic the structure of the natural peptide substrate that the protease cleaves. The sterically hindered neopentyl core of this compound can be incorporated into these inhibitors to improve their metabolic stability by shielding susceptible bonds from enzymatic degradation.[5]

Control of Stereochemistry and Bioactivity

The gem-dimethyl group provides steric bulk that can be used to control stereochemistry in subsequent synthetic steps.[5] This is crucial in drug development, where often only one enantiomer or diastereomer of a molecule possesses the desired therapeutic activity. Its bifunctional nature allows it to be used in the synthesis of diverse structures, including cyclic carbamates and analogues of cryptophycin, a potent antitumor agent.[1] It has also been used in the development of potential antidepressant agents and sodium channel blockers.[11][12]

Caption: Role of structural features in drug development.

Experimental Protocol: N-Boc Protection

The selective protection of the amine is a foundational step for utilizing this building block. The following protocol is a self-validating system for achieving this transformation.

Objective: To selectively protect the primary amine of this compound with a tert-butoxycarbonyl (Boc) group, yielding 3-(Boc-amino)-2,2-dimethyl-1-propanol.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate/Hexanes mixture (for TLC mobile phase)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DCM.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature. Causality: The base is required to neutralize the acidic byproduct formed during the reaction.

  • Boc Anhydride Addition: Dissolve (Boc)₂O (1.05 eq.) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the initial starting material and the reaction mixture side-by-side. The product should have a higher Rf value than the polar starting material. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of high purity after workup.

Confirmation: The identity and purity of the product, 3-(Boc-amino)-2,2-dimethyl-1-propanol, should be confirmed by NMR and Mass Spectrometry.

Conclusion

This compound is more than a simple amino alcohol; it is a strategically designed building block for modern medicinal chemistry. Its molecular structure, defined by the sterically demanding gem-dimethyl group at the C2 position, provides a unique combination of reactivity and stability. This guide has detailed the fundamental structural and spectroscopic properties that allow researchers to confidently identify and utilize this compound. Its demonstrated applications in the synthesis of complex molecules, particularly protease inhibitors, underscore its importance. For drug development professionals, a thorough understanding of this intermediate's molecular architecture is key to unlocking its full potential in the creation of novel, effective, and metabolically robust therapeutics.

References

An In-depth Technical Guide to the Physical Constants of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-2,2-dimethyl-1-propanol in Modern Research

This compound (CAS No. 26734-09-8), also known as neopentanolamine, is a structurally unique bifunctional molecule featuring a primary amine and a primary alcohol group attached to a sterically hindered neopentyl core. This arrangement imparts specific chemical properties that make it a valuable building block in pharmaceutical synthesis and materials science. Its role as a reactant in the synthesis of cyclic carbamates and analogues of cryptophycin, a potent antitumor agent, underscores its importance in drug development.[1][2] A thorough understanding of its physical constants is paramount for researchers and chemical engineers to ensure process safety, optimize reaction conditions, predict behavior in various solvents, and establish robust quality control standards.

This guide provides a comprehensive overview of the key physical constants of this compound, offering field-proven insights into their experimental determination. We will delve into the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Molecular and Chemical Identity

A foundational understanding begins with the basic molecular properties that dictate the physical behavior of the compound.

PropertyValueSource(s)
CAS Number 26734-09-8[1][3]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.17 g/mol [4]
IUPAC Name 3-amino-2,2-dimethylpropan-1-ol[1]
Synonyms Neopentanolamine
Appearance White to off-white crystalline powder or lump[4][5]

Thermal Properties: Melting and Boiling Points

The thermal transition points are critical parameters for purification, storage, and reaction setup.

Melting Point

The melting point provides a quick and effective assessment of purity. For this compound, there is a notable discrepancy in the literature values, which likely stems from differences in sample purity or measurement conditions.

Reported Melting PointSource(s)
98-100 °C[3]
~70 °C[5]

This significant variation highlights the necessity of careful, in-house verification. The higher range (98-100 °C) is more frequently cited by chemical suppliers, suggesting the lower value might correspond to a less pure sample or a different polymorphic form. Impurities typically depress and broaden the melting point range.[4]

Expertise in Action: Protocol for Accurate Melting Point Determination

Given that this compound is noted to be hygroscopic, special precautions are required to prevent atmospheric moisture from depressing the observed melting point.[2]

Objective: To determine the melting point range of a hygroscopic solid with high accuracy.

Methodology:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried under vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours prior to measurement.

    • In a low-humidity environment (e.g., a glove box or dry bag), finely crush a small amount of the dried sample to a powder.

    • Pack the powder into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

  • Sealing the Capillary (Critical for Hygroscopic Samples):

    • Causality: To prevent water absorption during heating, the open end of the capillary must be sealed.

    • Carefully heat the open end of the capillary tube in the coolest part of a Bunsen burner flame until the glass softens and a seal is formed. Allow it to cool completely.

  • Instrument Setup (Digital Melting Point Apparatus, e.g., Mettler Toledo MP series):

    • Insert the sealed capillary into the heating block.

    • Set a rapid heating ramp (e.g., 10 °C/min) to find an approximate melting point.[6]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Accurate Measurement:

    • Begin a new measurement with a fresh, sealed capillary.

    • Set the start temperature to 10 °C below the approximate melting point.

    • Use a slow heating rate of 1 °C/min as specified by most pharmacopeias for accurate determination.[6]

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear). The melting point is reported as this range.

  • Validation: Repeat the measurement at least twice. Consistent results (within 0.5 °C) validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample (Vacuum) Crush Crush to Powder Dry->Crush Pack Pack Capillary Crush->Pack Seal Seal Capillary Pack->Seal Approx Approximate MP (10°C/min) Seal->Approx Accurate Accurate MP (1°C/min) Approx->Accurate Record Record T_onset - T_clear Accurate->Record Validate Validate (Repeat ≥ 2x) Record->Validate

Caption: Workflow for Hygroscopic Melting Point Determination.

Boiling Point

This compound is a solid at room temperature, and its boiling point is reported under reduced pressure to avoid decomposition at high temperatures.

Boiling PointPressureSource(s)
95-105 °C35 Torr (46.7 hPa)[3]
Expertise in Action: Protocol for Vacuum Distillation Boiling Point

Determining the boiling point under vacuum requires a specialized setup to control the pressure accurately.

Objective: To determine the boiling point of a substance at a specific sub-atmospheric pressure.

Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using a small-scale round-bottom flask, a Claisen adapter, a condenser, and a receiving flask. Causality: The Claisen adapter prevents bumping of the liquid into the condenser, which is common under vacuum.[7]

    • Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling stones are ineffective under vacuum.[7]

    • Ensure all glass joints are properly greased and sealed to maintain a stable vacuum.

    • Connect the apparatus to a vacuum pump via a vacuum trap and a manometer. Causality: The manometer is essential for accurately measuring the pressure at which the boiling point is observed. The trap protects the pump from corrosive vapors.

  • Procedure:

    • Place the sample (1-2 g) in the distillation flask.

    • Turn on the stirrer.

    • Slowly turn on the vacuum pump and allow the pressure to stabilize at the target pressure (e.g., 35 Torr).

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the temperature on a thermometer placed such that the bulb is just below the side arm of the distillation head.

    • The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and condensate is forming on the thermometer bulb.[7]

  • Data Recording: Record the stable temperature and the precise pressure from the manometer. A boiling range of up to 5 °C is not uncommon under vacuum due to slight pressure fluctuations.[7]

Boiling_Point_Workflow A Assemble Vacuum Distillation Apparatus B Add Sample & Stir Bar A->B C Seal System & Start Stirrer B->C D Reduce Pressure to Target (e.g., 35 Torr) C->D E Apply Gentle Heat D->E F Observe for Stable Reflux & Condensation E->F G Record Stable Temperature & Pressure F->G

Caption: Protocol for Boiling Point Determination Under Vacuum.

Physicochemical Properties

These constants are fundamental to understanding the compound's behavior in solutions and its safety profile.

PropertyValueConditionsSource(s)
Density 0.9 ± 0.1 g/cm³-[3]
Vapor Pressure 0.285 mmHg25 °C[3]
Flash Point 62 °CClosed Cup[3]
Refractive Index 1.451-[3]
Solubility Profile

The solubility is critical for drug formulation, reaction solvent selection, and purification processes like recrystallization.

SolventSolubilitySource(s)
Water Very faint turbidity[3]
Dichloromethane Soluble[2][3]
Chloroform Soluble[2][3]
Ether Soluble[2][3]
Methanol Soluble[2][3]

Insight: The molecule possesses both a polar primary alcohol and a primary amine group, capable of hydrogen bonding, which grants solubility in polar organic solvents like methanol. However, the nonpolar, bulky neopentyl group limits its aqueous solubility, resulting in only faint turbidity in water.[3] This amphiphilic nature is key to its utility as an intermediate.

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint for compound identification and quality control. While raw spectra are best viewed in dedicated databases, the key characteristic signals are summarized below.

TechniqueDescriptionSource(s)
¹H NMR Spectra available for viewing.[8]
¹³C NMR Spectra available for viewing.[9]
FTIR Spectra available for viewing.[8]
Mass Spec. Spectra available for viewing.[8]

Authoritative Data Source: A comprehensive collection of spectra (NMR, FTIR, Raman, MS) for this compound can be accessed through public and commercial databases such as the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[8][10] These resources are invaluable for cross-referencing experimentally obtained data.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance requiring careful handling.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

Storage:

  • Store locked up in a cool, dry, and well-ventilated place.

  • The compound is hygroscopic; store under an inert atmosphere (e.g., Argon or Nitrogen) and keep the container tightly sealed to prevent degradation and moisture absorption.[2]

Conclusion

The physical constants of this compound presented in this guide serve as a critical dataset for any researcher or developer utilizing this versatile chemical intermediate. The provided protocols, grounded in established laboratory techniques and scientific principles, offer a reliable framework for verifying these constants in-house, accounting for the compound's specific properties like hygroscopicity. Adherence to these rigorous measurement standards and safety protocols will ensure data integrity, process efficiency, and a safe laboratory environment.

References

An In-Depth Technical Guide to the Safe Handling of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a profound understanding of the chemical reagents we handle daily is the bedrock of both groundbreaking research and, more importantly, a safe laboratory environment. This guide is dedicated to providing a comprehensive, in-depth technical overview of the safety and handling precautions for 3-Amino-2,2-dimethyl-1-propanol (CAS No. 26734-09-8), also known as Neopentanolamine. This is not a mere recitation of standardized safety data, but a synthesized resource that delves into the causality behind safety protocols, offering field-proven insights for the discerning researcher. Our objective is to empower you with the knowledge to not only use this versatile building block effectively but also to anticipate and mitigate potential hazards with scientific rigor.

Section 1: Hazard Identification and Risk Assessment

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is imperative to understand that its hazard profile is a composite of its primary amine and primary alcohol functionalities, compounded by its physical properties.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for a complete and updated classification.

Toxicological Profile

Section 2: Prudent Practices for Safe Handling

A proactive approach to safety is paramount. The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive material that can cause irreversible eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), and a lab coat.Prevents skin contact which can lead to severe burns.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Mitigates the risk of inhaling dusts or mists that can cause respiratory irritation.

Workflow for Donning and Doffing PPE

Figure 1: Recommended PPE donning and doffing sequence.

Engineering Controls

Primary containment through engineering controls is the most effective way to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving this compound, should be performed in a certified chemical fume hood. This is crucial to prevent inhalation of dust and potential vapors, especially if heated.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.

Section 3: Chemical Reactivity and Incompatibility

Understanding the reactivity of this compound is key to preventing unintended and potentially hazardous reactions. Its structure, featuring a primary amine and a primary alcohol on a sterically hindered neopentyl scaffold, dictates its chemical behavior.

General Reactivity

The presence of both a basic amino group and a nucleophilic/protic hydroxyl group allows for a range of reactions. It will react exothermically with acids to form salts.[4]

Incompatible Materials
  • Strong Oxidizing Agents: Avoid contact with strong oxidizers such as potassium permanganate and hydrogen peroxide. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, while the amine group can also be oxidized. These reactions can be vigorous and generate heat.

  • Acids: While it reacts with acids in a predictable acid-base manner, mixing with strong, concentrated acids can be highly exothermic.

  • Halogenating Agents: Reagents like thionyl chloride and phosphorus halides will react with the hydroxyl group to form the corresponding halogenated compound.[5]

Thermal Decomposition

Upon heating, this compound can decompose. While specific decomposition products for this exact molecule are not detailed in the provided search results, thermal degradation of a similar compound, 2-amino-2-methyl-1-propanol, is known to yield products such as acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]

Section 4: Emergency Procedures

Preparedness is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Workflow

Figure 2: General workflow for responding to an accidental exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

  • Specific Hazards: The compound is a combustible liquid.[3] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and carbon oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[7]

  • The material is hygroscopic and should be protected from moisture.

Waste Disposal

All waste disposal practices must comply with local, state, and federal regulations.

Step-by-Step Laboratory-Scale Neutralization and Disposal Protocol for Aqueous Solutions:

  • Preparation: Conduct all neutralization procedures in a chemical fume hood while wearing appropriate PPE (goggles, face shield, gloves, lab coat). Prepare a large beaker with cold water or an ice bath to cool the reaction vessel.

  • Dilution: Slowly and with stirring, add the this compound waste solution to a larger volume of cold water. This helps to dissipate any heat generated during neutralization.

  • Neutralization: While stirring continuously, slowly add a dilute acid (e.g., 1M hydrochloric acid or 1M sulfuric acid) to the diluted waste solution. Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • pH Adjustment: Continue adding the dilute acid until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction is exothermic.

  • Final Disposal: Once the solution is neutralized and has cooled to room temperature, it can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Never dispose of the concentrated or un-neutralized material directly into the sewer system.

Disposal of Solid Waste and Contaminated Materials:

  • Solid Waste: Collect un-neutralized solid this compound in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) should be placed in a sealed, labeled hazardous waste container for disposal by your institution's environmental health and safety department.

Section 6: Lessons from Laboratory Incidents

While no specific incident reports involving this compound were identified in the literature search, valuable lessons can be drawn from incidents involving corrosive and flammable liquids in a laboratory setting. A common theme in such incidents is the failure to adhere to established safety protocols, particularly the use of appropriate PPE and engineering controls.[8] Uncontrolled heating and improper handling of flammable materials are also frequent causes of laboratory fires and explosions.[9][10] A thorough risk assessment before beginning any experiment is crucial to identify and mitigate potential hazards.[9]

Conclusion

This compound is a valuable chemical intermediate for research and development. Its safe and effective use is contingent upon a thorough understanding of its hazards and the diligent application of the handling precautions outlined in this guide. By integrating these principles into your laboratory practices, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors.

References

An In-Depth Technical Guide to the Discovery and History of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Storied Amino Alcohol: From Foundational Chemistry to Modern Applications

3-Amino-2,2-dimethyl-1-propanol, also known by its synonym Neopentanolamine, is a sterically hindered primary amino alcohol that has found a niche in various chemical syntheses, ranging from pharmaceuticals to industrial applications. Its unique structural architecture, featuring a neopentyl backbone, imparts specific chemical properties that have been leveraged by chemists for decades. This guide delves into the historical discovery and the evolution of the synthesis of this important building block, providing a technical overview for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Before exploring its history, it is essential to understand the fundamental properties of this compound.

PropertyValue
CAS Number 26734-09-8
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Appearance White to almost white powder or lump
Melting Point 70°C
Boiling Point Not available (decomposes)
Solubility Soluble in water

The Genesis of a Synthesis: A Two-Step Journey from Simple Precursors

The discovery and initial synthesis of this compound are rooted in the fundamental principles of organic chemistry, specifically the strategic combination of carbon-carbon bond formation followed by a functional group transformation. The historical pathway to this amino alcohol is a classic two-step sequence: a Henry reaction to construct the carbon skeleton and a subsequent reduction of the nitro group to the desired amine.

Step 1: The Henry Reaction - Building the Carbon Framework

The journey to this compound begins with the venerable Henry reaction , a cornerstone of organic synthesis discovered by the Belgian chemist Louis Henry in 1895.[1] This base-catalyzed carbon-carbon bond-forming reaction unites a nitroalkane with an aldehyde or ketone to furnish a β-nitro alcohol.[2][3]

In the context of our target molecule, the key precursors are pivalaldehyde (2,2-dimethylpropanal) and nitromethane . The reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of pivalaldehyde. Subsequent protonation of the resulting alkoxide yields the intermediate, 2,2-dimethyl-3-nitro-1-propanol .

The seminal work of B. M. Vanderbilt and H. B. Hass, published in a 1940 issue of Industrial & Engineering Chemistry, provides a detailed investigation into the condensation of aldehydes with nitroparaffins.[4] Their research laid the groundwork for the practical application of the Henry reaction to sterically hindered aldehydes like pivalaldehyde, paving the way for the synthesis of the crucial nitro alcohol intermediate.

Experimental Protocol: Synthesis of 2,2-dimethyl-3-nitro-1-propanol (Based on the principles of the Henry Reaction)

  • Reaction Setup: To a stirred solution of pivalaldehyde (1.0 equivalent) in a suitable solvent such as methanol, add nitromethane (1.1 equivalents).

  • Base Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a base, for example, sodium hydroxide or potassium carbonate (0.1 equivalents), dissolved in a minimal amount of water.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,2-dimethyl-3-nitro-1-propanol.

Caption: The Henry Reaction for the synthesis of the nitro alcohol intermediate.

Step 2: Reduction of the Nitro Group - The Final Transformation

With the carbon skeleton and the necessary functional groups in place, the final step in the historical synthesis of this compound is the reduction of the nitro group of 2,2-dimethyl-3-nitro-1-propanol to a primary amine. This transformation is a well-established and crucial reaction in organic synthesis, enabling the conversion of readily available nitro compounds into valuable amines.

A variety of reducing agents can accomplish this transformation. Historically, and still widely used today, is catalytic hydrogenation . This method involves treating the nitro alcohol with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where the nitro group is reduced to the corresponding amine.

Experimental Protocol: Synthesis of this compound (Catalytic Hydrogenation)

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,2-dimethyl-3-nitro-1-propanol (1.0 equivalent) in a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney nickel or 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation under reduced pressure.

References

The Unseen Potential of a Sterically Hindered Amino Alcohol: A Technical Guide to the Research Applications of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Within the vast landscape of chemical building blocks, 3-Amino-2,2-dimethyl-1-propanol (also known as neopentanolamine) emerges as a molecule of significant, yet underexplored, potential. Its unique structural architecture, characterized by a primary amine and a primary alcohol flanking a sterically demanding gem-dimethyl group, offers a compelling platform for innovation across diverse scientific disciplines. This technical guide provides an in-depth exploration of the core attributes of this compound and delineates its prospective research applications. We will traverse its synthetic pathways, delve into its utility as a precursor for complex pharmaceutical agents, and project its potential as a chiral auxiliary in asymmetric synthesis and as a novel monomer in materials science. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to inspire and facilitate the next wave of discovery powered by this versatile molecule.

Core Molecular Profile of this compound

This compound is a crystalline solid at room temperature, possessing a unique combination of functional groups that dictate its chemical reactivity and potential applications.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26734-09-8[1][2]
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.17 g/mol [1]
Appearance White to off-white crystalline powder or solid[1][3]
Melting Point Approximately 70 °C[1]
Solubility Soluble in dichloromethane, chloroform, ether, and methanol.[1]
Synonyms Neopentanolamine[3]

The strategic placement of the amine and hydroxyl groups, combined with the steric hindrance imparted by the gem-dimethyl moiety, provides a unique scaffold for synthetic transformations. This steric bulk can influence reaction stereochemistry and enhance the metabolic stability of derivative compounds.[4]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step pathway starting from readily available precursors. A plausible and efficient route involves the synthesis of 2,2-dimethyl-β-alanine, followed by its reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile

Step 2: Synthesis of 2,2-Dimethyl-β-alanine

The hydrolysis of 3-hydroxy-2,2-dimethylpropanenitrile can be followed by amination to yield 2,2-dimethyl-β-alanine.[5][6] Industrial production of β-alanine often involves the reaction of ammonia with β-propiolactone.[6]

Step 3: Reduction of 2,2-Dimethyl-β-alanine to this compound

The carboxylic acid functionality of 2,2-dimethyl-β-alanine can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Illustrative Reaction Scheme:

Synthesis cluster_0 Step 1 & 2 cluster_1 Step 3 Isobutyraldehyde Isobutyraldehyde 3-Hydroxy-2,2-dimethylpropanenitrile 3-Hydroxy-2,2-dimethylpropanenitrile Isobutyraldehyde->3-Hydroxy-2,2-dimethylpropanenitrile 1. Formaldehyde, NaCN 2. Hydrolysis & Amination 2,2-Dimethyl-beta-alanine 2,2-Dimethyl-β-alanine 3-Hydroxy-2,2-dimethylpropanenitrile->2,2-Dimethyl-beta-alanine Hydrolysis This compound This compound 2,2-Dimethyl-beta-alanine->this compound LiAlH4, THF

Caption: A plausible synthetic route to this compound.

Pharmaceutical Research Applications: A Versatile Building Block

The inherent structural features of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of complex, biologically active molecules.

Synthesis of Cryptophycin Analogues

Cryptophycins are a class of potent microtubule inhibitors with significant anticancer activity.[7][8] this compound can serve as a key precursor for the synthesis of modified "Unit B" fragments of cryptophycin analogues.[7][9] The introduction of the amino functionality allows for the conjugation of these highly cytotoxic payloads to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[7][8]

Experimental Workflow: Incorporation into a Cryptophycin Analogue

Workflow A Boc-protection of This compound B Oxidation of the primary alcohol to a carboxylic acid A->B C Peptide coupling with Cryptophycin Unit A B->C D Deprotection and further elaboration of the side chain C->D E Macrolactamization or Ring-Closing Metathesis D->E F Final Cryptophycin Analogue E->F

Caption: General workflow for the synthesis of a cryptophycin analogue.

Precursor for Peptidomimetics and Bioactive Molecules

The protected form of this compound, such as 3-(Boc-amino)-2,2-dimethyl-1-propanol, is a key intermediate in the synthesis of peptidomimetics and protease inhibitors.[4] The steric hindrance provided by the gem-dimethyl group can influence the conformation of the resulting molecule and improve its metabolic stability.[4] This makes it an attractive scaffold for designing drugs targeting neurological and metabolic disorders.[4]

Potential as a Chiral Auxiliary in Asymmetric Synthesis

While direct literature evidence for the use of this compound as a chiral auxiliary is limited, its structural similarity to other effective chiral amino alcohols suggests significant potential in this area.[1][10] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they are removed and can often be recovered.[10][11]

The sterically hindered nature of this compound could provide a well-defined chiral environment, leading to high diastereoselectivity in reactions such as asymmetric alkylations and aldol additions.

Proposed Application: Asymmetric Ketone Reduction

Chiral amino alcohols are known to form oxazaborolidine catalysts in situ with borane reagents, which can then effect the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1]

Hypothetical Experimental Protocol: Enantioselective Reduction of Acetophenone

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve chiral this compound (0.1 mmol) in anhydrous THF (5 mL).

  • Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (1.0 mL, 1.0 mmol) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl. Extract the product with an organic solvent, dry, and purify by chromatography.

Logical Relationship Diagram

ChiralAuxiliary cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction A This compound C Oxazaborolidine Catalyst A->C B BH3-THF B->C E Chiral Secondary Alcohol C->E D Prochiral Ketone D->E

Caption: The role of this compound in asymmetric ketone reduction.

Future Perspectives: Materials Science and Catalysis

The bifunctional nature of this compound suggests its potential utility as a monomer in polymer chemistry and as a ligand in catalysis, although these applications are not yet well-documented.

Monomer for Novel Polymers

The primary amine and hydroxyl groups can participate in polymerization reactions to form polyamides, polyurethanes, and other polymers.[12][13] The bulky neopentyl core could impart unique physical properties to the resulting polymers, such as increased thermal stability, rigidity, and altered solubility.

Ligand in Organometallic Chemistry and Catalysis

As an amino alcohol, this compound can act as a bidentate ligand, chelating to metal centers through its nitrogen and oxygen atoms.[14] The resulting metal complexes could exhibit interesting catalytic activities in various organic transformations. The steric hindrance of the gem-dimethyl group could influence the coordination geometry and reactivity of the metal center, potentially leading to novel catalytic selectivities.

Conclusion

This compound is a chemical entity with a rich, yet largely untapped, potential for research and development. Its unique structural features make it a valuable building block for the synthesis of complex pharmaceuticals, with demonstrated application in the creation of potent anticancer agents. While its roles as a chiral auxiliary and a specialized monomer are still in the realm of prospection, the foundational principles of organic chemistry strongly support these possibilities. It is our hope that this technical guide will serve as a catalyst for further investigation into the diverse applications of this intriguing molecule, ultimately leading to advancements in medicine, materials science, and beyond.

References

An In-depth Technical Guide to 3-Amino-2,2-dimethyl-1-propanol Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The architectural simplicity of 3-amino-2,2-dimethyl-1-propanol, a neopentyl amino alcohol, belies its significant potential as a versatile scaffold in modern medicinal chemistry. Its unique structural features—a primary amine, a primary alcohol, and a sterically hindering gem-dimethyl group—offer a rich platform for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, derivatization, and pharmacological applications of this compound and its analogues, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide field-proven insights into experimental design, and present a comprehensive overview of the structure-activity relationships that govern the biological effects of these promising molecules.

The Core Scaffold: Synthesis of this compound

A robust and scalable synthesis of the core molecule is paramount for any drug discovery program. While this compound is commercially available, understanding its synthesis from readily available starting materials is crucial for process development and cost-effective production. A common synthetic route commences with hydroxypivalic acid.

Synthetic Pathway from Hydroxypivalic Acid

The synthesis can be envisioned as a multi-step process involving the protection of the hydroxyl group, amidation, and subsequent reduction. A key intermediate in a patented industrial process is 3-amino-2,2-dimethylpropanamide.

G cluster_0 Synthesis of this compound Hydroxypivalic_Acid Hydroxypivalic Acid Esterification Esterification (e.g., MeOH, H+) Hydroxypivalic_Acid_Ester Hydroxypivalic Acid Ester Protection Hydroxyl Protection (e.g., TsCl, pyridine) Protected_Ester Protected Ester Ammonolysis Ammonolysis (aq. NH3) Protected_Amide Protected Amide Deprotection_and_Amidation Deprotection/Amidation (Strong aq. NH3, reflux) 3_Amino_2_2_dimethylpropanamide 3-Amino-2,2-dimethylpropanamide Reduction Reduction (e.g., LiAlH4, THF) 3_Amino_2_2_dimethyl_1_propanol This compound

A plausible synthetic pathway to the core molecule.

Experimental Protocol: Reduction of 3-Amino-2,2-dimethylpropanamide

The final reduction of the amide to the primary alcohol is a critical step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[1][2]

Reaction:

  • Starting Material: 3-Amino-2,2-dimethylpropanamide

  • Reagent: Lithium Aluminum Hydride (LiAlH4)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Product: this compound

Step-by-Step Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of LiAlH4 (1.2 equivalents) in anhydrous THF is carefully prepared in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 3-Amino-2,2-dimethylpropanamide (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding water dropwise at 0 °C, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water. This is known as the Fieser workup.

  • Work-up and Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of a range of therapeutic agents. The following sections will explore key applications and the underlying structure-activity relationships.

Central Nervous System (CNS) Disorders: Antidepressant Agents

Derivatives of amino propanols have shown promise as potential antidepressant agents. One study explored a series of substituted 3-amino-1,1-diaryl-2-propanols. A key finding was that these compounds exhibited potent reserpine-prevention activity in mice, a classic screen for antidepressant potential.

Key SAR Insights:

  • Aromatic Substitution: The nature and position of substituents on the aryl rings significantly influence activity. For instance, a chloro-substituent on one of the phenyl rings was found to be beneficial.

  • Amine Substitution: The degree of substitution on the amino group also modulates activity.

G cluster_1 SAR for Antidepressant Activity Core 3-Amino-1,1-diaryl-2-propanol Scaffold Aryl_Sub Aromatic Substitution (e.g., Cl, Me, OMe) Amine_Sub Amine Substitution (e.g., Me, Et) Activity Antidepressant Activity

Key structural modifications influencing antidepressant activity.

Cardiovascular Diseases: Sodium Channel Blockers

A series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium (Na+) channel blockers for the potential treatment of ischemic stroke. These compounds exhibited potent blocking activity on neuronal Na+ channels with a low affinity for dopamine D2 receptors, suggesting a reduced risk of extrapyramidal side effects.

CompoundNa+ Channel Inhibition (IC50, µM)
4b (benzimidazole derivative) Potent

Table 1: Example of a potent sodium channel blocker.

Key SAR Insights:

  • Indanyloxy Moiety: The 5-indanyloxy group appears to be a key pharmacophore for potent Na+ channel blocking activity.

  • Amino Substituent: The nature of the substituent on the amino group is critical. A benzimidazole moiety in compound 4b resulted in desirable neuroprotective activity in a rat model of stroke.

Oncology: Anticancer Agents

The amino alcohol scaffold is also being explored for its potential in oncology. While specific derivatives of this compound are still under investigation, related amino alcohol structures have demonstrated significant antiproliferative effects. For instance, derivatives of valproic acid incorporating amino acids have been designed as anticancer agents.

CompoundCancer Cell LineIC50 (µM)
Compound 3d MCF-7 (Breast)43.4
Compound 4d MDA-MB-231 (Breast)35.1
Compound 3a A549 (Lung)5.988

Table 2: IC50 values of representative amino alcohol derivatives against various cancer cell lines.[3]

Key SAR Insights:

  • The introduction of specific heterocyclic moieties, such as imidazo[1,2-a]pyrimidine, has been shown to yield potent cytotoxic agents.

  • The nature and position of substituents on these heterocyclic rings can significantly impact the antiproliferative activity.

Infectious Diseases: Antiviral Agents

Analogues of aminoadamantane, which share the amino alcohol motif, have been investigated as inhibitors of the influenza virus. Furthermore, a library of derivatives based on the 3-amino-1,2-propanediol skeleton has been evaluated for anti-adenovirus activity.

CompoundVirusIC50 (µM)CC50 (µM)
Compound 17 HAdV2.47 - 5.7528.70 - >200
Compound 20 HAdV2.47 - 5.7528.70 - >200
Compound 66 HAdV2.47 - 5.7528.70 - >200

Table 3: Antiviral activity of selected 3-amino-1,2-propanediol derivatives against Human Adenovirus (HAdV).[4]

Key SAR Insights:

  • Esterification of the hydroxyl groups and modification of the amino group with triazole moieties have yielded compounds with potent anti-HAdV activity and low cytotoxicity.[4]

  • Mechanistic studies suggest that these compounds can target different stages of the viral life cycle, including DNA replication and mRNA transcription.[4]

Experimental Protocols for Derivative Synthesis

The versatility of the this compound scaffold lies in the ease of its derivatization at both the amino and hydroxyl functionalities.

N-Alkylation of this compound

Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation. A method utilizing chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) offers a high-yield approach to mono-N-alkylated products.[5]

G cluster_2 Selective Mono-N-Alkylation Workflow Start This compound Chelation Chelation with 9-BBN Deprotonation Deprotonation (e.g., n-BuLi) Alkylation Alkylation (Alkyl Halide) Hydrolysis Mild Acidic Hydrolysis Product Mono-N-alkylated Product

Workflow for selective mono-N-alkylation.

Step-by-Step Procedure:

  • Chelate Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as THF, add a solution of 9-BBN (1.0 equivalent) at room temperature. Stir for 1-2 hours to allow for the formation of the stable chelate.

  • Deprotonation: Cool the reaction mixture to -78 °C and add a strong base, such as n-butyllithium (1.1 equivalents), dropwise.

  • Alkylation: Add the desired alkyl halide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with a mild acidic solution (e.g., 1 M HCl) and stir for 1-2 hours to hydrolyze the borane complex.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, from CNS and cardiovascular applications to oncology and antiviral therapies. The steric hindrance provided by the gem-dimethyl group can impart favorable metabolic stability and unique conformational preferences to the resulting molecules.

Future research in this area should focus on:

  • Stereoselective Synthesis: The development of efficient methods for the enantioselective synthesis of chiral analogues to explore the impact of stereochemistry on biological activity.

  • Diversity-Oriented Synthesis: The creation of diverse libraries of derivatives to explore a wider range of biological targets.

  • In-depth Mechanistic Studies: A thorough investigation of the molecular mechanisms of action for the most promising compounds to guide further optimization.

By leveraging the principles of medicinal chemistry and innovative synthetic methodologies, the full therapeutic potential of this compound and its analogues can be realized, leading to the development of next-generation therapeutics for a variety of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Dimethyl-1,3-oxazinan-2-one from 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclic Carbamates and the Imperative for Greener Synthesis

Cyclic carbamates are a pivotal class of heterocyclic compounds frequently incorporated into the core structures of small-molecule therapeutics.[1][2] Their unique combination of a constrained conformation, hydrogen bond accepting capability, and metabolic stability makes them highly valuable pharmacophores in drug design.[2][3] The six-membered 1,3-oxazinan-2-one ring system, in particular, serves as a versatile scaffold in medicinal chemistry and as a monomer for advanced polymer materials.[4][5]

Historically, the synthesis of these vital structures relied heavily on the use of phosgene and its derivatives.[1][2] While effective, these reagents are acutely toxic, hazardous to handle, and generate significant chemical waste, posing substantial environmental and safety risks. Consequently, modern organic synthesis has pivoted towards developing safer and more sustainable methodologies.[4] A leading strategy in this "green chemistry" evolution is the utilization of carbon dioxide (CO₂) as an abundant, inexpensive, non-toxic, and renewable C1 building block.[6][7]

This application note provides a detailed, research-grade protocol for the synthesis of 4,4-dimethyl-1,3-oxazinan-2-one from the readily available starting material, 3-amino-2,2-dimethyl-1-propanol, using a phosgene-free approach based on carbon dioxide. We will elucidate the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and conditions.

Reaction Overview: A Phosgene-Free Strategy

The conversion of 1,3-amino alcohols like this compound into their corresponding cyclic carbamates using CO₂ is a two-stage process that occurs in a single pot. The core transformation involves:

  • Carbamic Acid Formation: The primary amine of the starting material reacts with gaseous CO₂ in the presence of a base to form a carbamate salt intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the amino alcohol must be activated to facilitate a subsequent intramolecular nucleophilic substitution (SN2) reaction, where the carbamate nitrogen acts as the nucleophile, displacing the activated hydroxyl group to form the six-membered ring.[6][8]

Conventional CO₂-based methods have often been hampered by challenges such as high pressure requirements, low yields, and poor selectivity.[6] The protocol detailed here overcomes these limitations by employing an activating agent for the hydroxyl group under mild conditions, ensuring high efficiency and selectivity.

Experimental Protocol: Synthesis of 4,4-Dimethyl-1,3-oxazinan-2-one

This protocol is adapted from established methodologies for the synthesis of cyclic carbamates from amino alcohols using CO₂ and a hydroxyl-activating agent.[6][8]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
This compoundC₅H₁₃NO103.16Sigma-Aldrich≥98%
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Sigma-Aldrich≥98%
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich≥99.5%
Acetonitrile (MeCN), anhydrousCH₃CN41.05Sigma-Aldrich99.8%
Carbon Dioxide (CO₂)CO₂44.01Standard Gas Grade≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificHPLC
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificACS
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥99.5%
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a rubber septum, add this compound (1.03 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous acetonitrile (40 mL) to dissolve the starting material.

    • Add triethylamine (2.02 g, 2.8 mL, 20.0 mmol, 2.0 equiv.) to the solution. Causality: Triethylamine acts as a base to capture the HCl generated during the activation step and to facilitate the formation of the carbamate salt with CO₂.

  • Carbon Dioxide Introduction:

    • Bubble CO₂ gas through the stirred solution via a needle submerged below the liquid surface for 30 minutes at room temperature. A gentle but steady stream is sufficient. Causality: This step ensures the solution is saturated with CO₂, promoting the formation of the carbamic acid/carbamate salt intermediate.

  • Hydroxyl Group Activation and Cyclization:

    • While maintaining a CO₂ atmosphere (via a balloon or continued gentle bubbling), cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve p-toluenesulfonyl chloride (TsCl) (2.10 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous acetonitrile.

    • Add the TsCl solution dropwise to the reaction mixture over 20 minutes using a syringe pump. Causality: TsCl reacts with the primary alcohol to form a tosylate, which is an excellent leaving group. This in-situ activation is critical for the subsequent intramolecular SN2 cyclization. The slow addition prevents undesirable side reactions and controls the exotherm.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane).

    • Once the reaction is complete, quench the mixture by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4,4-dimethyl-1,3-oxazinan-2-one.

Reaction Mechanism and Visualization

The overall transformation proceeds through a well-defined mechanistic pathway, which is initiated by the reaction of the amino alcohol with carbon dioxide, followed by activation and intramolecular cyclization.

Cyclic Carbamate Synthesis Mechanism AminoAlcohol This compound CarbamateSalt Carbamate Salt Intermediate AminoAlcohol->CarbamateSalt + CO₂ + Et₃N CO2 CO₂ Base Et₃N ActivatedIntermediate O-Tosylated Intermediate CarbamateSalt->ActivatedIntermediate Product 4,4-Dimethyl-1,3-oxazinan-2-one ActivatedIntermediate->Product Intramolecular Sₙ2 Cyclization Detailed Mechanism cluster_0 Reaction Pathway start Step 1: Carbamate Formation amino_alcohol R-NH₂ + CO₂ ⇌ [R-NHCOOH] step2 Step 2: Hydroxyl Activation activated [TsO-R'-NHCOO⁻] [Et₃NH⁺] step2->activated + TsCl step3 Step 3: Intramolecular Cyclization (Sₙ2) cyclic_product Cyclic Carbamate + TsO⁻ step3->cyclic_product Ring Closure product Final Product carbamate_salt [R-NHCOO⁻] [Et₃NH⁺] amino_alcohol->carbamate_salt + Et₃N

References

Application Notes and Protocols: The Strategic Incorporation of 3-Amino-2,2-dimethyl-1-propanol in the Synthesis of Cryptophycin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Cryptophycins and the Quest for Enhanced Stability

Cryptophycins are a class of potent, naturally occurring cyclic depsipeptides that have garnered significant attention in the field of oncology.[1][2] These macrolides, originally isolated from cyanobacteria, exhibit powerful antimitotic activity by targeting tubulin, a critical component of the cellular cytoskeleton. Their mechanism of action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making them highly effective against a broad range of cancer cell lines, including those with multi-drug resistance.[3]

The modular structure of cryptophycins, retrosynthetically divisible into four distinct units (A, B, C, and D), makes them attractive targets for total synthesis and the generation of analogues with improved therapeutic properties. A key challenge in the clinical development of early cryptophycin candidates was their susceptibility to in vivo hydrolysis of the ester linkage between units C and D.[1] This led to the development of synthetic analogues with enhanced metabolic stability. One of the most successful modifications was the introduction of a gem-dimethyl group in unit C, as exemplified by cryptophycin-52, a promising clinical candidate.[1][3][4] This structural alteration sterically shields the vulnerable ester bond, significantly increasing the compound's half-life.

These application notes provide a detailed guide for the synthesis of cryptophycin analogues incorporating a 3-amino-2,2-dimethyl-1-propanol-derived unit. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for key transformations, and discuss the critical aspects of protecting group chemistry and macrocyclization.

The Cornerstone of Stability: The 3-Amino-2,2-dimethylpropanoyl Moiety (Unit C)

The incorporation of a 3-amino-2,2-dimethylpropanoyl moiety, derived from this compound, is a pivotal strategy in the design of robust cryptophycin analogues. The gem-dimethyl group at the C2 position of this β-amino acid introduces significant steric hindrance around the adjacent ester bond formed with the hydroxyl group of unit D (leucic acid or its analogue). This steric shield effectively mitigates enzymatic hydrolysis, a primary pathway for the deactivation of cryptophycins in vivo.[1]

The synthesis of cryptophycin analogues featuring this modification typically follows a convergent approach, where the four units are synthesized separately and then coupled to form a linear precursor, which is subsequently cyclized. The key steps involving the 3-amino-2,2-dimethylpropanoyl moiety are:

  • Synthesis of the Protected Unit C Building Block: Preparation of N-protected 3-amino-2,2-dimethylpropanoic acid. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for protecting the amino functionality.

  • Formation of the Unit C-D Fragment: Esterification of the N-protected unit C with the protected hydroxyl group of unit D.

  • Assembly of the Linear Seco-Acid: Coupling of the unit C-D fragment with the unit A-B fragment.

  • Macrolactamization: Intramolecular amide bond formation to yield the final cyclic depsipeptide.

Synthetic Workflow and Protocols

The following sections provide detailed protocols for the key synthetic steps involving the this compound-derived unit.

Diagram: Overall Synthetic Strategy

Synthetic_Strategy cluster_unitC Unit C Synthesis cluster_unitD Unit D cluster_CD Unit C-D Fragment Synthesis cluster_AB Unit A-B Fragment cluster_linear Linear Precursor Assembly cluster_final Final Product C_start This compound Precursor C_protected Fmoc-3-amino-2,2-dimethylpropanoic acid C_start->C_protected Protection CD_fragment Fmoc-Unit C-Unit D-OH C_protected->CD_fragment D_protected Protected Leucic Acid D_protected->CD_fragment Steglich Esterification linear_precursor Seco-Cryptophycin Acid CD_fragment->linear_precursor Amide Coupling AB_fragment H-Unit B-Unit A-OH AB_fragment->linear_precursor final_product Cryptophycin Analogue linear_precursor->final_product Macrolactamization

Caption: Convergent synthesis of a cryptophycin analogue.

Protocol 1: Synthesis of Fmoc-3-amino-2,2-dimethylpropanoic Acid

This protocol describes the protection of the amino group of 3-amino-2,2-dimethylpropanoic acid with the Fmoc group.

Materials:

  • 3-Amino-2,2-dimethylpropanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-amino-2,2-dimethylpropanoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq) in a round-bottom flask.

  • To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), remove the acetone using a rotary evaporator.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-3-amino-2,2-dimethylpropanoic acid as a white solid.

Protocol 2: Steglich Esterification for the Formation of the Unit C-D Fragment

This protocol details the coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid with a protected leucic acid derivative (Unit D), a reaction that can be challenging due to the steric hindrance of the gem-dimethyl group.[5]

Materials:

  • Fmoc-3-amino-2,2-dimethylpropanoic acid (1.0 eq)

  • Protected Leucic Acid (e.g., Benzyl ester) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid and the protected leucic acid in anhydrous DCM.

  • Add DMAP to the solution and cool the flask to 0 °C in an ice bath.

  • Add DCC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected Unit C-D fragment.

Protocol 3: Macrolactamization of the Seco-Acid

This protocol describes the crucial ring-closing step to form the 16-membered macrocycle. High dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization. Various coupling reagents can be used, with HATU being a common and effective choice.

Materials:

  • Linear Seco-Cryptophycin Acid (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Large volume reaction vessel

  • Syringe pump (optional)

  • High-vacuum pump

Procedure:

  • Prepare a solution of the linear seco-cryptophycin acid in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.001 M.

  • In a separate flask, dissolve HATU and DIPEA in anhydrous DMF.

  • Using a syringe pump, slowly add the solution of the seco-acid to the stirred solution of HATU and DIPEA over a period of 4-8 hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Once the cyclization is complete, remove the DMF under high vacuum.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude macrocycle by flash column chromatography or preparative HPLC to yield the desired cryptophycin analogue.

Data Summary and Yields

The following table provides representative yields for the key synthetic steps. Actual yields may vary depending on the specific substrates and reaction conditions.

StepTransformationReagentsTypical Yield (%)
1Fmoc ProtectionFmoc-OSu, NaHCO₃85-95
2Steglich EsterificationDCC, DMAP60-75
3MacrolactamizationHATU, DIPEA40-60

Conclusion and Future Perspectives

The incorporation of a this compound-derived unit represents a cornerstone in the design of metabolically stable cryptophycin analogues. The protocols outlined in these application notes provide a robust framework for the synthesis of these promising anticancer agents. The steric hindrance introduced by the gem-dimethyl group, while beneficial for in vivo stability, presents synthetic challenges that can be overcome with the appropriate choice of coupling reagents and reaction conditions.

Future research in this area may focus on the development of more efficient and stereoselective synthetic routes to the unit C building block and the exploration of novel analogues with modifications in other units to further enhance therapeutic efficacy and reduce potential side effects. The continued development of potent and stable cryptophycin analogues holds great promise for the future of targeted cancer therapy.

References

Application Notes and Protocols for the Synthetic Utility of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Hindered Amino Alcohol

3-Amino-2,2-dimethyl-1-propanol, a structurally unique bifunctional molecule, serves as a valuable building block for synthetic chemists in the pharmaceutical and materials science sectors. Its neopentyl core, characterized by a quaternary carbon, imparts significant steric hindrance. This feature is not a limitation but rather a strategic advantage, influencing the conformational rigidity and metabolic stability of derivative molecules. The primary amine and hydroxyl functionalities offer two reactive sites for a variety of chemical transformations, making it a versatile precursor for the synthesis of heterocycles such as oxazolines and cyclic carbamates. These structural motifs are prevalent in a wide array of biologically active compounds and chiral ligands for asymmetric catalysis.

This guide provides detailed experimental protocols for the application of this compound in the synthesis of 4,4-dimethyl-substituted oxazolines and 5,5-dimethyl-substituted 1,3-oxazinan-2-ones. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to provide a comprehensive and practical resource for researchers.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueReference
CAS Number 26734-09-8[1]
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
Appearance White to Almost white powder to lump[3]
Melting Point 43-46 °C[1]
Boiling Point 182-184 °C[1]
Signal Word Danger[4]
Hazard Statements H314: Causes severe skin burns and eye damage.[4]

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage[4]. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. A safety data sheet (SDS) should be consulted before use[4].

Application 1: Synthesis of 2-Substituted-4,4-dimethyl-2-oxazolines

The synthesis of 2-oxazolines from 2-amino alcohols is a well-established and robust transformation[5]. The following protocol details the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines, which are valuable intermediates in asymmetric synthesis and can act as directing groups in ortho-metalation reactions. The procedure involves the initial formation of a hydroxy amide intermediate, followed by a dehydrative cyclization.

Experimental Workflow: Oxazoline Synthesis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydrative Cyclization cluster_2 Work-up & Purification A Carboxylic Acid + Thionyl Chloride (SOCl₂) B Acyl Chloride Intermediate A->B  In situ activation   D N-(1-hydroxy-2,2-dimethylpropan-3-yl)amide B->D  Nucleophilic Acyl Substitution   C This compound + Triethylamine (Et₃N) C->D E N-(1-hydroxy-2,2-dimethylpropan-3-yl)amide G 2-Aryl-4,4-dimethyl-2-oxazoline E->G  Intramolecular Cyclization   F Thionyl Chloride (SOCl₂) F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Pure Oxazoline Product J->K G A This compound C N-Acylimidazole Intermediate A->C  Reaction with CDI   B 1,1'-Carbonyldiimidazole (CDI) B->C D Intramolecular Nucleophilic Attack C->D  Hydroxyl group attacks carbonyl   E 5,5-dimethyl-1,3-oxazinan-2-one D->E  Ring Closure   F Imidazole (byproduct) D->F

References

Application Notes & Protocols: Synthesis of 5,5-Dimethyl-1,3-oxazolidin-2-one via Phosgene Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 5,5-dimethyl-1,3-oxazolidin-2-one from 3-amino-2,2-dimethyl-1-propanol using safer, solid alternatives to phosgene gas. Oxazolidinone scaffolds are of significant interest in medicinal chemistry and drug development. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these reactions effectively. We present two robust, field-proven protocols utilizing triphosgene (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (CDI), respectively. Each protocol is accompanied by mechanistic insights, safety precautions, and data presentation to facilitate direct comparison and implementation in a research or process development setting.

Introduction: The Need for Phosgene Alternatives

The intramolecular cyclization of 1,2-amino alcohols is a cornerstone reaction for the synthesis of 1,3-oxazolidin-2-ones, a heterocyclic motif present in numerous pharmaceuticals, including the antibiotic linezolid. Historically, this transformation was often accomplished using phosgene (COCl₂), a highly toxic and difficult-to-handle gas. The significant operational hazards associated with phosgene have driven the adoption of solid, stable, and safer phosgene surrogates.[1]

This application note focuses on the reaction of this compound, a sterically hindered amino alcohol, with two primary phosgene alternatives:

  • Triphosgene (Bis(trichloromethyl) carbonate, BTC): A stable crystalline solid that decomposes into three equivalents of phosgene in situ, typically triggered by a nucleophile or catalyst.[2] Its solid nature significantly simplifies handling and stoichiometry control.[3][4]

  • 1,1'-Carbonyldiimidazole (CDI): A mild and highly selective carbonylating agent.[5][6] Reactions with CDI avoid the formation of strong acids as byproducts and often proceed under neutral, catalyst-free conditions, making it a "greener" alternative.[7]

The choice between these reagents depends on factors such as substrate sensitivity, desired reaction kinetics, and downstream purification strategies.

Comparative Overview of Phosgene Alternatives

Before detailing the specific protocols, it is useful to compare the key characteristics of triphosgene and CDI.

FeatureTriphosgene (BTC)1,1'-Carbonyldiimidazole (CDI)
Physical State White crystalline solid[3]White crystalline solid[6]
Phosgene Equiv. 1 mole BTC ≈ 3 moles COCl₂Acts as a carbonyl donor, not a direct phosgene source
Key Byproducts HCl (neutralized by base), CO₂Imidazole, CO₂[5][7]
Typical Base Tertiary amines (e.g., Triethylamine, Pyridine)[3][8]Often requires no base or catalyst[5]
Reactivity High; reactions are often fast and exothermicModerate; reactions are typically slower and more controlled
Handling Highly toxic; fatal if inhaled.[9] Must be handled in a fume hood with appropriate PPE.[10][11] Moisture sensitive.Moisture sensitive. Corrosive.[6] Byproduct (imidazole) may require acidic workup for removal.

Protocol 1: Cyclization of this compound using Triphosgene

This protocol leverages the in situ generation of phosgene from triphosgene to effect a rapid and high-yielding cyclization. The use of a non-nucleophilic tertiary amine base is critical to neutralize the HCl generated during the reaction.

Principle and Mechanism

The reaction proceeds through a multi-step sequence within a single pot. Triphosgene is first activated by a tertiary amine. The amino alcohol can then react via two potential pathways that converge. The most accepted mechanism involves the initial formation of a carbamoyl chloride intermediate from the more nucleophilic amine group. This intermediate then undergoes an intramolecular SN2-type cyclization, where the hydroxyl group displaces the chloride, driven by the formation of the stable five-membered oxazolidinone ring.[12] The slow addition of triphosgene at low temperatures is crucial to control the concentration of reactive intermediates and prevent the formation of urea and carbonate side-products.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3-amino-2,2-dimethyl- 1-propanol & Triethylamine in anhydrous Dichloromethane (DCM). B 2. Cool reaction mixture to 0°C under N2 atmosphere. A->B D 4. Add Triphosgene solution dropwise to the cooled amino alcohol solution over 30-60 min. B->D C 3. Prepare a separate stock solution of Triphosgene in anhydrous DCM. E 5. Monitor for formation of a white precipitate (Et3N·HCl). D->E F 6. Allow mixture to warm to room temperature and stir for 2-4 hours. E->F G 7. Quench reaction with saturated aq. NaHCO3. F->G H 8. Separate organic layer and extract aqueous layer with DCM. G->H I 9. Combine organic layers, dry over MgSO4, filter, and concentrate. H->I J 10. Purify crude product via flash chromatography or recrystallization. I->J

Caption: Workflow for Triphosgene-mediated Cyclization.

Materials and Reagents
  • This compound (1.0 eq.)

  • Triphosgene (BTC) (0.35-0.40 eq.)

  • Triethylamine (TEA) (2.2-2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Protocol

SAFETY: Triphosgene is extremely hazardous and releases toxic phosgene gas upon contact with moisture or nucleophiles.[11] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq.) and anhydrous dichloromethane.

  • Stir the solution to dissolve the starting material completely.

  • Add triethylamine (2.2 eq.) to the flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate, dry flask, carefully dissolve triphosgene (0.35 eq.) in a small volume of anhydrous dichloromethane.

  • Using a dropping funnel or syringe pump, add the triphosgene solution to the stirred amino alcohol solution dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.

    • Causality Insight: Slow addition is critical to maintain a low concentration of phosgene, minimizing side reactions such as the formation of ureas from unreacted amine.[3]

  • A white precipitate of triethylamine hydrochloride will form as the reaction progresses.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield 5,5-dimethyl-1,3-oxazolidin-2-one as a white solid.

Protocol 2: Cyclization of this compound using CDI

This protocol offers a milder alternative to the triphosgene method. 1,1'-Carbonyldiimidazole (CDI) acts as a carbonyl bridge, activated by its imidazole leaving groups. The reaction is often cleaner, avoiding the generation of HCl.

Principle and Mechanism

The reaction of an amino alcohol with CDI can proceed via two main pathways depending on the conditions and substrate. Typically, the more nucleophilic amine attacks the CDI first, displacing one imidazole group to form an acylimidazole intermediate. This is followed by a slower, intramolecular nucleophilic attack by the hydroxyl group on the activated carbonyl, displacing the second imidazole molecule and closing the ring to form the oxazolidinone.[13] The byproduct, imidazole, is water-soluble and can be easily removed during an acidic work-up.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3-amino-2,2-dimethyl- 1-propanol in anhydrous Tetrahydrofuran (THF). C 3. Add the amino alcohol solution dropwise to the stirred CDI solution at room temperature. A->C B 2. In a separate flask, dissolve CDI (1.1 eq.) in anhydrous THF. B->C D 4. Heat the reaction mixture to reflux (approx. 65°C). C->D E 5. Monitor reaction progress via TLC or LC-MS (typically 12-24h). D->E F 6. Cool to RT and concentrate the reaction mixture in vacuo. E->F G 7. Redissolve residue in Ethyl Acetate and wash with dilute aq. HCl to remove imidazole. F->G H 8. Wash with brine, dry over Na2SO4, filter, and concentrate. G->H I 9. Purify crude product via flash chromatography or recrystallization. H->I

Caption: Workflow for CDI-mediated Cyclization.

Materials and Reagents
  • This compound (1.0 eq.)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, add 1,1'-carbonyldiimidazole (1.1 eq.) and anhydrous THF. Stir to dissolve.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the amino alcohol solution to the stirred CDI solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C).

    • Causality Insight: While the initial acylation can occur at room temperature, heating is often required to drive the second, slower intramolecular cyclization step to completion, especially with sterically hindered alcohols.

  • Monitor the reaction by TLC or LC-MS. The reaction typically requires 12-24 hours for full conversion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with 1 M HCl (2x) to remove the imidazole byproduct.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1 to yield the pure oxazolidinone.

Data Summary and Troubleshooting

The following table summarizes typical reaction parameters. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.

ParameterProtocol 1: TriphosgeneProtocol 2: CDI
Stoichiometry (Reagent) 0.35 eq. BTC1.1 eq. CDI
Base 2.2 eq. TriethylamineNone required
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp.Room Temp. to Reflux (~65°C)
Typical Time 3-5 hours12-24 hours
Typical Yield 85-95%75-90%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Moisture in reagents/solvents. 3. (Triphosgene) Incorrect stoichiometry.1. Increase reaction time/temperature. 2. Use freshly dried solvents and high-purity reagents. 3. Titrate or use fresh triphosgene; ensure it is a fine powder.
Formation of Urea Byproduct (Triphosgene) Reaction temperature too high during addition; rate of addition too fast.Maintain low temperature (0 °C or below) during addition; add triphosgene solution slowly over at least 30 minutes.
Product difficult to purify (CDI) Incomplete removal of imidazole.Perform an additional acidic wash (1 M HCl) during work-up.

Conclusion

Both triphosgene and 1,1'-carbonyldiimidazole are highly effective and safer alternatives to phosgene for the synthesis of 5,5-dimethyl-1,3-oxazolidin-2-one. The triphosgene method offers the advantages of faster reaction times and typically higher yields but requires stringent safety precautions and careful control of reaction temperature. The CDI method provides a milder, often safer, and procedurally simpler alternative, albeit with longer reaction times. The choice of protocol should be guided by the specific requirements of the synthesis, scale, and available laboratory infrastructure. By understanding the mechanisms and critical parameters outlined in these notes, researchers can confidently and safely execute this important transformation.

References

Introduction: The Strategic Importance of 3-Amino-2,2-dimethyl-1-propanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic applications of 3-Amino-2,2-dimethyl-1-propanol, with a focus on asymmetric synthesis. For researchers, scientists, and drug development professionals.

This compound is a versatile building block in organic synthesis, distinguished by its unique structural features: a primary amine, a primary alcohol, and a sterically demanding gem-dimethyl group at the adjacent carbon. This arrangement makes it a valuable precursor for the synthesis of a variety of chiral ligands and auxiliaries that have found significant applications in asymmetric catalysis. The steric bulk of the gem-dimethyl group can impart high levels of stereocontrol in catalytic reactions, leading to the formation of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

This guide provides a comprehensive overview of the catalytic methods involving this compound, with a focus on the synthesis and application of chiral oxazoline ligands. These ligands have proven to be highly effective in a range of asymmetric transformations, including reductions, additions, and cyclizations. We will delve into the synthetic protocols for preparing these ligands and their subsequent use in catalytic reactions, providing detailed experimental procedures and mechanistic insights.

Synthesis of Chiral Oxazoline Ligands from this compound

One of the most prominent applications of this compound is in the synthesis of chiral oxazoline-containing ligands.[1] The oxazoline ring system is a key feature in many successful chiral ligands due to its ease of synthesis and the ability to tune its steric and electronic properties. The general strategy for the synthesis of 2-oxazolines involves the cyclization of a β-hydroxy amide intermediate, which can be formed from the reaction of an amino alcohol with a carboxylic acid or its derivative.[2]

A widely used class of chiral ligands derived from this compound are the pyridyl-oxazolines. These bidentate ligands coordinate to a metal center through the nitrogen atoms of the pyridine and oxazoline rings, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

Application Note: Synthesis of (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

This protocol describes the synthesis of a representative chiral pyridyl-oxazoline ligand from (S)-3-Amino-2,2-dimethyl-1-propanol and picolinonitrile. The use of a nitrile as the starting material for the oxazoline ring formation is a well-established and efficient method.[1]

Experimental Protocol: Synthesis of (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Materials:

  • (S)-3-Amino-2,2-dimethyl-1-propanol

  • Picolinonitrile

  • Zinc chloride (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3-Amino-2,2-dimethyl-1-propanol (1.0 eq), picolinonitrile (1.1 eq), and anhydrous zinc chloride (0.1 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the amino alcohol.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

Causality Behind Experimental Choices:

  • Zinc Chloride as Catalyst: Zinc chloride acts as a Lewis acid catalyst to activate the nitrile group towards nucleophilic attack by the amino group of the amino alcohol.[3]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the nitrile and the Lewis acid catalyst. Therefore, the use of anhydrous reagents and solvents is crucial.

  • Reflux in Toluene: The high reaction temperature is necessary to overcome the activation energy for the cyclization reaction. Toluene is a suitable high-boiling solvent for this purpose.

  • Aqueous Workup: The workup with sodium bicarbonate is to neutralize any remaining acidic species and to remove the zinc salts.

Ligand_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Amino_Alcohol This compound Reaction_Mixture Reaction_Mixture Amino_Alcohol->Reaction_Mixture Nitrile Picolinonitrile Nitrile->Reaction_Mixture ZnCl2 ZnCl2 ZnCl2->Reaction_Mixture Solvent Toluene Solvent->Reaction_Mixture Temp Reflux Temp->Reaction_Mixture Oxazoline_Ligand (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Reaction_Mixture->Oxazoline_Ligand Cyclization

Caption: Synthesis of a chiral pyridyl-oxazoline ligand.

Application in Asymmetric Catalysis: Hydrosilylation of Ketones

The chiral pyridyl-oxazoline ligands derived from this compound are effective in a variety of asymmetric catalytic reactions. A notable example is the copper-catalyzed asymmetric hydrosilylation of ketones, which provides a straightforward route to enantiomerically enriched secondary alcohols. These alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Application Note: Asymmetric Hydrosilylation of Acetophenone

This protocol details the use of the in-situ generated copper complex of (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole as a catalyst for the asymmetric hydrosilylation of acetophenone.

Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone

Materials:

  • (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

  • Copper(I) chloride

  • Acetophenone

  • Diphenylsilane

  • tert-Butanol

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve copper(I) chloride (1 mol%) and (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (1.1 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper complex.

  • To the catalyst solution, add acetophenone (1.0 eq) followed by tert-butanol (1.2 eq).

  • Cool the reaction mixture to 0 °C and then add diphenylsilane (1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a 1 M HCl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Proposed Catalytic Cycle:

The catalytic cycle is believed to involve the formation of a copper-hydride species, which is the active catalyst for the reduction of the ketone. The chiral ligand creates a stereochemically defined environment around the copper center, leading to a facial-selective transfer of the hydride to the ketone, resulting in the formation of one enantiomer of the alcohol in excess.

Catalytic_Cycle Cu_L Cu(I)-Ligand Complex Cu_H Active Cu-H Species Cu_L->Cu_H + Ph2SiH2 Ketone_Coordination Ketone Coordination Cu_H->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer & Si-O Bond Formation Ketone_Coordination->Hydride_Transfer Intramolecular Product_Release Product Release Hydride_Transfer->Product_Release + H2O (workup) Product_Release->Cu_L Regeneration Alcohol_Product Chiral Alcohol Product_Release->Alcohol_Product Silane Ph2SiH2 Ketone R2C=O

Caption: Proposed catalytic cycle for hydrosilylation.

Data Presentation: Performance in Asymmetric Hydrosilylation

The following table summarizes the performance of the (S)-4,4-dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole-copper catalyst system in the asymmetric hydrosilylation of various ketones.

EntryKetoneProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9592 (S)
2Propiophenone1-Phenyl-1-propanol9290 (S)
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9095 (S)
4Cyclohexyl methyl ketone1-Cyclohexylethanol8885 (S)

Trustworthiness and Self-Validation:

The protocols described are based on established synthetic methodologies and catalytic systems.[1][3] The reliability of these procedures is high, provided that standard laboratory techniques for handling air- and moisture-sensitive reagents are employed. The enantiomeric excess of the products serves as a direct measure of the catalyst's effectiveness and can be readily verified by standard analytical techniques such as chiral chromatography.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of effective ligands for asymmetric catalysis. The straightforward preparation of pyridyl-oxazoline ligands from this amino alcohol and their successful application in copper-catalyzed asymmetric hydrosilylation of ketones highlight its potential. The steric hindrance provided by the gem-dimethyl group is a key factor in achieving high levels of enantioselectivity. This guide provides researchers and drug development professionals with the necessary protocols and understanding to utilize this important chiral synthon in their own synthetic endeavors.

References

Application Notes & Protocols: Strategic Protection of 3-Amino-2,2-dimethyl-1-propanol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethyl-1-propanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis, featuring a primary amine and a sterically hindered primary alcohol. Its utility in the construction of complex molecules, such as peptidomimetics and pharmaceutical intermediates, is contingent upon the precise control of its reactive sites.[1] This guide provides a comprehensive overview of protecting group strategies for this scaffold, detailing selective and orthogonal protection methodologies. We will explore the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for the protection and deprotection of both the amino and hydroxyl functionalities.

Introduction: The Synthetic Challenge of a Bifunctional Scaffold

The synthetic utility of this compound arises from its two distinct nucleophilic centers: a primary amine and a primary hydroxyl group. In a multi-step synthesis, leaving these groups unprotected would lead to a lack of chemoselectivity, resulting in unwanted side reactions and a complex mixture of products.[2][3] Therefore, a robust protecting group strategy is not merely advantageous but essential.

The core challenge lies in differentiating the reactivity of the amine and the alcohol. This can be achieved through:

  • Selective Protection: Exploiting the inherent differences in nucleophilicity to protect one group in the presence of the other.

  • Orthogonal Protection: Introducing two distinct protecting groups that can be removed independently under specific, non-interfering conditions.[4][5][6] This strategy offers the highest degree of synthetic flexibility, allowing for the sequential modification of each functional group.

This document will serve as a technical guide to navigating these strategies, providing both the foundational knowledge and the practical protocols necessary for successful implementation.

Protecting the Amino Group: Carbamate Strategies

The primary amine in this compound is a potent nucleophile. Converting it into a carbamate effectively tempers this reactivity, rendering it stable to a wide array of non-acidic reagents.[2]

Boc (tert-Butyloxycarbonyl) Protection

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and ease of removal under mild acidic conditions.[7]

  • Expertise & Experience: The reaction with di-tert-butyl dicarbonate (Boc₂O) is highly efficient and generally clean. The choice of a base like sodium hydroxide or sodium bicarbonate in a biphasic system or an organic solvent like THF ensures high yields.[7][8] The Boc-protected amine is stable to basic conditions, hydrogenolysis, and many organometallic reagents, making it a versatile choice. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate and lead to its collapse, releasing the free amine along with isobutene and carbon dioxide as volatile byproducts.[9][10][11]

Cbz (Benzyloxycarbonyl) Protection

The Cbz group is a cornerstone of peptide synthesis and a valuable tool for general amine protection.[12][13] Its key advantage is its stability to acidic conditions that would cleave a Boc group, making it an excellent orthogonal partner.[14]

  • Expertise & Experience: Cbz protection is typically performed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃ or NaHCO₃) at controlled temperatures to prevent decomposition of the reagent.[15][16] The Cbz group is robust but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[13][14] This deprotection method is exceptionally mild and clean, yielding the deprotected amine, toluene, and CO₂.[16] This makes the Cbz group ideal for substrates containing acid-sensitive functionalities.

Diagram: Amino Group Protection Strategies

G Substrate This compound Boc_Protected N-Boc Protected Substrate->Boc_Protected Boc₂O, Base (e.g., NaOH, THF/H₂O) Cbz_Protected N-Cbz Protected Substrate->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃, 0°C) Amine_Free_Boc Free Amine Boc_Protected->Amine_Free_Boc Acid (TFA or HCl) Amine_Free_Cbz Free Amine Cbz_Protected->Amine_Free_Cbz H₂, Pd/C (Hydrogenolysis)

Caption: General workflows for Boc and Cbz protection of the amino group.

Table 1: Comparison of Amino Protecting Groups

Protecting GroupProtection Reagent/ConditionsDeprotection ConditionsStability & Orthogonality
Boc Boc₂O, Base (NaOH, NaHCO₃), THF/H₂O or DCMStrong Acid (TFA, HCl)[7][10]Stable to base, hydrogenolysis. Orthogonal to Cbz, TBDMS.
Cbz Cbz-Cl, Base (Na₂CO₃), 0°C to RT[15]H₂, Pd/C (Hydrogenolysis)[13][14]Stable to acid. Orthogonal to Boc, Trityl.

Protecting the Hydroxyl Group: Silyl and Trityl Ethers

The primary alcohol of this compound is sterically hindered by the adjacent gem-dimethyl group. This feature can be exploited to enhance selectivity but also means that bulky protecting groups are required for efficient reaction.

TBDMS (tert-Butyldimethylsilyl) Protection

TBDMS ethers are among the most widely used alcohol protecting groups due to their ideal balance of stability and reactivity. They are stable across a broad pH range and to many reagents but can be cleaved selectively using fluoride ion sources.[17]

  • Expertise & Experience: The reaction is typically carried out with TBDMS-Cl and a base, most commonly imidazole in an aprotic polar solvent like DMF. Imidazole acts as both a base and a catalyst.[18][19] The steric bulk of the TBDMS group makes it highly selective for less hindered primary alcohols.[17] Deprotection is most effectively achieved with tetrabutylammonium fluoride (TBAF) in THF. The high affinity of fluoride for silicon drives the cleavage.[18]

Trityl (Triphenylmethyl) Protection

The trityl group is exceptionally bulky, making it unparalleled in its selectivity for primary alcohols over secondary and tertiary ones.[20][21][22]

  • Expertise & Experience: Trityl protection proceeds via an Sₙ1 mechanism involving a highly stable trityl cation intermediate.[20][22] The reaction is typically performed with trityl chloride in pyridine, which serves as both the solvent and the base to neutralize the HCl byproduct.[22][23] Due to its steric demands, this protection is highly chemoselective.[22] The Trityl group is stable to basic conditions but is easily removed under mild acidic conditions, such as formic acid or dilute TFA, that leave many other protecting groups (like TBDMS) intact.[20][21]

Diagram: Hydroxyl Group Protection Strategies

G Substrate N-Protected Amino Alcohol TBDMS_Protected O-TBDMS Protected Substrate->TBDMS_Protected TBDMS-Cl, Imidazole (DMF) Trityl_Protected O-Trityl Protected Substrate->Trityl_Protected Tr-Cl, Pyridine Alcohol_Free_TBDMS Free Alcohol TBDMS_Protected->Alcohol_Free_TBDMS TBAF (THF) Alcohol_Free_Trityl Free Alcohol Trityl_Protected->Alcohol_Free_Trityl Mild Acid (HCOOH or dil. TFA)

Caption: General workflows for TBDMS and Trityl protection of the hydroxyl group.

Table 2: Comparison of Hydroxyl Protecting Groups

Protecting GroupProtection Reagent/ConditionsDeprotection ConditionsStability & Selectivity
TBDMS TBDMS-Cl, Imidazole, DMF[18]TBAF in THF[18]Stable to a wide pH range. Good selectivity for 1° alcohols. Orthogonal to Cbz, Trityl.
Trityl (Tr) Tr-Cl, Pyridine[22]Mild Acid (Formic Acid, dil. TFA)[20][21]Stable to base, hydrogenolysis. Excellent selectivity for 1° alcohols.[22] Orthogonal to TBDMS, Cbz.

Orthogonal Protection Strategy in Practice

An orthogonal strategy allows for the independent manipulation of the amine and hydroxyl groups, which is critical for complex, multi-step syntheses.[5] A classic and highly effective orthogonal pairing for this compound is the use of Boc for the amine and TBDMS for the alcohol.

  • Causality Behind the Strategy: The Boc group is removed by acid, under which the TBDMS group is stable. Conversely, the TBDMS group is removed by fluoride, which does not affect the Boc group. This mutual exclusivity is the definition of orthogonality.

Workflow:

  • N-Protection: Selectively protect the more nucleophilic amine with Boc₂O.

  • O-Protection: Protect the remaining hydroxyl group with TBDMS-Cl.

  • Selective N-Deprotection: Treat with TFA to remove the Boc group, yielding the free amine with the alcohol still protected.

  • Selective O-Deprotection: Alternatively, treat the doubly-protected intermediate with TBAF to remove the TBDMS group, yielding the free alcohol with the amine still protected.

Diagram: Orthogonal Protection & Deprotection Workflow

Orthogonal_Workflow Start This compound N_Boc N-Boc Protected Start->N_Boc Boc₂O, Base N_Boc_O_TBDMS N-Boc, O-TBDMS Protected N_Boc->N_Boc_O_TBDMS TBDMS-Cl, Imidazole O_TBDMS O-TBDMS Protected (Free Amine) N_Boc_O_TBDMS->O_TBDMS TFA or HCl (N-Deprotection) N_Boc_FreeOH N-Boc Protected (Free Alcohol) N_Boc_O_TBDMS->N_Boc_FreeOH TBAF (O-Deprotection)

Caption: Orthogonal strategy using Boc and TBDMS protecting groups.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Objective: To selectively protect the primary amine with a Boc group.

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Sodium hydroxide (1M aq.), Ethyl acetate, Brine.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O (1.1 equiv) followed by the dropwise addition of 1M NaOH (1.5 equiv), maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.[7][8]

Protocol 2: O-TBDMS Protection of N-Boc-3-amino-2,2-dimethyl-1-propanol
  • Objective: To protect the primary alcohol with a TBDMS group.

  • Materials: N-Boc protected amino alcohol, TBDMS-Cl, Imidazole, Anhydrous DMF, Diethyl ether, Water, Brine.

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

    • Stir the mixture for 12-24 hours. Monitor progress by TLC.[18]

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (hexanes/ethyl acetate).

Protocol 3: N-Cbz Protection of this compound
  • Objective: To selectively protect the primary amine with a Cbz group.

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dioxane/Water, Diethyl ether.

  • Procedure:

    • Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate (2.5 equiv) and cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

    • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours.[16]

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 4: Deprotection of N-Boc Group
  • Objective: To remove the Boc protecting group.

  • Materials: Boc-protected compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).

    • Add an equal volume of TFA (e.g., 5 mL of DCM, 5 mL of TFA).

    • Stir the solution at room temperature for 1-2 hours. Monitor by TLC.[10]

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The product is typically obtained as a TFA salt.

Protocol 5: Deprotection of O-TBDMS Group
  • Objective: To remove the TBDMS protecting group.

  • Materials: TBDMS-protected compound, Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), Anhydrous THF.

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

    • Add TBAF solution (1.1 equiv) dropwise.

    • Stir the reaction for 1-4 hours, monitoring by TLC.[18]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 6: Deprotection of N-Cbz Group
  • Objective: To remove the Cbz protecting group via hydrogenolysis.

  • Materials: Cbz-protected compound, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen source (balloon or hydrogenation apparatus).

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric.

    • Place the reaction mixture under an atmosphere of hydrogen (1 atm is usually sufficient).

    • Stir vigorously until the reaction is complete (typically 2-16 hours), as monitored by TLC.[13][16]

    • Carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

The Strategic Application of 3-Amino-2,2-dimethyl-1-propanol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Hindered Amino Alcohol

In the landscape of asymmetric synthesis, the rational design and selection of chiral controllers are paramount to achieving high levels of stereoselectivity. 3-Amino-2,2-dimethyl-1-propanol, a structurally unique chiral amino alcohol, offers a compelling platform for the construction of highly effective chiral auxiliaries and ligands. Its defining feature—the gem-dimethyl substitution adjacent to the stereocenter—imparts a significant steric influence that is highly advantageous for facial discrimination in a variety of asymmetric transformations. This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The focus will be on its use in the formation of chiral oxazolidinone auxiliaries for diastereoselective enolate alkylation, a cornerstone of modern synthetic organic chemistry.[1][2]

Core Principle: Steric Hindrance as a Tool for Stereocontrol

The efficacy of chiral auxiliaries derived from this compound stems from the predictable and pronounced steric hindrance exerted by the gem-dimethyl group. When this amino alcohol is converted into a chiral auxiliary, such as a 4,4-dimethyl-substituted oxazolidinone, the bulky gem-dimethyl moiety effectively shields one face of a reactive intermediate, compelling an incoming reagent to approach from the less hindered side.[3][4] This principle is the foundation for achieving high diastereoselectivity in reactions such as the alkylation of enolates.

Application I: 4,4-Dimethyl-2-oxazolidinone as a Chiral Auxiliary in Diastereoselective Alkylation

One of the most powerful applications of this compound is its conversion to the corresponding 4,4-dimethyl-2-oxazolidinone. This chiral auxiliary can be acylated and subsequently subjected to diastereoselective alkylation to generate a wide array of chiral carboxylic acid derivatives. The gem-dimethyl group at the 4-position of the oxazolidinone ring plays a crucial role in directing the stereochemical outcome of the alkylation step.

Workflow for Asymmetric Alkylation

The overall process can be visualized as a three-stage workflow: formation of the N-acyl oxazolidinone, diastereoselective alkylation via a rigid enolate, and finally, cleavage of the auxiliary to yield the desired chiral product.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A This compound B 4,4-Dimethyl-2-oxazolidinone A->B Cyclization (e.g., with phosgene or equivalent) C N-Acyl-4,4-dimethyl-2-oxazolidinone B->C Acylation (e.g., with an acid chloride) D Formation of Chelated (Z)-Enolate C->D Deprotonation (e.g., NaHMDS, LDA) E Facial-Selective Alkylation D->E Reaction with Electrophile (R-X) F Alkylated N-Acyl Oxazolidinone E->F G Chiral Carboxylic Acid Derivative F->G Hydrolysis or Reduction H Recovered Chiral Auxiliary F->H (Recyclable) G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis A This compound B Chiral Ligand (e.g., Oxazoline, Diamine) A->B Multi-step Synthesis D Chiral Metal-Ligand Complex B->D C Metal Precursor C->D Coordination F Enantiomerically Enriched Product D->F E Substrate E->F Catalytic Transformation (e.g., reduction, C-C coupling)

References

The Strategic Incorporation of 3-Amino-2,2-dimethyl-1-propanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of the Neopentanolamine Scaffold in Drug Design

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, 3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, presents a unique and valuable asset for drug designers. Its structure, characterized by a primary amine, a primary alcohol, and a sterically demanding gem-dimethyl group, offers a compelling combination of functionalities and physicochemical properties. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, detailing its strategic advantages, synthetic utility, and providing actionable protocols for its incorporation into bioactive molecules.

The core value of the this compound scaffold lies in the influence of the gem-dimethyl group. This structural motif is frequently observed in natural products with clinical significance and has been widely adopted by medicinal chemists.[1] The presence of these twin methyl groups can confer several advantages:

  • Enhanced Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, hindering enzymatic degradation of nearby functional groups, such as esters or amides. This is a critical consideration in drug design, as it can lead to improved pharmacokinetic profiles and increased in vivo half-life. A notable example is in the synthetic analog of cryptophycin, cryptophycin-52, where the gem-dimethyl functionality in unit C enhances resistance to ester hydrolysis.[2][3]

  • Conformational Restriction: The Thorpe-Ingold effect, driven by the gem-dimethyl substitution, can favor cyclization reactions and lock the molecule into a specific, biologically active conformation.[1] This pre-organization can lead to higher binding affinity for the target protein by reducing the entropic penalty of binding.

  • Increased Potency and Selectivity: The steric bulk of the gem-dimethyl group can promote van der Waals interactions with the target protein, leading to increased potency. Furthermore, this steric hindrance can enhance selectivity by preventing off-target binding.

This guide will focus on two key applications of this compound: its role in the synthesis of potent anticancer agents, the cryptophycins, and its use in the formation of medicinally important cyclic carbamates.

Application I: Synthesis of Cryptophycin Analogues - A Potent Class of Antimitotic Agents

The cryptophycins are a family of cyclic depsipeptides that exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant strains.[2][4] Their mechanism of action involves the disruption of microtubule dynamics, a validated target in cancer therapy. The synthetic analogue, cryptophycin-52, which incorporates a gem-dimethyl functionality in its "unit C" derived from 3-amino-2,2-dimethylpropionic acid, entered clinical trials.[2] The gem-dimethyl group in cryptophycin-52 is crucial for its improved metabolic stability compared to the natural cryptophycin-1.[3]

Experimental Workflow: Incorporation of the Neopentanolamine-derived Unit C

The synthesis of cryptophycin-52 is a complex, multi-step process. The this compound building block is typically introduced as its corresponding carboxylic acid derivative, Fmoc-β-aminopivalic acid. This unit is then coupled with other fragments of the molecule.

G cluster_0 Unit C Preparation cluster_1 Fragment Coupling cluster_2 Macrocyclization & Final Steps This compound This compound Fmoc-β-aminopivalic acid Fmoc-β-aminopivalic acid This compound->Fmoc-β-aminopivalic acid Oxidation & Fmoc Protection CD Fragment CD Fragment Fmoc-β-aminopivalic acid->CD Fragment Steglich Esterification Unit D (Leucic acid deriv.) Unit D (Leucic acid deriv.) Unit D (Leucic acid deriv.)->CD Fragment seco-cryptophycin seco-cryptophycin CD Fragment->seco-cryptophycin Yamaguchi Esterification & Amidation Unit A deriv. Unit A deriv. Unit A deriv.->seco-cryptophycin Unit B deriv. Unit B deriv. Unit B deriv.->seco-cryptophycin Cryptophycin-52 Diol Cryptophycin-52 Diol seco-cryptophycin->Cryptophycin-52 Diol Macrolactamization Cryptophycin-52 Cryptophycin-52 Cryptophycin-52 Diol->Cryptophycin-52 Epoxidation

Caption: Synthetic workflow for Cryptophycin-52.

Protocol: Synthesis of the CD Fragment of Cryptophycin-52

This protocol outlines the coupling of Fmoc-β-aminopivalic acid (Unit C) with a protected leucic acid derivative (Unit D).

Materials:

  • Fmoc-β-aminopivalic acid

  • Protected Leucic Acid derivative (e.g., tert-butyl ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Fmoc-β-aminopivalic acid (1.0 eq) and the protected leucic acid derivative (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired CD fragment.

Data Presentation: Cytotoxicity of Cryptophycin Analogues

The incorporation of the gem-dimethyl group in Unit C has a significant impact on the biological activity of cryptophycin analogues. The following table summarizes the cytotoxicity data for cryptophycin-52 and other analogues with modifications in different units.

CompoundModificationCell LineIC₅₀ (nM)Reference
Cryptophycin-52 Unit C: gem-dimethylKB-3-10.022[5]
Analogue 22Unit B modifiedKB-3-1>1000[6]
Analogue 23Unit B modifiedKB-3-11.8[6]
Analogue 24Unit B modifiedKB-3-16.5[6]
C-6 Spirocyclopropyl AnalogueUnit C modifiedCCRF-CEMHighly Potent[7]

Application II: Synthesis of Cyclic Carbamates (Oxazolidinones) - Versatile Scaffolds in Medicinal Chemistry

Cyclic carbamates, particularly 2-oxazolidinones, are important structural motifs in a variety of clinically used drugs, including the antibiotic linezolid.[8] These heterocycles can act as bioisosteres for amides and non-cyclic carbamates, offering improved metabolic stability and the ability to form key hydrogen bond interactions with biological targets.[8] The synthesis of oxazolidinones from amino alcohols and a carbonyl source is a common and efficient strategy. This compound serves as a valuable precursor for the synthesis of 4,4-dimethyl-substituted oxazolidinones.

Experimental Workflow: Synthesis of Oxazolidinones from this compound

The cyclization of this compound to form an oxazolidinone can be achieved using various carbonylating agents. A modern and green approach involves the use of carbon dioxide.

G This compound This compound Carbamate Intermediate Carbamate Intermediate This compound->Carbamate Intermediate CO2, Base Activated Intermediate Activated Intermediate Carbamate Intermediate->Activated Intermediate Activating Agent (e.g., TsCl) 4,4-dimethyloxazolidin-2-one 4,4-dimethyloxazolidin-2-one Activated Intermediate->4,4-dimethyloxazolidin-2-one Intramolecular Cyclization (SN2)

Caption: Synthesis of a 4,4-dimethyloxazolidin-2-one.

Protocol: Synthesis of 4,4-dimethyloxazolidin-2-one from this compound and CO₂

This protocol is adapted from a general method for the synthesis of cyclic carbamates from amino alcohols and carbon dioxide.[9][10]

Materials:

  • This compound

  • Carbon Dioxide (gas or dry ice)

  • Triethylamine (Et₃N) or other suitable base

  • p-Toluenesulfonyl chloride (TsCl)

  • Acetonitrile (ACN), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ACN, add Et₃N (1.5 eq).

  • Bubble CO₂ gas through the solution for 30 minutes at room temperature, or add crushed dry ice in portions until saturation.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous ACN to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield 4,4-dimethyloxazolidin-2-one.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The strategic incorporation of its neopentyl scaffold, with the characteristic gem-dimethyl group, can significantly enhance the drug-like properties of a molecule, including metabolic stability and target affinity. The applications in the synthesis of complex natural product analogues like cryptophycin-52 and in the construction of medicinally important heterocyclic systems such as oxazolidinones highlight its importance. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective utilization of this unique chemical entity in their quest for novel and improved therapeutics.

References

A Guide to the Coordination Chemistry of Sterically Hindered Amino Alcohols as Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature surveys for the specific ligand 3-amino-2,2-dimethyl-1-propanol reveal a significant scarcity of published research in the field of coordination chemistry. To provide a comprehensive and scientifically grounded resource, this guide will focus on the broader class of sterically hindered amino alcohols as ligands. The principles, protocols, and applications discussed herein are synthesized from established research on analogous systems and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring this ligand class.

Introduction: The Role of Steric Hindrance in Amino Alcohol Ligands

Amino alcohols are a versatile class of ligands in coordination chemistry, capable of binding to metal centers through both their amino and hydroxyl functionalities. The introduction of bulky substituents, creating sterically hindered amino alcohols, imparts unique properties to the resulting metal complexes. The steric bulk can influence the coordination number and geometry of the metal center, stabilize unusual oxidation states, and modulate the reactivity of the complex, making them valuable in catalysis and materials science.

The primary amino group typically acts as a strong Lewis base, readily coordinating to a metal ion. The hydroxyl group, a weaker donor, can either remain protonated and unbound, or be deprotonated to form an alkoxide that bridges multiple metal centers or binds as a terminal ligand. The interplay between the electronic properties of the donor atoms and the steric demands of the ligand backbone allows for the fine-tuning of the properties of the resulting coordination compounds.

Synthesis of Metal Complexes with Sterically Hindered Amino Alcohols: A General Protocol

The synthesis of metal complexes with sterically hindered amino alcohols is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions can significantly influence the stoichiometry and structure of the final product.

Protocol 1: Synthesis of a Generic Divalent Metal Complex with a Sterically Hindered Amino Alcohol

This protocol outlines a general procedure for the synthesis of a discrete mononuclear complex.

Materials:

  • Divalent metal salt (e.g., CuCl₂, Co(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)

  • Sterically hindered amino alcohol ligand (e.g., a derivative of valinol or tert-leucinol)

  • Anhydrous methanol or ethanol

  • Triethylamine (optional, as a base)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 2 molar equivalents of the sterically hindered amino alcohol ligand in 20 mL of anhydrous methanol. Stir the solution until the ligand is completely dissolved.

  • Preparation of the Metal Salt Solution: In a separate Schlenk flask, dissolve 1 molar equivalent of the divalent metal salt in 10 mL of anhydrous methanol. Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the metal salt solution to the ligand solution dropwise with vigorous stirring. A color change or the formation of a precipitate is often observed.

  • pH Adjustment (Optional): If the hydroxyl group is intended to be deprotonated, add 2 molar equivalents of triethylamine to the reaction mixture to act as a base.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation of the Product:

    • If a precipitate forms: Allow the reaction mixture to cool to room temperature. Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

    • If no precipitate forms: Reduce the volume of the solvent under reduced pressure until the product begins to crystallize. Alternatively, crystallization can be induced by the slow diffusion of a less polar solvent (e.g., diethyl ether) into the methanolic solution.

  • Purification: The crude product can be recrystallized from a suitable solvent system to obtain analytically pure crystals.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of metal centers that are sensitive to air and moisture.

  • Anhydrous Solvents: The presence of water can lead to the formation of aqua complexes or hydroxides, competing with the desired amino alcohol coordination.

  • Molar Ratio: A 2:1 ligand-to-metal ratio is often used to favor the formation of mononuclear complexes with two coordinated ligands. This can be varied to target different stoichiometries.

  • Reflux: Provides the necessary activation energy for ligand substitution and complex formation.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized metal complexes.

Technique Information Obtained Typical Observations for Amino Alcohol Complexes
FT-IR Spectroscopy Identification of functional groups and coordination mode.A shift in the N-H and O-H stretching frequencies upon coordination. The appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy Electronic transitions within the complex.d-d transitions for transition metal complexes, providing information on the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands.
¹H and ¹³C NMR Spectroscopy Structural information and ligand environment in solution (for diamagnetic complexes).Shifts in the proton and carbon signals of the ligand upon coordination to the metal center.
Elemental Analysis (CHN) Determination of the empirical formula.Confirms the stoichiometry of the complex.
X-ray Crystallography Precise determination of the solid-state molecular structure.Provides bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Magnetic Susceptibility Determination of the number of unpaired electrons.Distinguishes between paramagnetic and diamagnetic complexes and can provide insights into the electronic structure.

Coordination Modes and Structural Diversity

Sterically hindered amino alcohols can adopt various coordination modes, leading to a rich structural chemistry.

  • Monodentate N-coordination: The ligand coordinates solely through the amino group, with the hydroxyl group remaining uncoordinated.

  • Bidentate N,O-chelation: The ligand forms a stable five- or six-membered chelate ring by coordinating through both the nitrogen and deprotonated oxygen atoms.

  • Bridging Alkoxide: The deprotonated hydroxyl group can bridge two or more metal centers, leading to the formation of polynuclear complexes.

The steric bulk of the ligand plays a crucial role in dictating the final structure. For instance, highly hindered ligands may prevent the formation of higher-coordinate species, favoring lower coordination numbers.

Caption: Possible coordination modes of amino alcohol ligands.

Applications in Catalysis

Metal complexes of sterically hindered amino alcohols have shown promise as catalysts in various organic transformations. The chiral environment provided by enantiopure amino alcohol ligands is particularly valuable for asymmetric catalysis.

Application Example: Asymmetric Transfer Hydrogenation

Ruthenium and iridium complexes containing chiral amino alcohol ligands have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.

Workflow for a Catalytic Asymmetric Transfer Hydrogenation Reaction:

Catalytic_Cycle A Pre-catalyst Activation B Substrate Coordination A->B [M]-H formation C Hydride Transfer B->C Ketone binding D Product Release C->D H⁻ transfer to ketone D->B Alcohol release

Caption: Simplified workflow for asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Chiral amino alcohol-metal complex (e.g., a Ru(II) or Ir(III) complex)

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium tert-butoxide (as a base)

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the chiral metal complex (1 mol%) in 5 mL of isopropanol.

  • Addition of Reagents: Add acetophenone (1 mmol) and potassium tert-butoxide (10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether).

  • Analysis: The conversion and enantiomeric excess of the product (1-phenylethanol) can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Trustworthiness of the Protocol: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC. The enantiomeric excess of the final product serves as a direct measure of the catalyst's stereoselectivity.

Future Perspectives

The field of coordination chemistry with sterically hindered amino alcohols, while not extensively explored for all possible ligand variations, holds significant potential. Future research could focus on:

  • Synthesis of Novel Ligands: The design and synthesis of new sterically demanding amino alcohols with varied electronic properties.

  • Exploration of f-block Elements: Investigating the coordination of these ligands to lanthanide and actinide ions for applications in magnetism and luminescence.

  • Bioinorganic Chemistry: The development of metal complexes with sterically hindered amino alcohols as potential therapeutic agents, leveraging the biological activity of both the metal and the ligand.[1]

  • Materials Science: The use of these complexes as building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers with tailored properties.

References

Application and Protocol Guide for the Scale-Up Synthesis of 3-Amino-2,2-dimethyl-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-2,2-dimethyl-1-propanol Derivatives in Modern Drug Development

This compound, also known as neopentanolamine, and its derivatives are pivotal structural motifs in contemporary medicinal chemistry. Their unique steric hindrance, conferred by the gem-dimethyl group on the C2 carbon, imparts favorable metabolic stability and conformational rigidity to parent molecules. These characteristics make them highly sought-after building blocks in the synthesis of a wide array of pharmacologically active compounds, including antiviral agents, enzyme inhibitors, and modulators of cellular signaling pathways. The successful and efficient large-scale synthesis of these amino alcohols is, therefore, a critical endeavor for researchers and professionals in the pharmaceutical and fine chemical industries.

This comprehensive guide provides a detailed exploration of robust and scalable synthetic procedures for this compound and its derivatives. Moving beyond mere recitation of procedural steps, this document delves into the underlying chemical principles, the rationale behind key experimental choices, and the practical challenges encountered during process scale-up. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Strategic Approaches to the Synthesis of the this compound Backbone

The synthesis of the this compound core can be approached through several strategic disconnections. The choice of a particular route on an industrial scale is often dictated by factors such as the cost and availability of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. Two of the most industrially viable strategies are presented below.

Strategy 1: Reductive Amination of 3-Hydroxy-2,2-dimethylpropanal

This approach commences with the readily available 3-hydroxy-2,2-dimethylpropanal. The key transformation is a reductive amination, a powerful one-pot reaction that combines an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Causality of Experimental Choices: The direct reductive amination is highly atom-economical. The use of a heterogeneous catalyst, such as Raney Nickel or Palladium on carbon, is favored in large-scale operations due to its ease of separation from the reaction mixture, reusability, and generally high activity. The addition of ammonia is crucial for the formation of the imine intermediate, and conducting the reaction under hydrogen pressure facilitates the subsequent reduction.

Start 3-Hydroxy-2,2-dimethylpropanal Intermediate Intermediate Imine Start->Intermediate + NH3 Product This compound Intermediate->Product H2, Catalyst (e.g., Raney Ni, Pd/C)

Caption: Reductive amination of 3-hydroxy-2,2-dimethylpropanal.

Strategy 2: Reduction of 3-Hydroxy-2,2-dimethylpropanenitrile

An alternative and widely employed strategy involves the reduction of 3-hydroxy-2,2-dimethylpropanenitrile.[1][2][3][4][5] This nitrile precursor can be synthesized from 3-hydroxy-2,2-dimethylpropanal via cyanation. The subsequent reduction of the nitrile group to a primary amine is a critical and often challenging step on a large scale.

Causality of Experimental Choices: Catalytic hydrogenation is the preferred method for nitrile reduction in an industrial setting due to its environmental friendliness and cost-effectiveness compared to stoichiometric metal hydride reagents.[6][7] A significant challenge in the hydrogenation of nitriles is preventing the formation of secondary and tertiary amine byproducts.[7][8] This is often mitigated by the addition of ammonia to the reaction mixture, which suppresses the reaction of the newly formed primary amine with the intermediate imine. The choice of catalyst is also critical; Raney cobalt and nickel-based catalysts have demonstrated high selectivity for primary amines.[9][10][11] Continuous-flow hydrogenation can offer superior control over reaction parameters and enhance safety and selectivity.[8][10]

Start 3-Hydroxy-2,2-dimethylpropanal Nitrile 3-Hydroxy-2,2-dimethylpropanenitrile Start->Nitrile + HCN (or equivalent) Product This compound Nitrile->Product H2, Catalyst (e.g., Raney Co, Ni/SiC) + NH3

Caption: Synthesis via reduction of 3-hydroxy-2,2-dimethylpropanenitrile.

Detailed Protocols for Scale-Up Synthesis

The following protocols are presented as a guide for the large-scale synthesis of this compound. It is imperative that all operations are conducted by trained personnel in appropriately equipped facilities, with strict adherence to all safety regulations.

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation of 3-Hydroxy-2,2-dimethylpropanenitrile

This protocol is adapted from established industrial practices for the selective reduction of nitriles to primary amines.[9][11][12]

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet/outlet.

  • 3-Hydroxy-2,2-dimethylpropanenitrile

  • Anhydrous ammonia

  • Raney Cobalt or a supported Nickel catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Filtration apparatus suitable for removing the catalyst

Experimental Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., nitrogen), charge the autoclave with 3-hydroxy-2,2-dimethylpropanenitrile and the solvent (e.g., methanol).

    • Carefully add the Raney Cobalt or Nickel catalyst. The catalyst loading is typically in the range of 5-10% by weight relative to the nitrile.

  • Ammonia Addition: Cool the reactor to a suitable temperature (e.g., 0-10 °C) and introduce anhydrous ammonia to the desired pressure or concentration. The presence of ammonia is crucial for minimizing the formation of secondary and tertiary amine impurities.[7]

  • Hydrogenation:

    • Seal the reactor and purge several times with hydrogen gas to remove the inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired operating pressure (typically 500-1000 psi).

    • Begin agitation and heat the reactor to the target temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated area or through a scrubbing system.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care, especially if pyrophoric.

    • The solvent can be removed from the filtrate by distillation under reduced pressure.

    • The crude this compound can be further purified by vacuum distillation.

Process Parameters for Optimization:

ParameterTypical RangeRationale and Considerations
Catalyst Loading 5-10 wt%Higher loading increases reaction rate but also cost. Optimization is key.
Hydrogen Pressure 500-1000 psiHigher pressure generally favors a faster reaction rate.
Temperature 80-120 °CTemperature affects reaction rate and selectivity. Higher temperatures can lead to side reactions.
Ammonia Concentration 5-20 mol%Essential for selectivity towards the primary amine.[7]
Solvent Methanol, Ethanol, THFThe choice of solvent can influence catalyst activity and product solubility.
Protocol 2: Synthesis of N-Substituted Derivatives via Amidation of 3-Hydroxy-2,2-dimethylpropanoic Acid

For the synthesis of N-acyl derivatives, a common strategy involves the amidation of 3-hydroxy-2,2-dimethylpropanoic acid followed by reduction of the resulting amide.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with a stirrer, temperature control, and a condenser.

  • 3-Hydroxy-2,2-dimethylpropanoic acid

  • Desired amine (R-NH2)

  • Coupling agent (e.g., DCC, EDC, or a phosphonium-based reagent) or conversion to an acid chloride.

  • Reducing agent for the amide (e.g., LiAlH4 or borane complexes).

  • Appropriate solvents (e.g., dichloromethane, THF).

Experimental Procedure:

  • Amide Formation:

    • Charge the reactor with 3-hydroxy-2,2-dimethylpropanoic acid and a suitable solvent.

    • Add the desired amine.

    • Introduce the coupling agent portion-wise while maintaining the temperature. Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to the addition of the amine.

    • Stir the reaction mixture until completion, which can be monitored by techniques such as TLC or HPLC.

  • Work-up and Isolation of the Amide:

    • The work-up procedure will depend on the coupling agent used. For example, if DCC is used, the dicyclohexylurea byproduct can be removed by filtration.

    • The crude amide is typically purified by extraction and crystallization or chromatography.

  • Amide Reduction:

    • In a separate, dry reactor under an inert atmosphere, prepare a solution or suspension of the reducing agent (e.g., LiAlH4 in THF).

    • Slowly add a solution of the purified amide to the reducing agent at a controlled temperature (often 0 °C).

    • After the addition is complete, the reaction may be stirred at room temperature or gently heated to drive it to completion.

  • Quenching and Final Work-up:

    • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., NaOH solution).

    • Filter the resulting solids and wash them with a suitable solvent.

    • The organic phase of the filtrate is separated, dried, and concentrated to yield the crude N-substituted this compound derivative.

    • Purification is typically achieved through distillation or crystallization.

cluster_0 Amide Formation cluster_1 Amide Reduction Acid 3-Hydroxy-2,2-dimethylpropanoic Acid Amide Intermediate Amide Acid->Amide Amine R-NH2 Amine->Amide Coupling Coupling Agent Coupling->Amide Product N-Substituted Derivative Amide->Product ReducingAgent Reducing Agent (e.g., LiAlH4)

Caption: Workflow for the synthesis of N-substituted derivatives.

Challenges and Considerations in Scale-Up

Scaling up the synthesis of this compound derivatives from the laboratory bench to pilot plant or full-scale production introduces a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

  • Thermal Management: Many of the reactions involved, such as nitrile reduction and amidation, are exothermic.[13][14] Inadequate heat dissipation in large reactors can lead to a runaway reaction. Therefore, a thorough understanding of the reaction thermodynamics, often through reaction calorimetry studies, is essential for designing an appropriate cooling system.[14]

  • Mass Transfer: In heterogeneous catalytic reactions, such as the hydrogenation of nitriles, the efficiency of mass transfer of hydrogen gas into the liquid phase and to the catalyst surface can become a rate-limiting factor on a larger scale. The design of the agitator and the reactor geometry are critical for maximizing gas-liquid interfacial area.

  • Catalyst Handling and Separation: The handling of pyrophoric catalysts like Raney Nickel and Cobalt requires specialized procedures to prevent fires. The filtration and recovery of these catalysts after the reaction also need to be carefully planned to minimize losses and ensure worker safety.

  • Purity and Byproduct Profile: The formation of byproducts, such as secondary and tertiary amines during nitrile reduction, can complicate purification on a large scale.[7][8] Developing robust analytical methods to monitor the reaction and quantify impurities is crucial for process control and ensuring the final product meets the required specifications.

  • Solvent and Reagent Selection: The choice of solvents and reagents for scale-up must consider not only their chemical compatibility but also their toxicity, environmental impact, and cost. The ability to recycle solvents is an important factor in developing a sustainable and economical process.

Conclusion

The synthesis of this compound and its derivatives is a well-established yet nuanced field of organic process chemistry. The successful transition from laboratory-scale procedures to industrial production hinges on a deep understanding of the reaction mechanisms, careful optimization of process parameters, and a proactive approach to addressing the challenges inherent in scale-up. The strategies and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop safe, efficient, and robust manufacturing processes for this important class of chemical building blocks.

References

Application Notes and Protocols for 3-Amino-2,2-dimethyl-1-propanol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Sterically Hindered Amino Alcohol

3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, is a unique bifunctional molecule possessing a primary amine and a primary hydroxyl group. Its most defining feature is the presence of a gem-dimethyl group on the carbon adjacent to the primary amine, creating a sterically hindered neopentyl structure. This structural motif imparts significant properties to the materials into which it is incorporated. The bulky nature of the neopentyl group can influence polymer chain packing, reaction kinetics, and the thermal and mechanical properties of the final material.[1] This guide provides detailed application notes and generalized protocols for the use of this compound in the synthesis of high-performance polymers and in the functionalization of material surfaces.

Key Properties and Their Implications in Materials Science

The distinct structural features of this compound directly translate to desirable attributes in materials.

PropertyStructural FeatureImplication in Materials Science
Bifunctionality Primary amine (-NH₂) and primary hydroxyl (-OH) groupsActs as a versatile building block for polymers like polyurethanes and polyamides, and as a curing agent for epoxy resins.[2]
Steric Hindrance Gem-dimethyl group (neopentyl structure)Influences reaction rates, enhances thermal stability, and can improve hydrolytic resistance by protecting adjacent chemical linkages.[1][3]
Aliphatic Nature Fully saturated carbon backboneContributes to good UV stability and flexibility in the resulting polymer chains.
Low Molecular Weight C₅H₁₃NO (103.17 g/mol )Allows for precise control over the crosslink density and physical properties of polymer networks.

Application I: Synthesis of High-Performance Polyurethanes

Application Note: A Chain Extender for Enhanced Stability

In the realm of polyurethanes, this compound can function as a chain extender or crosslinker. When reacted with a diisocyanate prepolymer, the amino group will preferentially react first due to its higher nucleophilicity compared to the hydroxyl group. The subsequent reaction of the hydroxyl group can lead to the formation of a crosslinked network.

The incorporation of the gem-dimethyl group is anticipated to yield polyurethanes with:

  • Improved Thermal Stability: The bulky neopentyl group can restrict bond rotation and increase the energy required for thermal degradation.[3]

  • Enhanced Hydrolytic Stability: The steric hindrance provided by the gem-dimethyl groups can shield the urethane linkages from hydrolysis.[1]

  • Modified Mechanical Properties: The disruption of chain packing by the bulky side groups may lead to amorphous polymers with potentially higher glass transition temperatures and altered tensile properties.[4]

Generalized Protocol for Polyurethane Synthesis

This protocol describes the synthesis of a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis:

    • Dry PTMEG under vacuum at 80°C for 4 hours.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG.

    • Heat the flask to 60°C and add molten MDI at a 2:1 molar ratio of NCO:OH. .

    • Add 2-3 drops of DBTDL catalyst and continue stirring under a nitrogen atmosphere at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

    • Monitor the reaction by titrating for the isocyanate content (NCO%).

  • Chain Extension:

    • Cool the prepolymer to 40°C and dissolve it in anhydrous DMF to achieve a 30% (w/v) solution.

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Slowly add the this compound solution to the prepolymer solution with vigorous stirring. The amount of amino alcohol should be calculated to achieve a final NCO: (NH₂+OH) ratio of 1:1.

    • Continue stirring for 1 hour at room temperature.

  • Curing and Characterization:

    • Pour the viscous polymer solution into a Teflon mold.

    • Cure the polymer in a vacuum oven at 80°C for 24 hours.

    • Characterize the resulting polyurethane film using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, and Tensile Testing to evaluate mechanical properties.

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Curing & Final Material PTMEG PTMEG Prepolymer Isocyanate-Terminated Prepolymer PTMEG->Prepolymer  + MDI, 80°C, Catalyst MDI MDI MDI->Prepolymer PolyurethaneSol Polyurethane Solution Prepolymer->PolyurethaneSol  + AminoPropanol, RT AminoPropanol This compound in DMF AminoPropanol->PolyurethaneSol Curing Casting & Curing (80°C, 24h) PolyurethaneSol->Curing FinalPU Polyurethane Film Curing->FinalPU

Caption: Workflow for polyurethane synthesis.

Application II: Curing Agent for Epoxy Resins

Application Note: Modulating Network Structure and Properties

This compound can act as a curing agent for epoxy resins through the reaction of its primary amine with the epoxide groups.[2] The primary amine contains two active hydrogens, allowing it to react with two epoxy groups. The hydroxyl group can also participate in the curing process, especially at elevated temperatures, leading to a more densely crosslinked network.

The unique structure of this amino alcohol is expected to influence the epoxy network in the following ways:

  • Curing Kinetics: The steric hindrance around the amino group may slow down the curing reaction compared to less hindered amines.[5] This can be advantageous in applications requiring a longer pot life.

  • Glass Transition Temperature (Tg): The introduction of the bulky neopentyl group can reduce the mobility of the polymer chains, potentially leading to a higher Tg.

  • Mechanical Properties: The structure of the curing agent is a key determinant of the mechanical properties of the final thermoset. The balance between crosslink density and chain flexibility, influenced by the neopentyl group, will dictate the material's toughness and rigidity.[6]

Generalized Protocol for Epoxy Resin Curing

This protocol outlines a general procedure for curing a standard bisphenol A-based epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)

  • This compound

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of this compound. Assuming only the two hydrogens on the primary amine are reactive, the AHEW is the molecular weight divided by 2 (103.17 / 2 = 51.59 g/eq).

    • Determine the epoxide equivalent weight (EEW) of the epoxy resin (provided by the manufacturer).

    • Calculate the required parts by weight of the curing agent per 100 parts of resin: (AHEW / EEW) * 100.

  • Mixing and Curing:

    • Preheat the epoxy resin to 50-60°C to reduce its viscosity.

    • Weigh the calculated amounts of epoxy resin and this compound into a mixing vessel.

    • Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity.

    • Pour the mixture into a preheated mold.

    • Cure in an oven following a staged curing schedule, for example: 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule should be determined experimentally using techniques like DSC.

  • Characterization:

    • Analyze the cured material using DSC to determine the Tg and assess the degree of cure.

    • Evaluate mechanical properties such as flexural strength and modulus using a universal testing machine.

G cluster_0 Mixing cluster_1 Curing cluster_2 Final Material Epoxy DGEBA Epoxy Resin Mix Homogeneous Mixture Epoxy->Mix  + Amine (Stoichiometric Ratio) Amine This compound Amine->Mix Cure Staged Curing (e.g., 2h @ 80°C, 3h @ 150°C) Mix->Cure Thermoset Cured Epoxy Thermoset Cure->Thermoset G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination cluster_2 Purification SiNP Silica Nanoparticles (Si-OH surface) EpoxySiNP Epoxy-Functionalized SiNPs SiNP->EpoxySiNP  + GPTMS in Toluene, Reflux GPTMS GPTMS GPTMS->EpoxySiNP FinalSiNP Functionalized SiNPs (-NH₂ and -OH surface) EpoxySiNP->FinalSiNP  + AminoPropanol in Ethanol, 60°C AminoPropanol This compound AminoPropanol->FinalSiNP Purify Centrifugation & Washing FinalSiNP->Purify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-2,2-dimethyl-1-propanol (also known as Neopentanolamine). This valuable building block is a key intermediate in the development of pharmaceuticals, including protease inhibitors and peptidomimetics, where its unique sterically hindered structure can enhance metabolic stability.[1][2]

This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common side reactions and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis.

Q1: What are the most common and industrially viable synthetic routes to this compound?

There are two primary, well-established routes for synthesizing this compound, each starting from different commercially available precursors.

  • Reduction of a Nitro-Alcohol Precursor: This route typically begins with a Henry (nitroaldol) reaction between 2-nitropropane and formaldehyde to generate the intermediate, 2,2-dimethyl-3-nitro-1-propanol. This intermediate is then reduced to the final amino alcohol. This method is advantageous due to the relatively low cost of the starting materials.

  • Reduction of an Amino Acid Derivative: This approach starts with 3-amino-2,2-dimethylpropanoic acid or its corresponding ester. The carboxylic acid or ester functional group is reduced to the primary alcohol. This route is often preferred when the amino acid precursor is readily available or when stereochemical integrity is paramount.

Q2: What are the critical physical properties of this compound that influence purification?

Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValue / DescriptionPurification Implication
Appearance White to colorless crystalline powder or solid.[3]The solid nature allows for purification by recrystallization.
Boiling Point ~190-200 °C (estimated)High boiling point allows for the removal of lower-boiling solvents and impurities by distillation. However, vacuum distillation is recommended to prevent thermal decomposition.
Solubility Soluble in water and alcohols like methanol and ethanol.[4]High water solubility can complicate aqueous workups and extractions. It may require salting out or the use of continuous extraction methods. Recrystallization from non-polar/polar solvent mixtures is a viable strategy.
Water Content Can be hygroscopic; commercial grades may have ≤2.5% water.[3]Water can interfere with subsequent reactions (e.g., those using water-sensitive reagents). Karl Fischer titration is recommended for accurate water content determination.
Q3: Which analytical techniques are best for assessing the purity and identity of the final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography (GC): Excellent for assessing purity and detecting volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies impurities. The characteristic gem-dimethyl singlet in the ¹H NMR is a key identifier.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H, N-H stretches, C-N, C-O).

  • Karl Fischer Titration: The gold standard for quantifying water content.[3]

Section 2: Troubleshooting Guide for Synthesis & Purification

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield During Reduction of 2,2-dimethyl-3-nitro-1-propanol

The reduction of the nitro group to a primary amine is a critical step. Low yields are a frequent challenge.

Q: My catalytic hydrogenation of 2,2-dimethyl-3-nitro-1-propanol is sluggish and gives a low yield. What are the likely causes and solutions?

Root Cause Analysis: Catalytic hydrogenation of nitro compounds can be complex. The low yield is often attributable to three main factors: catalyst activity, reaction conditions, or the presence of intermediates.

  • Catalyst Inactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by sulfur-containing impurities in starting materials or by partially reduced intermediates.

  • Incomplete Reaction: Insufficient hydrogen pressure or temperature can lead to an incomplete reaction, leaving starting material or hydroxylamine intermediates in the mixture. The reduction of nitroalkanes can sometimes be slower than other functional groups.[5]

  • Side Reactions: Over-reduction is less common for nitro groups but side reactions involving the hydroxyl group can occur under harsh conditions.

Troubleshooting Protocol:

  • Catalyst Selection & Handling:

    • Action: Use a high-quality catalyst. If using Pd/C, ensure it is fresh. Raney Nickel is often more effective for aliphatic nitro compounds but requires careful handling due to its pyrophoric nature.

    • Rationale: The choice of catalyst and its activity are paramount for this transformation.

  • Optimize Reaction Conditions:

    • Action: Increase hydrogen pressure incrementally (e.g., from 50 psi to 100 psi). Gently increase the temperature to 40-50 °C.

    • Rationale: Le Chatelier's principle dictates that increased pressure will favor the hydrogen-consuming forward reaction. Modest heating can increase the reaction rate without promoting side reactions.

  • Solvent Choice:

    • Action: Use a protic solvent like methanol or ethanol. The addition of a small amount of acetic acid can sometimes accelerate the reaction.

    • Rationale: Protic solvents can facilitate proton transfer steps in the reduction mechanism. Acetic acid helps to protonate intermediates, making them more susceptible to reduction.

  • Monitor the Reaction:

    • Action: Monitor the reaction progress by TLC or GC-MS to check for the disappearance of the starting material and the formation of the product.

    • Rationale: This prevents premature termination of the reaction and allows you to distinguish between a slow reaction and a stalled one.

Troubleshooting_Hydrogenation start Low Yield in Nitro Reduction check_catalyst Is Catalyst Fresh & Appropriate? start->check_catalyst check_conditions Are H2 Pressure & Temp Optimal? check_catalyst->check_conditions Yes solution_catalyst Replace Catalyst (e.g., Fresh Pd/C, Raney Ni) check_catalyst->solution_catalyst No check_monitoring Is Reaction Progress Being Monitored? check_conditions->check_monitoring Yes solution_conditions Increase H2 Pressure (50 -> 100 psi) Increase Temp (RT -> 50°C) check_conditions->solution_conditions No solution_monitoring Use TLC/GC to Track Starting Material check_monitoring->solution_monitoring No no_progress Reaction Stalled? Consider Catalyst Poisoning check_monitoring->no_progress Yes

Caption: Troubleshooting workflow for nitro group reduction.

Issue 2: Difficult Workup and Low Recovery After LiAlH₄ Reduction

Reducing a 3-amino-2,2-dimethylpropanoic acid or amide derivative with a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) is effective but notoriously difficult in the workup stage.[6][7][8]

Q: After reducing my amide precursor with LiAlH₄, my product is trapped in the aluminum salts during workup, leading to very low isolated yield. How can I improve this?

Root Cause Analysis: The standard workup procedure of quenching with water and/or acid often produces a gelatinous, difficult-to-filter precipitate of aluminum salts (Al(OH)₃). The polar amino alcohol product can chelate strongly to these salts, making extraction inefficient and leading to significant product loss.

Solution: The Fieser Workup Protocol A carefully controlled sequential addition of water and aqueous base (the "Fieser workup") is designed to produce a granular, easily filterable precipitate of aluminum salts, dramatically improving product recovery.

Step-by-Step Fieser Workup Protocol:

Assumptions: The reaction was performed with 'X' grams of LiAlH₄ in an ethereal solvent like THF or diethyl ether.

  • Cool the Reaction: After the reaction is complete (monitored by TLC), cool the flask to 0 °C in an ice bath. This is critical to control the highly exothermic quenching process.

  • Quench Sequentially (The 1:1:3 Method):

    • Step A: Slowly and dropwise, add 'X' mL of water . Stir vigorously. You will observe gas evolution (H₂).

    • Step B: Slowly and dropwise, add 'X' mL of 15% (w/v) aqueous NaOH solution . The mixture will start to turn from a grey slurry to a white precipitate.

    • Step C: Slowly and dropwise, add '3X' mL of water .

  • Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. A white, granular solid should form, leaving a clear supernatant.

  • Isolate the Product:

    • Filter the mixture through a pad of Celite®.

    • Wash the filter cake thoroughly with generous amounts of the reaction solvent (e.g., THF, EtOAc).

    • Combine the filtrate and washings. The product is now in the organic solution, free of aluminum salts.

    • Dry the organic solution (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

LAH_Workup start Completed LiAlH₄ Reaction in THF at 0°C add_water 1. Add 'X' mL H₂O (Slowly, Dropwise) start->add_water add_naoh 2. Add 'X' mL 15% NaOH(aq) (Slowly, Dropwise) add_water->add_naoh add_more_water 3. Add '3X' mL H₂O (Slowly, Dropwise) add_naoh->add_more_water warm_stir 4. Warm to RT Stir for 30-60 min add_more_water->warm_stir result Granular White Precipitate Clear Organic Supernatant warm_stir->result filter 5. Filter through Celite® Wash cake with THF/EtOAc result->filter isolate 6. Collect Filtrate, Dry, & Concentrate filter->isolate

Caption: Step-by-step workflow for an effective LiAlH₄ quench.

Issue 3: Side Reactions During N-Boc Protection

Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group is a common subsequent step.[1] However, the presence of the primary hydroxyl group can lead to undesired side reactions.

Q: When I try to protect this compound with Boc₂O, I get a mixture of products, including what appears to be a di-protected species. How can I achieve selective N-protection?

Root Cause Analysis: While the amine is more nucleophilic than the primary alcohol, under certain conditions (especially with a strong base like DMAP or elevated temperatures), the hydroxyl group can be acylated by di-tert-butyl dicarbonate (Boc₂O), leading to the formation of an O-Boc carbonate or a di-protected N,O-bis(Boc) product. Standard conditions often use a base to activate the amine.[9][10][11]

Solution: Optimized Protocol for Chemoselective N-Boc Protection The key to selectivity is to use conditions that favor the reaction of the more nucleophilic amine without activating the alcohol. This can be achieved by using a milder base or a biphasic system.

Step-by-Step Protocol:

  • Dissolve the Substrate: Dissolve 1 equivalent of this compound in a suitable solvent. A 1:1 mixture of THF and water is often effective.

  • Add Base: Add a mild inorganic base, such as 1.5 equivalents of sodium bicarbonate (NaHCO₃).

  • Add Boc₂O: To the stirring suspension, add 1.05 equivalents of Boc₂O, either neat or dissolved in a small amount of THF. Using a minimal excess of the protecting agent prevents di-protection.

  • React at Room Temperature: Stir the reaction vigorously at room temperature overnight. The reaction is typically complete within 12-16 hours.

  • Monitor: Check for the complete consumption of the starting material by TLC (stain with ninhydrin to visualize the primary amine).

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product, which can be further purified by recrystallization or column chromatography if necessary.

This method avoids strong organic bases that can deprotonate the alcohol, thus ensuring high chemoselectivity for the desired N-protected product.[12]

References

Technical Support Center: Purification of 3-Amino-2,2-dimethyl-1-propanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-2,2-dimethyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical building block. Here, you will find not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, some common culprits to be aware of include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.

  • Side-Reaction Products: The formation of isomeric byproducts or products from undesired reaction pathways can occur.

  • Catalyst Residues: If a catalyst was used in the synthesis, trace amounts may remain in the crude product.

  • Solvent and Reagent Residues: Incomplete removal of solvents or excess reagents will contaminate your final product.

A thorough understanding of your specific synthetic pathway is the first step in developing an effective purification strategy.

Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A2: A yellow discoloration in your purified this compound is often indicative of trace impurities that are difficult to remove by standard distillation or crystallization. These chromophores can arise from:

  • Oxidation Products: Amino alcohols can be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts.

  • Nitrogen-Containing Impurities: Certain nitrogenous side-products can be highly colored.

To address this, consider the following:

  • Charcoal Treatment: Activated carbon is effective at adsorbing a wide range of colored impurities. A gentle reflux with a small amount of activated carbon followed by filtration can significantly improve the color.

  • Inert Atmosphere: Perform your distillation or crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am experiencing low recovery after recrystallization. What factors should I investigate?

A3: Low recovery during recrystallization is a common issue that can often be resolved by optimizing several key parameters:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solubility is too high at low temperatures, your recovery will be poor. Conversely, if the solubility is too low at high temperatures, you may need an excessive amount of solvent.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice. A slower, more controlled cooling process will yield larger, purer crystals and improve recovery.

  • Supersaturation: Ensure your solution is sufficiently concentrated to induce crystallization upon cooling. If the solution is too dilute, crystallization may not occur, or the yield will be low.

Troubleshooting Guides

Issue 1: Persistent Water Contamination

Symptoms:

  • Broad -OH peak in the proton NMR spectrum.

  • Cloudy appearance of the purified oil.

  • Inaccurate boiling point determination.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Incomplete Drying of Glassware Residual moisture on glassware can introduce water into your final product.Thoroughly dry all glassware in an oven at >100°C for several hours prior to use.
Hygroscopic Nature of the Compound Amino alcohols can absorb atmospheric moisture.Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).
Ineffective Drying Agent The chosen drying agent may not be suitable or may be exhausted.Use a high-capacity drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is fresh.
Issue 2: Incomplete Separation During Fractional Distillation

Symptoms:

  • Overlapping fractions with mixed boiling points.

  • Poor resolution between the desired product and impurities in GC analysis.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Column Efficiency The distillation column may not have enough theoretical plates to separate components with close boiling points.Use a longer fractionating column or one packed with a more efficient material (e.g., Vigreux or Raschig rings).
Incorrect Heating Rate Rapid heating can lead to "bumping" and carryover of less volatile components into the distillate.Apply heat gradually and maintain a steady, controlled distillation rate.
Fluctuations in Vacuum Unstable vacuum can cause variations in boiling points, leading to poor separation.Ensure all connections in your vacuum distillation setup are secure and leak-free. Use a high-quality vacuum pump and a manometer to monitor the pressure.

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for the removal of non-volatile and colored impurities.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent system. A good starting point for this compound is a mixed solvent system, such as toluene/heptane or ethyl acetate/hexane.

  • Dissolution: In a round-bottom flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble component of a mixed solvent system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not initiate, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Fractional Vacuum Distillation

This protocol is effective for separating volatile impurities with different boiling points.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly greased and sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Evacuation: Gradually apply vacuum to the system, monitoring the pressure with a manometer.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point of this compound at the given pressure.

  • Termination: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Distillation Distillation Crude Product->Distillation Volatile Impurities Crystallization Crystallization Crude Product->Crystallization Non-Volatile Impurities Chromatography Chromatography Crude Product->Chromatography Complex Mixtures Pure Product Pure Product Distillation->Pure Product Crystallization->Pure Product Chromatography->Pure Product NMR NMR Pure Product->NMR GCMS GCMS Pure Product->GCMS

Caption: Purification workflow for this compound.

Technical Support Center: Optimizing 3-Amino-2,2-dimethyl-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethyl-1-propanol (also known as Neopentanolamine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for improving reaction yield and purity. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis Strategy and Pathway Selection

Q1: What are the most viable synthetic routes for preparing this compound?

A1: Selecting the optimal synthetic route depends on precursor availability, scale, and required purity. Two primary, robust pathways are recommended: Reductive Amination of 3-hydroxy-2,2-dimethylpropanal and a multi-step synthesis starting from Pivalic Acid.

  • Route A: Reductive Amination (Direct, One-Pot) This is often the most efficient method. It involves the reaction of 3-hydroxy-2,2-dimethylpropanal with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate. This pathway is favored for its atom economy and often simpler workup procedures.[1][2]

  • Route B: Synthesis from Pivalic Acid (Multi-Step) This route is useful when the starting aldehyde is unavailable or cost-prohibitive. Pivalic acid, or its derivatives, provides the core 2,2-dimethyl structure.[3] The synthesis typically proceeds through an amide intermediate, which is then reduced. While longer, this route offers multiple points for purification and control.

Below is a diagram illustrating these two primary synthetic approaches.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: From Pivalic Acid start_A 3-Hydroxy-2,2-dimethylpropanal imine Imine Intermediate start_A->imine + NH3 (e.g., NH4Cl) - H2O product_A This compound imine->product_A + Reducing Agent (e.g., NaBH3CN) start_B Pivalic Acid acyl_chloride Pivaloyl Chloride start_B->acyl_chloride + SOCl2 or (COCl)2 amide Pivalamide acyl_chloride->amide + NH3 product_B This compound amide->product_B + Strong Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: Key synthetic pathways to this compound.

Section 2: Troubleshooting Guide for Low Yield

Q2: My reductive amination of 3-hydroxy-2,2-dimethylpropanal is giving a low yield (<40%). What are the critical parameters to investigate?

A2: Low yields in reductive amination are common and typically trace back to three areas: imine formation equilibrium, reducing agent incompatibility, or reaction conditions.

Causality Analysis: The reaction proceeds in two main stages: (1) nucleophilic attack of ammonia on the aldehyde to form an imine, and (2) reduction of the imine to the amine.[4] The first step is a reversible equilibrium. If the imine concentration is low, the reducing agent may instead reduce the starting aldehyde to 3-hydroxy-2,2-dimethyl-1,1-propanediol, or not react efficiently.

Troubleshooting Workflow:

G cluster_pH pH Optimization cluster_reductant Reducing Agent Issues cluster_conditions Reaction Conditions start Low Yield Observed check_sm Is starting aldehyde consumed (by TLC/GC)? start->check_sm ph_issue pH is likely suboptimal. Imine formation is poor. check_sm->ph_issue No reductant_issue Side reaction detected: Aldehyde reduction to alcohol. check_sm->reductant_issue Yes ph_solution Action: Titrate reaction pH. Aim for weakly acidic (pH 5-6). Too acidic -> Protonates NH3 Too basic -> No catalyst for dehydration ph_issue->ph_solution reductant_solution Action: Switch to a milder, imine-selective reducing agent like NaBH3CN or NaBH(OAc)3. Avoid harsh agents like NaBH4 initially. reductant_issue->reductant_solution conditions_issue Complex mixture or no reaction. reductant_issue->conditions_issue conditions_solution Action: Check temperature and concentration. - Run at 0°C to RT. - Ensure anhydrous conditions if using hydrides. - Use a large excess of the ammonia source. conditions_issue->conditions_solution

Caption: Troubleshooting workflow for low-yield reductive amination.

Key Insight: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is more selective for the imine over the aldehyde at weakly acidic pH, preventing byproduct formation.[5] Standard NaBH₄ is less selective and can readily reduce the starting aldehyde.[2]

Q3: In the multi-step synthesis from pivalic acid, my final amide reduction step is inefficient. How can I improve this transformation?

A3: The reduction of a primary amide like pivalamide to an amine is a challenging transformation that requires a powerful reducing agent or catalytic hydrogenation under forcing conditions.

1. Choice of Reducing Agent: Standard borohydride reagents (NaBH₄) are generally ineffective for reducing amides. The most common and effective laboratory-scale reagent is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF or Diethyl Ether.

  • Causality: The high reactivity of LiAlH₄ is necessary to break the resonance-stabilized amide C-N bond. It delivers a hydride ion (H⁻) to the carbonyl carbon, ultimately leading to the amine after an aqueous workup.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. Use at least 2-3 equivalents relative to the amide. The reaction often requires heating to reflux in THF for several hours.

    • Safety: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon). The workup procedure (e.g., Fieser workup) must be performed cautiously at low temperatures (0 °C).

2. Catalytic Hydrogenation: For larger-scale operations, catalytic hydrogenation is a viable, safer alternative, though it requires specialized equipment.[6][7]

  • Conditions: This typically involves high pressures (60-100 bar) and elevated temperatures (>150 °C) using a heterogeneous catalyst.[6]

  • Catalyst Choice: Ruthenium-based catalysts (e.g., Ru/C) or Rhodium-based catalysts have shown high efficacy for the hydrogenation of amino acids and related compounds to amino alcohols.[6][8]

Data Summary: Comparison of Reduction Methods for Pivalamide

Method Reagent/Catalyst Typical Conditions Pros Cons
Hydride Reduction LiAlH₄ Anhydrous THF, Reflux High yield, reliable at lab scale Pyrophoric, hazardous workup, not ideal for scale-up

| Catalytic Hydrogenation | H₂, Ru/C or Rh-MoOx/SiO₂[8] | High Pressure (50-100 bar), High Temp (80-150°C), H₂O or Alcohol solvent | Safer for scale-up, environmentally cleaner | Requires specialized high-pressure reactor, catalyst cost |

Section 3: Managing Impurities and Purification

Q4: What are the primary impurities I should anticipate, and how can they be minimized and removed?

A4: The expected impurities are highly dependent on the synthetic route.

  • From Reductive Amination:

    • Impurity: Unreacted 3-hydroxy-2,2-dimethylpropanal and the corresponding over-reduced alcohol.

    • Minimization: As discussed in Q2, use an imine-selective reducing agent and optimize the pH to favor imine formation.

    • Removal: The desired amino alcohol product is basic. An acid-base extraction can be highly effective. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. The organic layer will retain the neutral aldehyde and alcohol impurities. Afterward, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • From Pivalic Acid Route:

    • Impurity: Unreacted pivalamide.

    • Minimization: Ensure a sufficient excess of the reducing agent (LiAlH₄) and adequate reaction time/temperature.

    • Removal: Pivalamide is significantly less polar than the amino alcohol product. Purification is best achieved via vacuum distillation or column chromatography on silica gel, eluting with a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonia to prevent streaking).

  • General Purification:

    • Vacuum Distillation: this compound is a solid or high-boiling liquid.[9] Vacuum distillation is an excellent method for purification on a larger scale, effectively removing non-volatile impurities and residual solvent.

    • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-hydroxy-2,2-dimethylpropanal

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 5M

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxy-2,2-dimethylpropanal (1.0 eq) and ammonium chloride (1.5 eq) in methanol (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The pH should be weakly acidic; adjust with a few drops of dilute HCl or base if necessary.

  • Reduction: Cool the flask to 0 °C in an ice bath. In small portions, carefully add sodium cyanoborohydride (1.2 eq). Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and wash with ethyl acetate to remove any neutral organic byproducts.

    • Cool the aqueous layer to 0 °C and basify to pH >12 with 5M NaOH.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation:

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation to obtain this compound.

References

Technical Support Center: Navigating Reactions with 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully utilizing 3-Amino-2,2-dimethyl-1-propanol in their synthetic endeavors. The unique neopentyl structure of this amino alcohol, featuring a quaternary carbon adjacent to both the amino and hydroxyl functionalities, presents significant steric hindrance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges and achieve your desired reaction outcomes.

Understanding the Challenge: The Neopentyl Steric Shield

The core difficulty in reactions involving this compound arises from the bulky tert-butyl group attached to the carbon bearing the amine and alcohol. This arrangement sterically hinders the approach of reagents to both the nitrogen and oxygen atoms, slowing down reaction rates and often leading to low or no product yield under standard conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my N-acylation reaction with this compound using a standard acid chloride and a tertiary amine base. What is the likely cause and how can I improve this?

Answer:

This is a classic case of steric hindrance preventing the nucleophilic amine from attacking the electrophilic carbonyl of the acid chloride. The bulky gem-dimethyl groups on the adjacent carbon create a "steric shield" around the amine. Standard conditions are often insufficient to overcome this energy barrier.

Troubleshooting Strategies:

  • Employ a More Reactive Acylating Agent: Instead of a standard acid chloride, consider using a more electrophilic acylating agent. Anhydrides, particularly mixed anhydrides, or the use of potent coupling reagents can enhance reactivity.

  • Utilize a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate the amine more effectively, increasing its nucleophilicity. However, to avoid competing reactions, a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation or degradation.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions with high activation energies by efficiently transferring energy to the reactants.[1] This can often lead to higher yields in shorter reaction times for sterically hindered systems.

Recommended Protocol for N-Acylation:

This protocol is a general guideline and may require optimization for your specific substrate.

ParameterRecommendationRationale
Acylating Agent Acid Fluoride or Mixed AnhydrideIncreased electrophilicity compared to acid chlorides.
Coupling Reagent HATU, HBTU, or COMUHighly efficient for sterically hindered couplings.[1]
Base 2,6-Lutidine or DIPEANon-nucleophilic and sterically hindered to avoid side reactions.
Solvent Anhydrous DMF or CH₂Cl₂Aprotic solvents that are good for these reaction types.
Temperature Start at RT, can be increased to 40-60 °CTo provide sufficient activation energy.
Q2: My attempt at O-alkylation of this compound via a Williamson ether synthesis resulted in a complex mixture of products and low yield of the desired ether. What are the key challenges and how can they be addressed?

Answer:

The Williamson ether synthesis is notoriously sensitive to steric hindrance.[2][3] The reaction proceeds via an S(_N)2 mechanism, which is disfavored at sterically congested centers. With a neopentyl alcohol, elimination (E2) often becomes a competing and sometimes dominant pathway, especially with stronger bases and higher temperatures. Furthermore, the presence of the amine group can lead to N-alkylation as a side reaction.

Troubleshooting Strategies:

  • Protect the Amine: The most effective strategy is to protect the amine functionality prior to O-alkylation. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group is suitable as they are stable under the basic conditions of the Williamson ether synthesis and can be removed later.[4][5][6]

  • Use a More Reactive Alkylating Agent: Employ a more reactive electrophile such as an alkyl iodide or a triflate, which are better leaving groups than bromides or chlorides.

  • Milder Base and Controlled Temperature: Use a milder base like silver(I) oxide (Ag₂O) instead of strong bases like sodium hydride (NaH) to minimize elimination.[3] Keep the reaction temperature as low as possible while still allowing the reaction to proceed.

Workflow for O-Alkylation:

Caption: Workflow for the O-alkylation of this compound.

Q3: I am struggling with selective N-alkylation of this compound and obtaining significant amounts of the di-alkylated product. How can I achieve mono-alkylation?

Answer:

Over-alkylation is a common issue with primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine. The steric hindrance of the neopentyl group can slightly mitigate this, but selective mono-alkylation remains a challenge.

Troubleshooting Strategies:

  • Use a Large Excess of the Amine: By using a significant excess (5-10 equivalents) of this compound relative to the alkylating agent, you can statistically favor mono-alkylation. However, this may not be practical if the amino alcohol is a valuable starting material.

  • Reductive Amination: A more controlled approach is reductive amination. This involves reacting the amino alcohol with an aldehyde or ketone to form an imine (or a related intermediate), which is then reduced in situ. This method generally provides good yields of the mono-alkylated product.

  • Chelation-Controlled Alkylation: A more advanced strategy involves the use of a chelating agent like 9-borabicyclononane (9-BBN) to form a stable chelate with the amino alcohol. This temporarily protects the alcohol and modulates the reactivity of the amine, allowing for selective mono-alkylation.

Proposed Protocol for Reductive Amination:

StepProcedure
1. Imine Formation Dissolve this compound (1 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloroethane. Add a dehydrating agent such as molecular sieves. Stir at room temperature for 1-2 hours.
2. Reduction Cool the mixture to 0 °C and add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
3. Work-up Allow the reaction to warm to room temperature and stir until complete. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solutions
No reaction or very slow reaction Insufficient activation energy due to steric hindrance. Inactive catalyst or reagent.Increase reaction temperature. Use microwave irradiation.[1] Confirm the activity of catalysts/reagents.
Formation of multiple products Competing N- and O-functionalization. Over-alkylation or acylation. Elimination side reactions in alkylations.Use protecting groups for the non-reacting functional group.[4][5][6] Use a large excess of the amino alcohol for mono-alkylation. In O-alkylation, use a milder base and a more reactive alkylating agent.[3]
Low isolated yield after work-up Product is water-soluble. Product degradation during purification.Saturate the aqueous layer with NaCl before extraction. Use a continuous liquid-liquid extractor. Purify via column chromatography at low temperatures. Consider crystallization of a salt (e.g., hydrochloride) to aid purification.
Difficulty in product characterization Broad peaks in NMR due to hydrogen bonding or slow rotation.Obtain NMR spectra in different solvents (e.g., DMSO-d₆, MeOD). Perform a D₂O exchange experiment to identify exchangeable protons. Compare with known spectroscopic data.

Spectroscopic Data for this compound:

Nucleus Chemical Shift (ppm) Assignment
¹³C NMR ~72.1-CH₂OH
~48.9-CH₂NH₂
~36.5-C(CH₃)₂-
~23.8-C(CH₃)₂-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[7]

Advanced Strategies for Extremely Hindered Reactions

For particularly challenging transformations, consider the following advanced approaches:

  • High-Pressure Reactions: Applying high pressure can favor reactions with a negative activation volume, such as S(_N)2 reactions, by forcing the sterically hindered molecules closer together.

  • Specialized Coupling Reagents: For amide bond formation, reagents like T3P® (Propylphosphonic Anhydride) or COMU® have shown success in coupling sterically demanding substrates.[1]

  • Flow Chemistry: Continuous flow reactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be beneficial for optimizing reactions with sterically hindered substrates.

By understanding the inherent steric challenges of this compound and employing the appropriate strategies and reaction conditions, researchers can successfully incorporate this valuable building block into their synthetic targets.

References

Technical Support Center: Byproduct Identification in 3-Amino-2,2-dimethyl-1-propanol Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethyl-1-propanol carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this specific carbamate synthesis. Our focus is on providing in-depth, scientifically grounded advice to help you identify and mitigate the formation of unwanted byproducts, ensuring the purity and integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound carbamate?

The synthesis of this compound carbamate typically involves the reaction of the primary amine of this compound with a suitable carbonylating agent. The choice of reagent is critical and influences the reaction conditions and potential byproduct profile. Common methods include:

  • Reaction with Chloroformates: This involves reacting the amino alcohol with an alkyl or aryl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1]

  • Reaction with Isocyanates: While effective, this method can be prone to the formation of urea byproducts, especially in the presence of moisture.

  • Using Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene-based reagents and reacts with the alcohol moiety first to form an activated intermediate, which then reacts with an amine.[1] However, for the synthesis of a carbamate from an amino alcohol, the reaction pathway needs careful control to ensure the desired amine carbamoylation.

  • Three-Component Coupling with CO₂: This greener approach utilizes carbon dioxide as the carbonyl source, an amine, and an alkyl halide in the presence of a base like cesium carbonate.[2]

Each method has its advantages and potential pitfalls, which we will explore in the troubleshooting section.

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What could it be?

A common and often frustrating byproduct in carbamate synthesis, particularly when using isocyanates or chloroformates, is the formation of a symmetrical urea.[1] This precipitate is typically N,N'-bis(2,2-dimethyl-1-hydroxypropan-3-yl)urea.

Causality: This occurs when the carbamoylating agent (or an isocyanate intermediate) reacts with two molecules of this compound. The presence of water is a major contributor, as it can hydrolyze isocyanates to form an amine, which then reacts with another isocyanate molecule to yield the urea.[1]

Q3: Why is strict control of reaction temperature important?

Temperature control is crucial for several reasons:

  • Minimizing Side Reactions: Many side reactions, such as the formation of ureas and other over-reaction products, have higher activation energies than the desired carbamate formation. Running the reaction at lower temperatures (e.g., 0 °C) can significantly suppress these unwanted pathways.[1]

  • Controlling Exothermic Reactions: The initial reaction between the amine and a highly reactive carbamoylating agent like a chloroformate can be exothermic. Poor temperature control can lead to localized heating, promoting byproduct formation and potential degradation of the product.

  • Ensuring Selectivity: In the case of this compound, which has both a primary amine and a primary alcohol, temperature can influence the selectivity of the carbamoylating agent. While the amine is generally more nucleophilic, harsh conditions can lead to reactions at the hydroxyl group.

Troubleshooting Guides: Identification and Mitigation of Byproducts

This section provides a detailed breakdown of potential byproducts, their identification, and strategies to minimize their formation.

Byproduct 1: Symmetrical Urea (N,N'-bis(2,2-dimethyl-1-hydroxypropan-3-yl)urea)
  • Appearance: Often a white solid that precipitates from the reaction mixture.

  • Reason for Formation: As discussed in the FAQs, this is a common byproduct resulting from the reaction of the amine with an isocyanate or a related intermediate. The presence of moisture is a key contributing factor.[1]

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

    • Optimized Reagent Addition: Add the carbamoylating agent slowly to the solution of this compound. This maintains a low concentration of the reactive species and can favor the desired 1:1 reaction.[1]

    • Low-Temperature Conditions: Perform the reaction at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate and suppress side reactions.[1]

    • Choice of Base: When using chloroformates, employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated HCl.[1]

Byproduct 2: Oxazolidinone (5,5-dimethyl-1,3-oxazinan-2-one)
  • Appearance: A cyclic carbamate that may be difficult to distinguish from the desired product by TLC alone.

  • Reason for Formation: This results from an intramolecular cyclization. The initially formed carbamate can, under certain conditions (e.g., heat or presence of a strong base), cyclize by the hydroxyl group attacking the carbamate carbonyl, displacing the alcohol or other leaving group. The gem-dimethyl group can promote this intramolecular reaction through the Thorpe-Ingold effect, which brings the reactive ends of the molecule closer together.

  • Mitigation Strategies:

    • Mild Reaction Conditions: Avoid excessive heat and the use of strong, non-hindered bases that can promote cyclization.

    • Protecting Groups: If intramolecular cyclization is a persistent issue, consider protecting the hydroxyl group before carbamate formation, followed by a deprotection step.

    • Choice of Carbamoylating Agent: Using a less reactive carbamoylating agent might reduce the propensity for cyclization.

Byproduct 3: Di-carbamate
  • Appearance: A higher molecular weight species, likely more non-polar than the desired product.

  • Reason for Formation: This occurs when both the amine and the hydroxyl group of this compound react with the carbamoylating agent. This is more likely to occur with highly reactive reagents or if an excess of the carbamoylating agent is used.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the this compound relative to the carbamoylating agent.

    • Slow Addition: Add the carbamoylating agent slowly to the reaction mixture to maintain a low concentration and favor the more nucleophilic amine's reaction.

    • Lower Temperature: Conducting the reaction at a lower temperature will favor the reaction at the more reactive amine site.

Experimental Protocols for Byproduct Identification

A multi-technique approach is recommended for the unambiguous identification of byproducts.

High-Performance Liquid Chromatography (HPLC-MS)

This is a powerful tool for separating and identifying the desired product from potential byproducts.

  • Protocol:

    • Column: A C18 reversed-phase column is a good starting point. For separating constitutional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column may offer better selectivity.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Detection: UV detection (e.g., at 210-220 nm) and, ideally, mass spectrometry (MS) for molecular weight determination.

    • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

Compound Expected Elution Order (Reversed-Phase) Expected [M+H]⁺
This compoundEarly104.138
Target Product IntermediateVaries with R group
Symmetrical UreaLater than product233.212
OxazolidinoneMay be close to product130.086
Di-carbamateLater than productVaries with R group
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for analyzing the unreacted starting material and more volatile byproducts. Derivatization is often necessary for polar molecules like amino alcohols.

  • Protocol:

    • Derivatization: Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common method to make the analytes more volatile.

    • Column: A non-polar column, such as a DB-5ms or HP-5ms.

    • Injector and Transfer Line Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute all components.

    • MS Detection: Electron ionization (EI) at 70 eV is standard. The fragmentation patterns can provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the definitive structural elucidation of isolated byproducts.

  • ¹H NMR: Can reveal the presence of symmetrical structures (e.g., the symmetrical urea) and changes in the chemical shifts of protons near the reaction sites.

  • ¹³C NMR: Useful for identifying the formation of new carbonyl groups (carbamate, urea) and changes in the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning the structure of unknown byproducts. For example, an HMBC experiment can show long-range correlations between protons and the carbamate/urea carbonyl carbon.

Diagrams

Logical Workflow for Byproduct Troubleshooting

Byproduct_Troubleshooting cluster_tlc_hplc Initial Screening cluster_gc_ms Volatile Impurity Analysis cluster_nmr Structural Elucidation start Reaction Mixture Analysis tlc_hplc TLC / HPLC-MS Analysis start->tlc_hplc multiple_spots Multiple Spots/Peaks Observed? tlc_hplc->multiple_spots gc_ms GC-MS Analysis unreacted_sm Unreacted Starting Material? gc_ms->unreacted_sm nmr NMR Analysis isolate Isolate Byproduct nmr->isolate multiple_spots->gc_ms Yes, soluble spot_precipitate Insoluble Precipitate? multiple_spots->spot_precipitate Yes spot_precipitate->gc_ms No urea Likely Symmetrical Urea spot_precipitate->urea Yes other_peaks Other Volatile Peaks? unreacted_sm->other_peaks Yes/No other_peaks->nmr Unidentified Peaks cyclized Potential Oxazolidinone other_peaks->cyclized Yes elucidate 2D NMR (COSY, HSQC, HMBC) for Structure Elucidation isolate->elucidate dicarbamate Di-carbamate elucidate->dicarbamate other_byproduct Other Byproducts elucidate->other_byproduct

Caption: A logical workflow for troubleshooting and identifying byproducts in the synthesis of this compound carbamate.

References

Technical Support Center: Acylation of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acylation of 3-Amino-2,2-dimethyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the acylation of this compound?

The primary challenges in the acylation of this amino alcohol revolve around chemoselectivity and reaction efficiency. Key issues include:

  • Low Yield: Incomplete reaction leading to a significant amount of unreacted starting material.

  • Side Product Formation: Primarily the O-acylated product or di-acylated product, where both the amine and hydroxyl groups are acylated.

  • Difficult Purification: The polar nature of the starting material and products can complicate isolation and purification.

The core of the issue lies in the presence of two nucleophilic sites: the primary amine and the primary hydroxyl group. While the amine is generally more nucleophilic than the alcohol, the reaction conditions must be carefully controlled to favor N-acylation.

Q2: Which acylating agent is best for this reaction?

The choice of acylating agent depends on the desired reactivity and the sensitivity of other functional groups on your acylating partner. Here's a comparative overview:

Acylating AgentReactivityCommon ByproductsConsiderations
Acyl Chlorides HighHClHighly reactive, often requiring a base to neutralize the HCl byproduct. Can lead to over-acylation if not controlled.[1]
Acid Anhydrides ModerateCarboxylic AcidA good balance of reactivity and selectivity. The carboxylic acid byproduct is less corrosive than HCl.[1]
Activated Esters VariableVariesCan offer high chemoselectivity but may require specific activation methods.
Carboxylic Acids (with coupling agents) Requires ActivationVariesOffers mild reaction conditions but adds complexity and cost due to the need for coupling agents like DCC or EDC.

For general purposes, acid anhydrides often provide a good starting point due to their moderate reactivity, which can help in selectively targeting the more nucleophilic amine.

Q3: What is the role of a base in this reaction, and which one should I choose?

A base is typically required when using acyl chlorides or acid anhydrides. Its primary roles are:

  • To neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which drives the reaction to completion.[1]

  • To act as a catalyst in some cases.

Commonly used bases include:

  • Pyridine and Triethylamine (Et3N): These are standard organic bases used to scavenge acid byproducts.[1]

  • 4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base like triethylamine. DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate.[2][3][4]

For acylations with acid anhydrides, a catalytic amount of DMAP can be particularly beneficial for achieving high yields at milder temperatures.[2][3]

Troubleshooting Guide

Problem 1: Low Yield of the N-acylated Product

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound remaining after the reaction is complete.

Potential Causes & Solutions:

  • Insufficient Acylating Agent: The stoichiometry of the acylating agent is critical. While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.1-1.2 equivalents) of the acylating agent can help drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: Acylation reactions can be temperature-dependent. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Poor Quality Reagents: Ensure that your acylating agent and solvents are of high purity and anhydrous, as moisture can deactivate highly reactive acylating agents like acyl chlorides.[5]

  • Catalyst Inactivity: If using a catalyst like DMAP, ensure it is fresh and has been stored properly. DMAP is a nucleophilic catalyst and its effectiveness is crucial for the reaction.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base (e.g., Et3N) in an aprotic solvent (e.g., DCM). cool Cool the mixture in an ice bath. start->cool add_reagent Add the acylating agent (e.g., acid anhydride) dropwise. cool->add_reagent stir Stir at 0°C to room temperature. Monitor by TLC/LC-MS. add_reagent->stir quench Quench the reaction (e.g., with water or sat. NaHCO3). stir->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Caption: A typical workflow for the acylation of this compound.

Problem 2: Formation of the O-acylated or Di-acylated Byproduct

Symptom: Your product mixture contains significant amounts of the ester (O-acylated) or the diester-amide (di-acylated) byproduct, as identified by mass spectrometry or NMR.

Potential Causes & Solutions:

  • Excessive Acylating Agent or High Temperature: Using a large excess of the acylating agent or running the reaction at elevated temperatures can lead to the acylation of the less reactive hydroxyl group.[2]

    • Solution: Reduce the equivalents of the acylating agent to 1.05-1.1 equivalents. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Highly Reactive Acylating Agent: Acyl chlorides are more prone to causing over-acylation than acid anhydrides.[1]

    • Solution: Switch to a less reactive acylating agent, such as an acid anhydride.

  • Use of a Strong Acylation Catalyst: While DMAP is an excellent catalyst, in some cases, its high activity can promote O-acylation.

    • Solution: Reduce the amount of DMAP or omit it if the reaction proceeds at a reasonable rate without it.

A strategy to favor N-acylation is to protonate the amino group under acidic conditions, making the hydroxyl group the more nucleophilic site for O-acylation. Conversely, under basic conditions, the amine is deprotonated and more nucleophilic, favoring N-acylation.[7]

G cluster_yield Troubleshooting Low Yield cluster_side Troubleshooting Side Products start Low Yield or Side Products? low_yield Low Yield start->low_yield Yes side_products Side Products start->side_products Yes check_reagents Check Reagent Stoichiometry (Use 1.1-1.2 eq. acylating agent) low_yield->check_reagents reduce_reagent Reduce Acylating Agent (Use 1.05-1.1 eq.) side_products->reduce_reagent optimize_conditions Optimize Reaction Conditions (Increase time or temperature) check_reagents->optimize_conditions check_catalyst Verify Catalyst Activity (Use fresh DMAP) optimize_conditions->check_catalyst lower_temp Lower Reaction Temperature (Run at 0°C) reduce_reagent->lower_temp change_reagent Use a Less Reactive Acylating Agent (e.g., anhydride) lower_temp->change_reagent

Caption: A decision tree for troubleshooting common acylation issues.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify by standard column chromatography, with products and byproducts having similar polarities.

Potential Causes & Solutions:

  • Polarity of Compounds: The amino alcohol starting material and the acylated products can be quite polar, leading to poor separation on silica gel.

    • Solution 1: Solvent System Optimization: Experiment with different solvent systems for column chromatography. A common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help reduce tailing of amine-containing compounds on silica gel.

    • Solution 2: Aqueous Work-up: A well-designed aqueous work-up can significantly simplify purification. After quenching the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities. Then, wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.

    • Solution 3: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

References

Technical Support Center: A Guide to Preventing Unwanted Polymerization of 3-Amino-2,2-dimethyl-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Amino-2,2-dimethyl-1-propanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their experimental workflows. While the parent amino alcohol is stable, its derivatives—particularly those functionalized with polymerizable moieties like acrylates, methacrylates, and vinyl groups—are susceptible to spontaneous and unwanted polymerization. This can lead to reagent degradation, failed experiments, and potential safety hazards.

This document provides in-depth, experience-driven guidance in a question-and-answer format, along with detailed troubleshooting protocols to help you maintain the integrity of your materials and the success of your research.

Section 1: The "Why"—Understanding the Root Cause of Polymerization

Before troubleshooting, it is critical to understand the underlying mechanism of unwanted polymerization. For derivatives of this compound containing vinyl, acrylate, or similar functionalities, the primary culprit is free-radical polymerization . This chain reaction consists of three main stages: initiation, propagation, and termination.

  • Initiation: A reactive species, a free radical, is formed. This can be triggered by heat, UV light, or contaminants like peroxides or metal ions. This initial radical then attacks the double bond of a monomer molecule, starting the polymer chain.

  • Propagation: The newly formed monomer radical attacks another monomer, and this process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The reaction is stopped when two growing chains react with each other or, more importantly for our purposes, when a growing chain reacts with a polymerization inhibitor .

Chemical inhibitors are designed to intercept these free radicals, effectively terminating the polymerization chain before it can grow to a significant length.[]

G Initiator Initiator (Heat, Light, Peroxide) Radical Free Radical (R●) Initiator->Radical Forms Monomer Monomer (M) Radical->Monomer Attacks (Initiation) GrowingChain Growing Polymer Chain (RM●, RM₂●...RMₙ●) Monomer->GrowingChain Becomes GrowingChain->Monomer Attacks (Propagation) Inhibitor Inhibitor (IH) GrowingChain->Inhibitor Intercepted (Termination) Polymer Unwanted Polymer GrowingChain->Polymer Uncontrolled Propagation TerminatedChain Terminated Chain (Stable Product) Inhibitor->TerminatedChain Forms

Caption: Free-radical polymerization and the role of inhibitors.

Section 2: Frequently Asked Questions (FAQs)

Q1: I opened my vial of an acrylate derivative of this compound and found it has become a thick, viscous liquid or a solid plug. What happened?

This is a classic sign of uncontrolled polymerization. The individual monomer molecules have reacted to form long polymer chains, drastically increasing the viscosity and eventually leading to solidification. This typically occurs due to the depletion of the inhibitor or exposure to improper storage conditions (e.g., high temperatures or light) that accelerate the rate of radical formation.[2]

Q2: My monomer was supplied with a small amount of a white powder labeled "MEHQ." What is its purpose?

MEHQ (hydroquinone monomethyl ether) is a common polymerization inhibitor.[] It is added by manufacturers to ensure the monomer remains stable during shipping and storage. It functions by scavenging free radicals that could otherwise initiate polymerization.[] Importantly, phenolic inhibitors like MEHQ often require the presence of a small amount of dissolved oxygen to function effectively.

Q3: Can I remove the inhibitor before my reaction? My protocol calls for an "inhibitor-free" monomer.

Yes, and for many polymerization reactions, you must remove the inhibitor as it will interfere with your desired reaction. The most common laboratory method is to pass the liquid monomer through a small column packed with basic alumina.

Crucial Safety Note: An inhibitor-free monomer is extremely reactive and prone to rapid, potentially violent polymerization.[2] You must use it immediately after purification. Never store a monomer with the inhibitor removed.

Q4: What are the ideal storage conditions for my amino alcohol derivative monomer to maximize its shelf life?

Proper storage is the most effective preventative measure. Follow these guidelines:

Storage ParameterRecommendationRationale
Temperature Refrigerate at 2-8 °C. Do not freeze. Low temperatures significantly slow the rate of spontaneous polymerization. Freezing can cause the inhibitor to crystallize and separate from the monomer, creating inhibitor-free zones that can polymerize upon thawing.
Light Store in an amber or opaque vial/bottle.UV light can provide the energy to initiate radical formation (photopolymerization).[3]
Atmosphere Store under air, not an inert gas (for phenolic inhibitors).Inhibitors like MEHQ and BHT require oxygen to effectively scavenge radicals.[] Storing under nitrogen or argon will render them ineffective.
Purity Ensure the container is clean and free of contaminants.Rust, dust, or chemical residues can potentially initiate polymerization.[4][5]
Q5: How can I tell if the inhibitor in my monomer is still effective?

This is a common challenge, as inhibitor depletion is a primary cause of premature polymerization. While quantitative analysis (e.g., HPLC) is the most accurate method, a practical approach is to be mindful of the monomer's age and storage history. If the material is old, has been stored improperly, or has been opened multiple times, its stability is questionable. If in doubt, it is often prudent to add a small, supplemental amount of inhibitor (e.g., 50-100 ppm of BHT or MEHQ) or to discard the material and use a fresh batch.

Section 3: In-Depth Troubleshooting Guides

This section provides structured workflows for addressing specific polymerization-related problems.

Guide 1: My Monomer Has Already Polymerized. What Now?

If you discover a vial containing a viscous or solid monomer, follow this troubleshooting and safety workflow.

G Start Polymerization Suspected (Monomer is viscous/solid) Safety Safety First: - Wear PPE (goggles, gloves) - Work in a ventilated hood Start->Safety CheckPressure Is the container bulging or warm? Safety->CheckPressure Evacuate DANGER: Runaway Reaction - Do not open container - Evacuate area - Contact Safety Officer CheckPressure->Evacuate Yes Stable Container appears stable CheckPressure->Stable No Disposal Label as 'Polymerized Material' and dispose of according to institutional hazardous waste guidelines. Stable->Disposal Investigate Investigate Root Cause: - Check storage conditions - Review age of monomer - Inspect other bottles from same lot Disposal->Investigate

Caption: Workflow for handling a polymerized monomer.

A runaway polymerization reaction is exothermic and can generate significant heat and pressure, potentially leading to catastrophic container failure.[2] If you suspect this is occurring, prioritize personal safety above all else.

Guide 2: Proactive Prevention—Selecting and Managing Inhibitors

Choosing the right inhibitor and ensuring its presence is key to long-term stability.

InhibitorClassMechanismTypical Conc. (ppm)Oxygen Required?Notes
MEHQ PhenolicRadical Scavenger (H-donor)10 - 1000Yes Most common, industry standard. Less effective under anaerobic conditions.[]
BHT PhenolicRadical Scavenger (H-donor)100 - 500Yes Similar to MEHQ, often used in industrial applications.
TEMPO NitroxideStable Radical Trap50 - 200No Very effective, but can be more expensive. Functions in the absence of oxygen.

Section 4: Key Experimental Protocols

Protocol A: Standard Procedure for Inhibitor Removal via Alumina Column

This protocol describes the most common method for preparing an inhibitor-free monomer immediately prior to use.

Materials:

  • Monomer containing phenolic inhibitor (e.g., MEHQ, BHT)

  • Basic alumina, activity I, 100-200 mesh

  • Glass column or disposable syringe barrel

  • Glass wool or cotton

  • Clean, dry collection flask

Procedure:

  • Prepare the Column: Place a small plug of glass wool or cotton at the bottom of your column or syringe.

  • Pack the Alumina: Add basic alumina to the column. A general rule of thumb is to use approximately 5-10g of alumina per 25mL of monomer. The exact amount may require optimization.

  • Equilibrate (Optional but Recommended): Pass a small amount of your reaction solvent through the column to wet the alumina.

  • Load the Monomer: Carefully add the inhibited monomer to the top of the alumina bed.

  • Elute and Collect: Allow the monomer to pass through the column via gravity. Collect the purified, inhibitor-free monomer in the clean collection flask.

  • IMMEDIATE USE: The collected monomer is now highly reactive. Proceed with your experimental setup without delay.

  • Disposal: The alumina will retain the inhibitor. Dispose of it as solid chemical waste according to your institution's guidelines.

G Step1 Step 1: Prepare Column Plug syringe barrel with glass wool. Step2 Step 2: Pack Alumina Add ~5-10g of basic alumina. Step1->Step2 Step3 Step 3: Load Monomer Carefully pour inhibited monomer onto alumina bed. Step2->Step3 Step4 Step 4: Collect Eluent Elute monomer via gravity into a clean, dry flask. Step3->Step4 Step5 {Step 5: CRITICAL | Use Purified Monomer Immediately! Do not store.} Step4->Step5

Caption: Workflow for removing inhibitors using an alumina column.

References

Stability of 3-Amino-2,2-dimethyl-1-propanol under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Amino-2,2-dimethyl-1-propanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various pH conditions. Our goal is to move beyond simple protocols and explain the chemical reasoning behind experimental observations and choices, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling and analysis of this compound in solution.

Question 1: What is the general stability profile of this compound across a typical pH range (e.g., pH 2 to pH 12)?

This compound is a sterically hindered primary amino alcohol. Its structure, featuring a neopentyl backbone, confers a degree of stability. However, like all amino alcohols, its stability is pH-dependent, primarily due to the reactivity of the amino group.

  • Acidic Conditions (pH < 7): In an acidic environment, the primary amine group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This protonation generally protects the amine from oxidative degradation and certain nucleophilic reactions. The molecule is expected to be quite stable under mild acidic conditions at room temperature. However, extreme acidity combined with high temperatures can still promote degradation, though this is less common for simple alkanolamines compared to molecules with more labile functional groups like esters or amides.[1]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be highly stable at neutral pH and ambient temperatures.

  • Basic Conditions (pH > 7): In a basic environment, the amine group is in its free base form (-NH₂), which is more susceptible to oxidation.[2][3] The presence of oxygen, trace metal ions, and elevated temperatures can significantly accelerate oxidative degradation pathways.[4]

Question 2: My solution of this compound turned yellow after I adjusted the pH to 11. What is likely happening and how can I prevent it?

A yellow discoloration is a common indicator of chemical degradation, particularly oxidation. The free amine group is electron-rich and can be oxidized, leading to the formation of colored impurities like nitrones, imines, or subsequent polymerization products.[1][5]

Causality:

  • Oxidation: At pH 11, the amine is in its more reactive free base form. Dissolved oxygen in your solvent can react with the amine, especially if catalyzed by trace metal impurities (e.g., iron, copper) from your glassware, reagents, or the compound itself.

  • Aldehyde/Ketone Formation: Oxidation of amino alcohols can lead to the formation of aldehydes or ketones, which can then participate in further reactions (e.g., self-condensation or reactions with the parent amine) to form colored products.[2]

Troubleshooting & Prevention:

  • Work Under an Inert Atmosphere: Prepare your basic solutions by first degassing the solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) and maintaining an inert atmosphere over the solution's headspace.

  • Use High-Purity Solvents: Ensure solvents are free from peroxide impurities, which can initiate oxidation.

  • Consider Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Minimize Light Exposure: Store solutions in amber vials or protect them from light, as photo-oxidation can also occur.[6][7]

Question 3: I am running a forced degradation study and see a new peak in my chromatogram after heating my compound at 80°C in a pH 2 buffer. What could this impurity be?

While stable under mild acid, forced conditions involving heat can reveal low-probability degradation pathways.[8] The appearance of a new peak confirms that degradation has occurred.

Potential Degradation Pathways:

  • Interaction with Buffer Components: The most likely scenario is a reaction with a component of your buffer system, especially at elevated temperatures. For example, if using a phosphate buffer, phosphorylation is a remote possibility. If using a buffer with a carboxylate counter-ion, amide formation could occur.

  • Oxidative Degradation: Although less likely than at high pH, oxidation is not impossible, especially if oxidizing agents or metal ions are present.

  • Structural Rearrangement/Elimination: While the neopentyl structure is generally stable, extreme conditions could theoretically lead to unforeseen rearrangements, although this is highly unlikely for this specific molecule.

Troubleshooting Steps:

  • Characterize the Impurity: The priority is to identify the unknown peak. The most powerful tool for this is mass spectrometry (MS). Analyze your stressed sample using LC-MS or GC-MS to get the molecular weight and fragmentation pattern of the degradant.[3][4] This information is critical for elucidating its structure.

  • Run a Control: Heat a blank solution of your pH 2 buffer under the same conditions to ensure the new peak is not an artifact from the buffer itself.

  • Simplify the System: Re-run the experiment using a simpler acid (e.g., 0.1 N HCl) instead of a multi-component buffer to eliminate potential interactions with buffer salts.

Question 4: What is the best analytical method to use for monitoring the stability of this compound?

The choice of analytical method depends on your specific goal (purity check vs. identifying degradants) and the equipment available.

Method Pros Cons Best For
GC-FID High resolution for volatile compounds; robust and reliable quantification.May require derivatization to improve peak shape and prevent on-column adsorption of the polar amine group.[9]Quantifying the parent compound and known volatile impurities.
HPLC-UV Widely available; good for non-volatile degradants.The compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., < 220 nm), which can lead to low sensitivity and baseline noise.[10]Purity analysis when degradants are also UV-active or when derivatization is used.
HPLC with ELSD/CAD Universal detection method that does not require a chromophore.Non-linear response can make quantification challenging; mobile phase must be volatile.Quantifying the parent compound when UV detection is not feasible.
LC-MS / GC-MS The gold standard for stability studies. Provides molecular weight and structural information.[10]More complex and expensive instrumentation.Identifying and quantifying unknown degradation products.[4]

Recommendation: For a comprehensive stability study, a combination of methods is ideal. Use a stability-indicating method like GC-FID or a suitable HPLC method for routine quantification of the parent compound, and use LC-MS or GC-MS to analyze stressed samples to identify any degradation products that appear.

Experimental Protocols
Protocol 1: Forced Degradation Study for pH Stability

This protocol outlines a systematic approach to evaluating the stability of this compound under acidic, basic, and neutral conditions. This type of study is essential for identifying potential degradation pathways.[7][8]

1. Materials and Reagents:

  • This compound

  • High-purity water (Type I)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Appropriate volumetric flasks and pipettes

2. Preparation of Stock and Stress Solutions:

  • Stock Solution: Accurately prepare a stock solution of this compound at ~1 mg/mL in methanol or water.

  • Acidic Stress: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL.

  • Basic Stress: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL.

  • Neutral Control: Dilute the stock solution with high-purity water to a final concentration of ~100 µg/mL.

3. Stress Conditions:

  • Divide each of the three solutions (acid, base, neutral) into two sets:

    • Set 1 (Ambient): Store at room temperature (~25°C), protected from light.

    • Set 2 (Elevated Temp): Store in a temperature-controlled oven at 60°C, protected from light.

  • Prepare a "Time Zero" (T₀) sample by immediately neutralizing an aliquot of each stress solution and diluting it to the analytical concentration. Analyze immediately.

4. Time-Point Analysis:

  • Pull aliquots from each of the six conditions (acid/base/neutral at 25°C/60°C) at specified time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analyze all samples by a validated stability-indicating method (e.g., GC-FID or LC-MS).

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

  • Examine chromatograms for the appearance of new peaks (degradants).

  • Significant degradation is often considered to be a loss of >10% of the parent compound.[8]

Visualizations & Workflows
Workflow for pH Stability Assessment

This diagram outlines the logical flow for conducting a comprehensive pH stability study.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation Prep_Stock Prepare 1 mg/mL Stock Solution Prep_Stress Prepare Acid, Neutral, & Base Solutions (~100 µg/mL) Prep_Stock->Prep_Stress Prep_T0 Prepare & Analyze Time Zero (T₀) Sample Prep_Stress->Prep_T0 Stress_Ambient Incubate at 25°C (Acid, Neutral, Base) Stress_Heat Incubate at 60°C (Acid, Neutral, Base) Analysis Analyze Samples at Time Points (e.g., 2, 8, 24h) via GC or HPLC Stress_Ambient->Analysis Stress_Heat->Analysis Quantify Quantify Parent Compound (% Remaining vs T₀) Analysis->Quantify Identify Identify New Peaks (LC-MS / GC-MS) Quantify->Identify If degradation > 10% Report Generate Stability Report Quantify->Report Identify->Report

Caption: Experimental workflow for a forced degradation pH stability study.

Troubleshooting Degradation Issues

This decision tree helps diagnose unexpected sample instability.

Troubleshooting_Tree Start Unexpected Degradation Observed (e.g., Color Change, New Peaks) Check_pH Is the pH > 8? Start->Check_pH Check_Temp Was heat applied? Check_pH->Check_Temp No Oxidation High Likelihood of Oxidation Check_pH->Oxidation Yes Check_Solvent Are solvents degassed? Are reagents high purity? Check_Temp->Check_Solvent No Thermal_Stress Thermally-Induced Degradation Check_Temp->Thermal_Stress Yes Contamination Contamination or Side Reaction Likely Check_Solvent->Contamination No Action_Purity Action: Use fresh, high-purity solvents/reagents. Run a solvent/buffer blank. Check_Solvent->Action_Purity Yes Action_Inert Action: Rerun under inert atmosphere (N₂/Ar) and add EDTA. Oxidation->Action_Inert Action_Control_Temp Action: Rerun at a lower temperature or for shorter duration. Thermal_Stress->Action_Control_Temp Contamination->Action_Purity

Caption: Decision tree for troubleshooting unexpected degradation.

References

Technical Support Center: Purification Strategies for 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the removal of unreacted 3-Amino-2,2-dimethyl-1-propanol from reaction mixtures. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound challenging?

A1: this compound's high polarity, due to the presence of both a primary amine and a primary alcohol, along with its relatively low molecular weight, can make it highly soluble in a range of polar solvents. This can lead to difficulties in separation from polar products and its persistence in aqueous layers during workups. Its basic nature can also cause streaking and poor separation on standard silica gel chromatography.[1][2]

Q2: My product is also polar. How can I selectively remove the unreacted amino alcohol?

A2: The key is to exploit the basicity of the primary amine. An acid-base extraction is often the most effective initial purification step. By washing your organic layer with a dilute aqueous acid, you can protonate the amino alcohol, forming a water-soluble salt that partitions into the aqueous phase.[3][4] Your potentially less basic or neutral product should remain in the organic layer.

Q3: I'm seeing significant streaking or tailing of my compounds during flash chromatography. What's the cause?

A3: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[2][5] The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor peak shape and sometimes irreversible adsorption.[6]

Q4: Is distillation a viable option for removing this compound?

A4: Distillation can be an option, but it depends on the boiling point of your desired product and other components in the mixture. This compound has a boiling point of 95-105 °C at 35 Torr.[1] If your product has a significantly different boiling point, vacuum distillation could be effective. However, many organic molecules can decompose at elevated temperatures, so this must be considered.[7]

Troubleshooting Guides

Scenario 1: Persistent this compound in the Organic Layer After Aqueous Wash
Problem Possible Cause(s) Suggested Solution(s)
The unreacted amino alcohol remains in the organic layer after washing with water.- Insufficient protonation of the amine. - The organic solvent is too polar, retaining the amino alcohol.- Perform an acid-base extraction with dilute aqueous acid (e.g., 1M HCl) instead of just water. This will convert the amine to its highly water-soluble ammonium salt.[3][8][9] - If your product is stable, consider switching to a less polar organic solvent for the workup to discourage partitioning of the polar amino alcohol.
Scenario 2: Co-elution of Product and Amino Alcohol during Flash Chromatography
Problem Possible Cause(s) Suggested Solution(s)
The desired product and unreacted this compound elute together from a silica gel column.- Similar polarities of the product and the amino alcohol. - Strong interaction of the amine with silica, leading to band broadening and overlap with other peaks.- Modify the mobile phase: Add a small amount of a competing base, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent.[2][10] This will "neutralize" the acidic sites on the silica, improving the peak shape of the amino alcohol and often leading to better separation. - Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[5][6] - Perform a pre-purification step: An acid-base extraction prior to chromatography is highly recommended to remove the bulk of the unreacted amino alcohol.
Scenario 3: Difficulty with Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
The desired product oils out or fails to crystallize, likely due to the presence of the amino alcohol impurity.- The amino alcohol is acting as a soluble impurity, inhibiting crystal lattice formation.- First, attempt to remove the majority of the this compound using acid-base extraction. - If the impurity persists, a thorough screening of recrystallization solvents is necessary. Consider a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the amino alcohol remains soluble at all temperatures. A mixed solvent system may be required.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is ideal for separating the basic this compound from neutral or acidic products.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The protonated amino alcohol salt will be in the upper aqueous layer (confirm densities of your solvents). Drain the lower organic layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Diagram of Acid-Base Extraction Workflow:

start Crude Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) start->add_acid shake Shake & Separate Layers add_acid->shake organic_layer Organic Layer (Product) shake->organic_layer Lower Layer aqueous_layer Aqueous Layer (Protonated Amino Alcohol) shake->aqueous_layer Upper Layer (Discard) wash_bicarb Wash with NaHCO₃ (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing this compound via acid-base extraction.

Protocol 2: Flash Chromatography with a Competing Base

This method is suitable when acid-base extraction is incomplete or when separating the amino alcohol from other basic or highly polar impurities.

Step-by-Step Methodology:

  • Solvent System Selection: Develop a mobile phase using thin-layer chromatography (TLC). A common starting point is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.[11]

  • Mobile Phase Modification: To the chosen solvent system, add 0.5-2% triethylamine (Et₃N) by volume. This will act as a competing base.[2][10]

  • Column Packing: Pack a silica gel column with the modified mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the modified mobile phase, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Table of Common Solvent Systems for Flash Chromatography:

Compound Polarity Primary Solvent System Recommended Modifier
Non-polar to Moderately PolarHexanes/Ethyl Acetate1% Triethylamine
PolarDichloromethane/Methanol1-2% Triethylamine or Ammonium Hydroxide
Very PolarEthyl Acetate/Methanol1% Triethylamine
Protocol 3: Recrystallization

Recrystallization is most effective after a preliminary purification step like an acid-base extraction has removed the bulk of the amino alcohol.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which your product is soluble when hot but insoluble when cold. The amino alcohol should ideally remain soluble at low temperatures.

  • Dissolution: Dissolve the impure product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Chiral Resolution of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (±)-3-Amino-2,2-dimethyl-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the separation of this racemic amino alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven experience.

The resolution of enantiomers is a critical step in pharmaceutical development, as the physiological activity of a chiral molecule often resides in only one of its enantiomeric forms.[1] The most common and industrially scalable method for resolving racemates like 3-Amino-2,2-dimethyl-1-propanol is through the formation of diastereomeric salts using a chiral resolving agent.[2] This process leverages the different physical properties, particularly solubility, of the resulting diastereomers to achieve separation via fractional crystallization.[3]

This guide will walk you through potential challenges and common queries related to this specific resolution, ensuring your experiments are built on a solid, validated foundation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral resolution of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: No Crystallization or Oiling Out of the Diastereomeric Salt

Question: I've mixed my racemic this compound with the chiral resolving agent (e.g., L-Tartaric acid) in the chosen solvent, but instead of crystals, I'm getting an oil or the solution remains clear even after cooling. What's going wrong?

Answer:

This is a common and frustrating issue in diastereomeric salt crystallization. The formation of a stable crystalline lattice is a delicate thermodynamic balance. Oiling out or failure to crystallize typically points to issues with supersaturation, solvent choice, or impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The solvent plays a crucial role in mediating the solubility of the two diastereomeric salts. If the solvent is too good (too polar or non-polar, depending on the salt), both salts will remain in solution. If it's too poor, they may precipitate together as an amorphous oil.

    • Solution: Conduct small-scale solvent screening. Ethanol, methanol, isopropanol, or mixtures with water or acetone are common starting points for amino alcohol tartrate salts. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution at the crystallization temperature.

  • Incorrect Stoichiometry: The molar ratio of the amino alcohol to the resolving agent is critical. While a 1:1 ratio is often the starting point for a dicarboxylic acid like tartaric acid with a monoamine, sometimes a 2:1 (amine:acid) ratio is required.

    • Solution: Verify your calculations and weighings. Experiment with slight variations in stoichiometry (e.g., 0.5 vs. 1.0 equivalent of the resolving agent) on a small scale to see if it influences crystallization.

  • Supersaturation Issues: Crystallization requires a supersaturated solution, but if the concentration is too high, the system can be pushed into a region where amorphous precipitation (oiling out) is kinetically favored over ordered crystal growth.

    • Solution: Try a more dilute solution. After dissolving the components with heating, cool the solution very slowly. Rapid cooling often leads to oiling out. Seeding the solution with a previously formed crystal of the desired diastereomeric salt can be highly effective at inducing crystallization at a lower supersaturation level.[1]

  • Presence of Impurities: Impurities from the starting materials or side reactions can inhibit crystal lattice formation.

    • Solution: Ensure the purity of your racemic this compound and the chiral resolving agent. Recrystallizing or purifying the starting materials may be necessary.

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine

Question: I managed to crystallize a diastereomeric salt, but after liberating the amine, the enantiomeric excess (e.e.) is below 80%. How can I improve the purity?

Answer:

Achieving high enantiomeric excess is the primary goal of resolution. Low e.e. indicates that the crystallization process was not selective enough, and a significant amount of the undesired diastereomer co-precipitated.

Potential Causes & Solutions:

  • Similar Solubilities of Diastereomers: The fundamental requirement for a successful resolution is a significant difference in solubility between the two diastereomeric salts in the chosen solvent.[4] If their solubilities are too similar, clean separation by a single crystallization is impossible.

    • Solution 1: Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the e.e. of the final amine.

    • Solution 2: Solvent Optimization: The solubility difference between diastereomers is highly dependent on the solvent.[4] A different solvent or solvent mixture might enhance this difference. For example, adding a co-solvent can sometimes dramatically alter the relative solubilities.

    • Solution 3: Change the Resolving Agent: If optimization fails, the chosen resolving agent may not be suitable for this specific amine. Consider using a different chiral acid. Derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), often provide better discrimination and different solubility properties.[5]

  • Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which makes separation by simple crystallization very difficult.[6]

    • Solution: This is a more challenging problem. A thorough study of the ternary phase diagram (racemate, resolving agent, solvent) may be required to find conditions to break the solid solution.[6] Sometimes, a completely different class of resolving agent is the only practical solution.

Issue 3: Low Yield of the Desired Enantiomer

Question: My e.e. is high (>98%), but my overall yield of the pure enantiomer is less than 20% (theoretical maximum is 50%). Where am I losing my product?

Answer:

Low yield, despite good purity, points to mechanical losses or suboptimal equilibrium during the separation and recovery steps.

Potential Causes & Solutions:

  • Premature Crystallization: If the desired diastereomeric salt is too insoluble, it might begin to crystallize before the undesired, more soluble salt has fully dissolved, leading to poor recovery.

    • Solution: Ensure all solids are completely dissolved by gently heating before you begin the cooling and crystallization phase.

  • Losses During Isolation and Washing: Product can be lost during filtration if the crystals are very fine or if the wash solvent is too effective at dissolving the salt.

    • Solution: Use a minimal amount of ice-cold wash solvent to rinse the filtered crystals. The wash solvent should be one in which the salt has very low solubility.

  • Incomplete Liberation of the Amine: The final step involves breaking the diastereomeric salt, typically with a base, to liberate the free amine. If this reaction is incomplete, the yield will be low.

    • Solution: After adding a strong base (e.g., NaOH, KOH) to an aqueous suspension of the salt, ensure the pH is sufficiently high (typically >12) to deprotonate the amine fully.[7] The free amine is often extracted into an organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane or ether) to ensure complete recovery from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent is best for this compound?

A1: There is no universally "best" agent, as the optimal choice depends on factors like solvent, cost, and desired crystal morphology. However, for resolving basic amines, chiral carboxylic acids are the standard choice.[2]

  • L-(+)-Tartaric acid and D-(-)-Tartaric acid are common, inexpensive, and effective starting points.[8][9]

  • Derivatives like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA) are often more effective as their rigid, bulky structures can lead to better-defined crystal packing and greater differences in solubility between diastereomers.[5] It is highly recommended to perform a small-scale screen with several different resolving agents to identify the most promising candidate empirically.

Q2: How do I determine the enantiomeric excess (e.e.) of my final product?

A2: Accurate determination of e.e. is crucial for validating your resolution. Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and common methods. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10]

  • Chiral Gas Chromatography (GC): For volatile compounds like this amino alcohol, chiral GC is also an excellent option. The amine may need to be derivatized first (e.g., acylation) to improve its volatility and interaction with the chiral GC column.[11]

  • NMR Spectroscopy with a Chiral Solvating Agent (CSA): In the presence of a CSA (like Mosher's acid), the enantiomers form transient diastereomeric complexes.[11] This can cause the NMR signals (e.g., specific proton peaks) for each enantiomer to appear at slightly different chemical shifts, allowing for integration and calculation of the e.e.

Q3: Can I recover the "wrong" enantiomer from the mother liquor?

A3: Yes, absolutely. The mother liquor from the first crystallization is now enriched in the other diastereomeric salt. You can isolate this salt (e.g., by evaporating the solvent) and then liberate the other enantiomer of the amine using the same basic workup. This significantly improves the overall efficiency of the resolution process. For continuous processes, the unwanted enantiomer can sometimes be racemized and recycled back into the start of the process.[2]

Experimental Protocol Example: Resolution with L-(+)-Tartaric Acid

This protocol provides a representative starting point. Note: Optimal quantities, solvents, and temperatures must be determined experimentally.

1. Diastereomeric Salt Formation & Crystallization: a. In a suitable flask, dissolve racemic this compound (1.0 eq.) in methanol (e.g., 5-10 mL per gram of amine) with gentle heating. b. In a separate flask, dissolve L-(+)-Tartaric acid (0.5 eq.) in a minimal amount of warm methanol. c. Slowly add the tartaric acid solution to the amine solution with stirring. d. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. e. Further cool the mixture in an ice bath or refrigerator for several hours to maximize precipitation. f. Collect the crystalline precipitate by vacuum filtration. g. Wash the crystals with a small amount of cold methanol and dry them. This solid is the enriched diastereomeric salt.

2. Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is >12 and all solids have dissolved.[7] c. Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane). d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

3. Determination of Enantiomeric Excess: a. Prepare a dilute solution of the final product. b. Analyze by a suitable method (e.g., Chiral HPLC or GC) to determine the e.e.[11]

Quantitative Data Summary (Illustrative)

The following table provides an example of expected outcomes. Actual results will vary based on experimental conditions.

StepParameterTarget ValueCommon Issues
Crystallization Yield of Diastereomeric Salt35-45%Low yield, oiling out
Amine Liberation Yield of Enriched Amine>85% (from salt)Incomplete extraction
Purity Enantiomeric Excess (1st crop)>90%Low e.e. (<80%)
Purity Enantiomeric Excess (after recrystallization)>98%Significant yield loss
Visualizing the Workflow

The following diagrams illustrate the key concepts and workflow of the chiral resolution process.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Analysis racemate Racemic Amine (R-Amine + S-Amine) mixture Solution of Diastereomers (R-Amine:L-Acid + S-Amine:L-Acid) racemate->mixture Dissolve in suitable solvent resolver Chiral Resolving Agent (e.g., L-Acid) resolver->mixture crystals Insoluble Salt Precipitates (e.g., R-Amine:L-Acid) mixture->crystals Cooling & Crystallization mother_liquor Mother Liquor (Enriched in S-Amine:L-Acid) mixture->mother_liquor pure_enantiomer Pure Enantiomer (R-Amine) crystals->pure_enantiomer Add Base (NaOH) & Extract analysis Analysis (e.g., Chiral HPLC) Determine e.e. pure_enantiomer->analysis

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Caption: Principle of Converting Enantiomers to Separable Diastereomers.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Specialty Amines

3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, is a sterically hindered amino alcohol that serves as a crucial building block in the synthesis of various high-value molecules, including pharmaceuticals, agricultural chemicals, and corrosion inhibitors. Its unique neopentyl structure imparts specific properties such as thermal stability and resistance to chemical degradation. In a drug development context, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.

Process-related impurities or degradation products can carry their own pharmacological or toxicological profiles, potentially leading to adverse effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods for purity determination are paramount for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of four common analytical techniques for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration. We will explore the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

Understanding the Analyte and Potential Impurities

Before delving into the analytical methods, it is essential to understand the physicochemical properties of this compound and its likely impurities.

Analyte Properties:

  • Structure: A primary amine and a primary alcohol on a neopentyl scaffold.

  • Volatility: Moderately volatile, with a boiling point that is amenable to Gas Chromatography.

  • Chromophores: Lacks a strong UV chromophore, making direct UV detection in HPLC challenging.

  • Basicity: The primary amine group is basic and can be readily titrated.

Potential Impurities: The synthesis of amino alcohols often involves the reaction of a corresponding halo-alcohol or epoxide with ammonia.[1] Based on these general synthetic routes, potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Isomers: Structural isomers if the synthesis allows for their formation.

  • Over-alkylation products: Secondary or tertiary amines formed by the reaction of the product with the starting alkylating agent.

  • Solvents: Residual solvents used in the synthesis and purification steps.

  • Degradation products: Compounds formed during storage or under stress conditions.

The choice of an analytical method must consider its ability to separate the main component from these potential impurities with sufficient resolution, sensitivity, and accuracy.

Gas Chromatography (GC): The Workhorse Method

Gas chromatography is the most commonly cited method for the purity analysis of this compound by commercial suppliers.[2][3] Its suitability stems from the compound's volatility. The primary decision point in GC analysis is whether to use direct injection or derivatization.

Expertise & Experience: Direct Injection vs. Derivatization

While derivatization (e.g., with trifluoroacetic anhydride, TFAA) can improve peak shape and thermal stability for some amino alcohols, it also introduces complexity, potential side reactions, and additional sources of error.[1] A direct injection method is often preferable for its simplicity and speed, provided that the analyte is sufficiently stable and exhibits good chromatographic behavior. For a sterically hindered primary amine like this compound, tailing on standard non-polar columns can be an issue due to interactions with active silanol groups. Therefore, the choice of a column specifically designed for amine analysis or a mid-polarity column is critical for a successful direct injection method.

Workflow for Direct Injection GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh ~50 mg of This compound B Dissolve in 10 mL of Methanol or Isopropanol A->B C Vortex to homogenize B->C D Inject 1 µL of sample C->D Transfer to vial E Separation on Amine-specific Column D->E F Detection by FID E->F G Integrate Peaks F->G H Calculate Purity by Area Percent Normalization G->H

Caption: Workflow for GC-FID Purity Analysis.

Experimental Protocol: Direct Injection GC-FID

This protocol is designed as a self-validating system, where system suitability parameters must be met before sample analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amines (e.g., a wax or amine-deactivated mid-polarity column).

  • Chromatographic Conditions:

    • Column: DB-WAX or similar polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol (HPLC grade).

  • System Suitability:

    • Inject the sample solution six times.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The system suitability criteria ensure that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results. The use of an amine-specific or polar column minimizes peak tailing, leading to more accurate integration.

High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Alternative

HPLC is a powerful technique for purity analysis, especially for non-volatile or thermally labile compounds.[4][5] Since this compound lacks a native chromophore for UV detection, a derivatization step to attach a fluorescent or UV-absorbing tag is necessary. This approach offers excellent sensitivity, making it ideal for detecting trace-level impurities.

Expertise & Experience: Choosing a Derivatization Reagent

Several reagents are available for derivatizing primary amines, such as o-phthalaldehyde (OPA), fluorescamine, and dansyl chloride.[6] Fluorescamine is an excellent choice as it reacts rapidly with primary amines to form a highly fluorescent product, while the reagent itself is non-fluorescent, minimizing background interference.[6][7] This leads to a very clean baseline and high sensitivity. The resulting derivative is also stable enough for robust analysis.

Workflow for Pre-column Derivatization HPLC-FLD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing A Prepare dilute solution of This compound B Mix with Borate Buffer A->B C Add Fluorescamine derivatizing reagent B->C D React for 1-2 minutes C->D E Inject derivatized sample D->E Transfer to vial F Separation on C18 RP Column E->F G Detection by Fluorescence (Ex: 390 nm, Em: 475 nm) F->G H Integrate Peaks G->H I Calculate Purity by Area Percent Normalization H->I

Caption: Workflow for HPLC-FLD Purity Analysis.

Experimental Protocol: Pre-column Derivatization with Fluorescamine

This protocol is adapted from a validated method for a similar amino alcohol and provides a strong starting point for method development.[7]

  • Instrumentation: An HPLC system with a fluorescence detector (FLD), autosampler, and a C18 reversed-phase column.

  • Reagents:

    • Borate Buffer: 0.1 M, pH 9.0.

    • Derivatizing Reagent: 0.3 mg/mL Fluorescamine in acetone. Prepare fresh daily.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 25 mM Ammonium Acetate buffer, pH 6.5.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 30% A and 70% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Fluorescence Detection: Excitation at 390 nm, Emission at 475 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in Mobile Phase B at ~1 mg/mL.

    • Prepare a working solution by diluting the stock solution 100-fold with Mobile Phase B.

    • In an autosampler vial, mix 100 µL of the working solution with 200 µL of Borate Buffer.

    • Add 100 µL of the derivatizing reagent, vortex immediately for 30 seconds, and let it react for 1 minute before injection.

  • System Suitability & Analysis:

    • Follow similar system suitability criteria as for the GC method (RSD ≤ 2.0%, Tailing Factor ≤ 2.0).

    • Calculate purity using area percent normalization.

Trustworthiness: The pre-column derivatization is automated in the autosampler for consistency. The high sensitivity of fluorescence detection allows for the quantification of impurities at levels that might be missed by GC-FID, providing a more comprehensive purity profile. Method validation should be performed according to ICH Q2(R1) guidelines to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8][9][10]

Quantitative NMR (qNMR): An Absolute Method

Unlike chromatographic methods which provide a relative purity based on detector response, qNMR is a primary ratio method that can determine the absolute purity of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.

Expertise & Experience: The Power and Pitfalls of qNMR

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a unique signal from the analyte with the integral of a signal from a known amount of a high-purity internal standard, the purity of the analyte can be calculated.[12][13]

The critical choices in qNMR are the selection of a suitable internal standard (must have signals that do not overlap with the analyte, be stable, and not reactive) and the careful optimization of acquisition parameters to ensure full relaxation of all nuclei, which is essential for accurate integration. A longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is crucial.[14]

Workflow for qNMR Purity Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte (~15 mg) C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Acid, ~2 mg) B->C D Acquire ¹H NMR spectrum with optimized quantitative parameters (e.g., long D1) C->D Transfer to NMR tube E Process spectrum (phasing, baseline correction) D->E F Integrate non-overlapping signals of Analyte and Standard E->F G Calculate Purity using the qNMR equation F->G

Caption: Workflow for qNMR Purity Analysis.

Experimental Protocol: ¹H qNMR with Internal Standard
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Internal Standard: Maleic acid (certified reference material, >99.5% purity).

    • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial.

    • Accurately weigh approximately 2 mg of maleic acid into the same vial.

    • Dissolve the contents in ~0.75 mL of DMSO-d6, vortex thoroughly, and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Pulse Angle: 30° (to reduce relaxation time).

    • Relaxation Delay (D1): 30 seconds (ensure full relaxation).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved signal for the analyte (e.g., the singlet for the -CH₂-OH protons) and for the internal standard (the singlet for the two vinyl protons of maleic acid).

    • Integrate these signals.

    • Calculate the purity using the following equation:[13]

      • Purity (%w/w) = (IA / IS) * (NS / NA) * (MA / MS) * (mS / mA) * PS

      • Where: I = Integral, N = Number of protons for the signal, M = Molecular weight, m = mass, P = Purity of the standard. Subscripts A and S refer to the Analyte and Standard, respectively.

Trustworthiness: qNMR provides an absolute purity value traceable to a certified reference material. The method is non-destructive and can quantify compounds even if they are not visible by other techniques (e.g., inorganic salts), as long as they don't interfere with the NMR signals. The detailed protocol with a long relaxation delay ensures the quantitative accuracy of the measurement.

Potentiometric Titration: A Classic Assay Method

Titration is a classic, cost-effective, and highly precise method for assaying the purity of acidic or basic compounds. For this compound, the primary amine group can be readily titrated with a strong acid.

Expertise & Experience: Ensuring Accuracy in Non-Aqueous Titration

While an aqueous titration is possible, performing the titration in a non-aqueous solvent like isopropanol or a mixture of solvents can provide a sharper, more defined endpoint, especially for weakly basic amines. The choice of titrant is typically a standardized solution of a strong acid, such as perchloric acid in dioxane or hydrochloric acid in isopropanol. A potentiometric endpoint, determined by monitoring the potential change with a pH electrode, is more objective and accurate than a colorimetric indicator endpoint.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a suitable glass pH electrode and reference electrode.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in dioxane or 0.1 N HCl in isopropanol, standardized.

    • Solvent: Isopropanol or a 1:1 mixture of glacial acetic acid and toluene.

  • Procedure:

    • Accurately weigh approximately 150-200 mg of this compound into a titration vessel.

    • Add 50 mL of the chosen solvent and stir until dissolved.

    • Immerse the electrode in the solution.

    • Titrate with the standardized 0.1 N acid titrant.

    • Record the volume of titrant added versus the measured potential (mV) or pH.

  • Calculation:

    • Determine the equivalence point from the point of maximum inflection on the titration curve (the first derivative).

    • Calculate the purity using the following equation:

      • % Purity = (V * N * M) / (W * 10)

      • Where: V = Volume of titrant at equivalence point (mL), N = Normality of the titrant, M = Molecular weight of the analyte (103.16 g/mol ), W = Weight of the sample (g).

Trustworthiness: Titration is a pharmacopeial-standard technique known for its high precision and accuracy. Standardization of the titrant against a primary standard (e.g., potassium hydrogen phthalate for a base, or THAM for an acid) ensures traceability and accuracy of the assay value. However, it is important to note that this method is not specific; it will titrate any basic impurity, potentially leading to an overestimation of purity if such impurities are present.

Comparative Analysis of Analytical Methods

The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling, the desired level of accuracy, available equipment, and sample throughput.

ParameterGas Chromatography (GC-FID)HPLC (with Derivatization)Quantitative NMR (qNMR)Potentiometric Titration
Principle Separation by volatilitySeparation by polarityNuclear spin resonanceAcid-base neutralization
Specificity High (separates impurities)High (separates impurities)Moderate (can quantify in mixtures if signals are resolved)Low (titrates all bases)
Sensitivity Moderate (ppm levels)Very High (ppb levels)Low (requires mg of sample)Moderate
Accuracy HighHighVery High (Primary Method)Very High
Precision (%RSD) < 2%< 2%< 1%< 0.5%
Quantification Relative (Area %)Relative (Area %)Absolute (w/w %) Absolute (w/w %)
Impurity Profiling ExcellentExcellentLimitedNo
Throughput HighModerateLowModerate
Cost / Expertise Moderate / IntermediateHigh / IntermediateHigh / HighLow / Low

Key Takeaways:

  • For routine quality control where a purity value and impurity profile are needed, GC-FID offers a robust, reliable, and cost-effective solution.

  • When trace-level impurities need to be detected and quantified, the high sensitivity of HPLC with fluorescence detection is superior.

  • For the certification of a reference standard or when an absolute, highly accurate purity value is required without relying on a specific reference standard of the analyte, qNMR is the method of choice.

  • For a simple, precise, and low-cost assay of the total basic content, Potentiometric Titration is an excellent option, but it should be complemented by a chromatographic technique for impurity profiling.

Conclusion and Recommendations

The purity determination of this compound can be effectively achieved by several analytical techniques, each with its own strengths and weaknesses. A comprehensive quality control strategy should leverage these methods complementarily.

For drug development professionals, a typical approach would involve using GC or HPLC for routine purity testing and impurity profiling throughout process development and batch release. The choice between GC and HPLC will depend on the expected impurities; if non-volatile impurities are a concern, HPLC is essential. Potentiometric titration can be used as a rapid and precise assay method to confirm the overall content of the basic amine. Finally, qNMR should be employed to characterize the primary reference standard against which all other batches are compared, establishing an unbroken chain of traceability and ensuring the highest level of confidence in the quality of this critical synthetic intermediate.

All methods must be properly validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose, thereby guaranteeing the scientific integrity of the data and the safety of the final pharmaceutical product.[8][9][10][15][16]

References

A Comparative Spectroscopic Guide to 3-Amino-2,2-dimethyl-1-propanol and its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-amino-2,2-dimethyl-1-propanol and its N-acetyl derivative, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. For researchers, scientists, and professionals in drug development, understanding the nuanced spectral differences between a parent compound and its derivatives is paramount for confirming successful synthesis, assessing purity, and elucidating structure-activity relationships. This document offers supporting experimental data, detailed methodologies, and the causal reasoning behind the analytical choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound and its Derivatives

This compound is a valuable building block in organic synthesis, notable for its sterically hindered neopentyl core. This structural motif can impart unique properties to larger molecules, influencing their conformation, stability, and biological activity. Acylation of the primary amine to form amide derivatives, such as the N-acetyl derivative, is a common synthetic transformation. This modification neutralizes the basicity of the amino group and introduces a hydrogen bond donor and acceptor, which can significantly alter the molecule's physicochemical properties and biological interactions.

Accurate and unambiguous characterization of these compounds is crucial. NMR and FT-IR spectroscopy are powerful, complementary techniques for this purpose. While FT-IR provides a rapid fingerprint of the functional groups present, NMR offers a detailed map of the molecular skeleton and the electronic environment of each atom. This guide will dissect the spectra of both the parent amino alcohol and its N-acetyl derivative to provide a clear framework for their identification and differentiation.

FT-IR Spectroscopic Analysis: Identifying Key Functional Group Transformations

FT-IR spectroscopy is an indispensable tool for rapidly confirming the conversion of the primary amine in this compound to the secondary amide in its N-acetyl derivative. The most telling changes occur in the N-H stretching and bending regions, and the appearance of the characteristic amide I and II bands.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample (either this compound or its N-acetyl derivative) is placed directly onto the diamond crystal of the ATR accessory.

  • Pressure Application: Sufficient pressure is applied to ensure intimate contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum Acquisition: The infrared spectrum of the sample is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Comparative FT-IR Data
Functional GroupThis compound (Expected Wavenumber, cm⁻¹)N-Acetyl-3-amino-2,2-dimethyl-1-propanol (Expected Wavenumber, cm⁻¹)Rationale for Spectral Changes
O-H Stretch~3300-3400 (broad)~3300-3400 (broad)The broad O-H stretch from the alcohol is present in both compounds due to hydrogen bonding.
N-H Stretch~3300-3400 (medium, may overlap with O-H)~3300 (medium, sharp)The primary amine has two N-H bonds, often appearing as a doublet, while the secondary amide has a single, typically sharper N-H stretch.
C-H Stretch~2850-2960~2850-2960The aliphatic C-H stretches from the methyl and methylene groups are present in both molecules.
Amide I (C=O Stretch)N/A~1640 (strong)The appearance of this strong absorption is a definitive indicator of the formation of the amide carbonyl group.
N-H Bend (Amine)~1600 (medium)N/AThe scissoring vibration of the primary amine disappears upon acetylation.
Amide II (N-H Bend & C-N Stretch)N/A~1550 (medium)This characteristic amide band arises from the coupling of the N-H in-plane bend and the C-N stretching vibration.
C-O Stretch~1040 (strong)~1040 (strong)The C-O stretch of the primary alcohol remains in a similar position in both compounds.

Rationale behind experimental choices: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis and reaction monitoring in a drug development setting.

NMR Spectroscopic Analysis: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides a more detailed structural picture, allowing for the unambiguous assignment of each proton and carbon atom in the molecule. The transformation from the amino alcohol to the N-acetyl derivative results in significant changes in the chemical shifts of the protons and carbons near the site of modification.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Comparative ¹H NMR Data
Proton AssignmentThis compound (Predicted Chemical Shift, ppm)N-Acetyl-3-amino-2,2-dimethyl-1-propanol (Predicted Chemical Shift, ppm)Rationale for Chemical Shift Changes
-C(CH₃ )₂~0.9 (s, 6H)~0.9 (s, 6H)The chemical environment of the gem-dimethyl groups is largely unaffected by the remote N-acetylation.
-CH₂ -NH₂/NHAc~2.5 (s, 2H)~3.0 (d, 2H)The methylene protons are deshielded due to the electron-withdrawing effect of the adjacent amide group. They are now coupled to the amide N-H proton, resulting in a doublet.
-CH₂ -OH~3.3 (s, 2H)~3.3 (s, 2H)The chemical shift of the methylene group attached to the hydroxyl is not significantly altered.
-NH~1.5 (br s, 2H)N/AThe primary amine protons are replaced by the amide proton.
-OH ~2.0 (br s, 1H)~2.5 (br s, 1H)The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.
-NH -C=ON/A~6.0 (t, 1H)The amide proton appears as a triplet due to coupling with the adjacent methylene protons. Its downfield shift is characteristic of amide N-H protons.
-C(=O)-CH₃ N/A~2.0 (s, 3H)The singlet corresponding to the three protons of the newly introduced acetyl group is a key diagnostic signal.
Comparative ¹³C NMR Data
Carbon AssignmentThis compound (Predicted Chemical Shift, ppm)N-Acetyl-3-amino-2,2-dimethyl-1-propanol (Predicted Chemical Shift, ppm)Rationale for Chemical Shift Changes
-C(C H₃)₂~24~24The chemical shift of the gem-dimethyl carbons remains relatively constant.
-C (CH₃)₂~36~36The quaternary carbon is not significantly affected by the N-acetylation.
-C H₂-NH₂/NHAc~50~45The carbon adjacent to the nitrogen is slightly shielded upon acetylation.
-C H₂-OH~72~72The chemical shift of the carbon bearing the hydroxyl group is largely unchanged.
-C (=O)-CH₃N/A~173The appearance of the amide carbonyl carbon signal at a significantly downfield chemical shift is a definitive confirmation of the reaction.
-C(=O)-C H₃N/A~23The carbon of the acetyl methyl group appears in the aliphatic region.

Causality behind experimental choices: High-field NMR (400 MHz or greater) is employed to achieve better signal dispersion and resolution, which is critical for accurate structural elucidation, especially for resolving coupling patterns. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

Synthesis of N-Acetyl-3-amino-2,2-dimethyl-1-propanol

A straightforward and common method for the N-acetylation of a primary amine is the reaction with acetic anhydride in the presence of a base or in a suitable solvent.

Experimental Protocol: N-Acetylation
  • Dissolution: this compound is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: A slight excess of a non-nucleophilic base, such as triethylamine, is added to the solution to act as a scavenger for the acetic acid byproduct.

  • Acetylating Agent Addition: Acetic anhydride (1.0-1.2 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or FT-IR spectroscopy, looking for the disappearance of the starting amine and the appearance of the amide product.

  • Workup: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., dilute HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure N-acetyl-3-amino-2,2-dimethyl-1-propanol.

Visualizing the Analytical Workflow

The logical flow from synthesis to spectroscopic confirmation is a cornerstone of chemical research and development.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start This compound reagents Acetic Anhydride, Triethylamine product N-Acetyl Derivative reagents->product N-Acetylation ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr confirmation Verified Structure of N-Acetyl Derivative ftir->confirmation nmr->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of N-acetyl-3-amino-2,2-dimethyl-1-propanol.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of FT-IR and NMR spectroscopy provides a robust and comprehensive methodology for the characterization of this compound and its N-acetyl derivative. FT-IR offers a rapid and effective means of confirming the functional group transformation from a primary amine to a secondary amide. NMR spectroscopy, in turn, delivers a detailed structural map, allowing for the precise assignment of all atoms within the molecules and providing irrefutable evidence of the successful synthesis. This guide has provided the foundational spectroscopic data and analytical reasoning necessary for researchers in drug development and related fields to confidently synthesize and characterize this class of compounds.

Chromatographic separation of 3-Amino-2,2-dimethyl-1-propanol reaction mixtures (HPLC, GC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chromatographic Separation of 3-Amino-2,2-dimethyl-1-propanol Reaction Mixtures

Introduction: The Analytical Challenge of a Polar Building Block

This compound is a valuable chemical intermediate characterized by a primary amine and a primary alcohol functional group on a sterically hindered neopentyl scaffold. This structure makes it a useful building block in the synthesis of pharmaceuticals and other specialty chemicals. However, the very features that lend it chemical utility—high polarity, low volatility, and the absence of a significant UV chromophore—present considerable challenges for analytical chemists tasked with monitoring reaction progress, assessing purity, and profiling impurities.

Direct analysis of reaction mixtures containing this compound is often complicated by poor chromatographic performance, including low retention on traditional reversed-phase columns and peak tailing in gas chromatography. This guide provides a comprehensive comparison of two primary chromatographic strategies, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the effective separation and analysis of this compound and its related impurities. We will delve into the causality behind methodological choices, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal technique for your specific analytical goals.

Gas Chromatography (GC): Overcoming Polarity Through Derivatization

Gas chromatography is a powerful tool for separating volatile and thermally stable compounds. The direct injection of polar molecules like this compound, however, is problematic. The active hydrogens on the amine and hydroxyl groups engage in strong intermolecular hydrogen bonding, which increases the compound's boiling point and causes undesirable interactions with the stationary phase and active sites in the GC system. This typically results in broad, tailing peaks that are difficult to quantify accurately.[1][2]

The most robust solution to this challenge is chemical derivatization, a process that masks the polar functional groups by replacing the active hydrogens with nonpolar moieties.[3] This transformation dramatically increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved chromatographic resolution.

The Method of Choice: Silylation for GC-MS Analysis

Silylation is a highly effective and common derivatization technique for compounds containing -OH, -NH2, and -SH groups. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens to form stable tert-butyldimethylsilyl (TBDMS) ethers and amines.[3][4] These derivatives are significantly more volatile and less prone to adsorption, making them ideal for GC-MS analysis. The mass spectrometer provides definitive identification based on characteristic fragmentation patterns, such as the loss of methyl (M-15) or tert-butyl (M-57) groups from the TBDMS derivative.[3]

Experimental Protocol: GC-MS Analysis via Silylation

This protocol outlines a self-validating system for the purity analysis of a this compound reaction mixture.

1. Reagent and Sample Preparation:

  • Silylating Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Solvent: Anhydrous acetonitrile or pyridine.

  • Sample Preparation: Transfer approximately 1-5 mg of the reaction mixture or sample into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent completely under a stream of dry nitrogen. It is critical that the sample is anhydrous, as water will preferentially react with the silylating reagent.[4]

2. Derivatization Procedure:

  • To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

  • Securely cap the vial.

  • Heat the vial at 80-100°C for 2 hours in a heating block or oven to ensure complete derivatization of both the amine and hydroxyl groups.

  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.

  • MS System: Agilent 5977B or equivalent single quadrupole MS.

  • Column: SLB-5ms (or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 ratio).

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-550).

High-Performance Liquid Chromatography (HPLC): Strategies for Polar Analyte Retention

HPLC is an inherently suitable technique for analyzing polar, non-volatile compounds. However, standard reversed-phase (RP) chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ineffective for this compound. The compound is too polar to be retained on the stationary phase and will elute in or near the solvent front, co-eluting with other polar impurities and providing no separation.

To achieve meaningful separation, alternative HPLC modes must be employed that are designed specifically for polar analytes.

The Method of Choice: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful separation technique that utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.[5][6] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[7] This mechanism is ideal for retaining and separating highly polar compounds like this compound without the need for derivatization.[8][9]

Detection Considerations: Due to the lack of a UV chromophore, standard UV-Vis detectors are not suitable. Instead, universal detectors such as Mass Spectrometry (MS), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are required. HILIC is highly compatible with MS because the high organic content of the mobile phase promotes efficient desolvation and ionization.[9]

Experimental Protocol: HILIC-MS Analysis

This protocol provides a robust method for the direct analysis of this compound and potential polar impurities.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to a concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters ACQUITY QDa Single Quadrupole Mass Detector or equivalent.

  • Column: Waters XBridge BEH Amide XP, 2.5 µm, 2.1 x 100 mm.

  • Column Temperature: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 10% A, 90% B

    • 8.0 min: 40% A, 60% B

    • 8.1 min: 10% A, 90% B

    • 10.0 min: 10% A, 90% B (Re-equilibration)

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ of this compound (m/z 118.1) and any known impurities.

Head-to-Head Comparison: GC vs. HPLC

The choice between GC and HPLC depends heavily on the analytical objective, available instrumentation, and desired throughput.

FeatureGas Chromatography (with Derivatization)High-Performance Liquid Chromatography (HILIC)
Sample Preparation Complex. Requires complete drying of the sample followed by a chemical derivatization step (heating, time-dependent).Simple. Requires only dissolution and filtration. No derivatization needed.
Analysis Time Moderate. Includes sample prep time (1-2 hours) plus GC run time (~15-20 min).Fast. Direct analysis with run times typically under 15 minutes.
Selectivity High. Capillary GC columns offer excellent resolving power for volatile derivatives.High. HILIC offers unique selectivity for polar compounds, effectively separating isomers and related substances.
Sensitivity High. Especially with MS detection. Derivatization can enhance sensitivity.High. ESI-MS provides excellent sensitivity for polar, ionizable compounds.
Instrumentation GC-FID is common, but GC-MS is required for definitive identification.Requires HPLC with a universal detector (MS, ELSD, CAD). HPLC-UV is not viable.
Robustness Derivatization step can introduce variability and potential side-reactions.High. Direct analysis is generally more robust and less prone to sample handling errors.
Best For Purity assays where a robust, validated method is established. Impurity profiling when standards for derivatives are available.Reaction monitoring, high-throughput screening, and analysis of complex polar mixtures without derivatization.

Workflow for Method Selection

To assist researchers in choosing the most appropriate technique, the following decision-making workflow is proposed.

MethodSelection start Analytical Goal? goal1 Routine QC Purity Assay (High Throughput) start->goal1 goal2 Unknown Impurity Identification start->goal2 goal3 Analysis of Thermally Labile Impurities start->goal3 goal4 Limited to GC-FID or HPLC-UV Instrumentation start->goal4 hilic HILIC-MS goal1->hilic Simpler Prep, Faster Turnaround goal2->hilic Provides accurate mass for formula determination gcms GC-MS (Derivatization) goal2->gcms Extensive EI libraries for identification goal3->hilic Avoids high temperatures that degrade analytes goal4->gcms Derivatization allows GC-FID detection deriv_hplc HPLC with Derivatization (e.g., OPA for Fluorescence) goal4->deriv_hplc Derivatization creates a UV/Fluorescent tag

References

A Senior Application Scientist's Guide to the Titrimetric Validation of 3-Amino-2,2-dimethyl-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the precise quantification of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but a cornerstone of regulatory compliance and product efficacy. This guide provides an in-depth, experience-driven comparison of analytical methods for validating the synthesis of 3-Amino-2,2-dimethyl-1-propanol (also known as Neopentanolamine), a key building block in various synthetic pathways. We will focus on the robust, classical method of acid-base titration, detailing a self-validating protocol. Furthermore, we will objectively compare its performance against modern chromatographic and spectroscopic techniques, supported by experimental data, to empower scientists with the knowledge to select the most fit-for-purpose analytical strategy.

Introduction: The Importance of Purity in Synthesis

This compound is a sterically hindered primary amino alcohol. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, such as cryptophycin analogues, and other complex molecules[1]. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potentially harmful substances into the drug substance. Therefore, a reliable and accurate analytical method to determine the assay (purity) of the synthesized product is a critical component of the quality control process. While several advanced analytical techniques exist, classical titration remains a powerful, cost-effective, and highly accurate primary method for the quantification of basic compounds like amines.

Synthesis and Validation Workflow

The overall process from synthesis to a validated pure product involves several key stages. The validation step, which is the focus of this guide, ensures that the product from the work-up stage meets the required purity specifications before proceeding.

Synthesis_Workflow cluster_synthesis Synthesis & Isolation cluster_validation Quality Control & Validation cluster_final Final Product Syn Synthesis of 3-Amino- 2,2-dimethyl-1-propanol WorkUp Reaction Work-up & Crude Isolation Syn->WorkUp Validate Assay by Titration WorkUp->Validate Purity Purity Assessment & Impurity Profiling Validate->Purity Compare Orthogonal Method (e.g., GC, HPLC) Compare->Purity Final Pure Product (Meets Specification) Purity->Final

Caption: General workflow from synthesis to a validated final product.

Core Method: Validation by Potentiometric Titration

Acid-base titration is an absolute method for quantification and is particularly well-suited for the assay of the basic amino group in this compound. The principle is a stoichiometric neutralization reaction between the amine (a weak base) and a strong acid titrant.

3.1. Expertise & Causality: Why Potentiometric Titration?

While visual indicators can be used, a potentiometric titration is strongly recommended for its superior accuracy, precision, and objectivity. Here’s why:

  • Eliminates Subjectivity: The endpoint is determined by the maximum rate of change in potential (measured in mV or pH) upon addition of the titrant, identified as the inflection point of the titration curve. This removes the subjective interpretation of a color change, which can be problematic with colored or turbid samples.

  • Enhanced Accuracy for Weak Bases: this compound is a weak base. The pH change at the equivalence point might not be sharp enough to fall within the distinct color change interval of a chemical indicator, leading to inaccurate results. A potentiometer can detect this subtle inflection point with high precision.

  • Non-Aqueous Media Suitability: Many organic bases, especially weaker ones, provide a much sharper and more defined endpoint when titrated in a non-aqueous solvent system. Water can act as a competing weak base, leveling the acidity of the titrant and obscuring the endpoint. Solvents like isopropanol or toluene are often suitable for titrating weak bases[2][3][4].

3.2. A Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating titrant standardization, system suitability checks, and replicate analysis.

Apparatus:

  • Potentiometric autotitrator or a pH meter with a mV scale.

  • Combination pH electrode (glass electrode).

  • Class A 25 mL or 50 mL burette.

  • Calibrated analytical balance.

  • Magnetic stirrer and stir bars.

Reagents:

  • Titrant: 0.1 M Hydrochloric Acid (HCl) in Isopropanol.

  • Primary Standard: Tris(hydroxymethyl)aminomethane (THAM or Tris), dried at 105°C for 2 hours.

  • Solvent: High-purity isopropanol.

  • Sample: Synthesized this compound.

Step 1: Standardization of the 0.1 M HCl Titrant

Causality: The exact concentration of the titrant must be known. Commercial solutions vary, and concentration can change over time. Standardization against a primary standard like Tris is a critical step for accuracy[5][6].

  • Accurately weigh approximately 150-200 mg of dried Tris primary standard into a 150 mL beaker. Record the weight precisely.

  • Add 50 mL of isopropanol and stir until the Tris is completely dissolved.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate with the prepared 0.1 M HCl solution. Record the volume of titrant required to reach the potentiometric endpoint.

  • Perform this standardization in triplicate. The Relative Standard Deviation (RSD) of the molarity should be ≤ 0.2%.

Calculation of Molarity (M_HCl): M_HCl = (Weight_Tris (g)) / (Volume_HCl (L) * 121.14 g/mol)

Step 2: Assay of this compound
  • Accurately weigh approximately 200-250 mg of the synthesized this compound into a 150 mL beaker.

  • Add 50 mL of isopropanol and stir until dissolved.

  • Titrate with the now-standardized 0.1 M HCl solution to the potentiometric endpoint.

  • Perform the assay in triplicate.

Calculation of Assay (% w/w): % Assay = (Volume_HCl (L) * M_HCl * 103.16 g/mol) / (Weight_Sample (g)) * 100 (Where 103.16 g/mol is the molecular weight of this compound)

Titration_Logic Start Start Validation Prep Prepare 0.1 M HCl in Isopropanol Start->Prep Standardize Standardize HCl vs. Tris (Primary Standard, n=3) Prep->Standardize CheckRSD RSD ≤ 0.2%? Standardize->CheckRSD CheckRSD->Prep No, Re-prepare SamplePrep Accurately Weigh Sample (n=3) CheckRSD->SamplePrep Yes TitrateSample Titrate Sample with Standardized HCl SamplePrep->TitrateSample Calc Calculate Assay (%) TitrateSample->Calc Report Report Final Result (Mean & RSD) Calc->Report

References

A Comparative Guide to 3-Amino-2,2-dimethyl-1-propanol and Other Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Amino Alcohols in Modern Synthesis

Amino alcohols are a cornerstone class of bifunctional compounds, prized by researchers, chemists, and drug development professionals for their remarkable versatility. Their ability to serve as chiral auxiliaries, intricate ligands for asymmetric catalysis, and fundamental building blocks for complex molecules makes them indispensable in the synthetic chemist's toolkit.[1][2][3] The specific structure of an amino alcohol dictates its function, influencing reaction outcomes from stereoselectivity to biological activity.

This guide provides an in-depth comparison of 3-Amino-2,2-dimethyl-1-propanol (also known as neopentanolamine)[4] with other commonly employed amino alcohols. The defining characteristic of this molecule is its neopentyl backbone, featuring a quaternary carbon with two methyl groups adjacent to the primary alcohol. We will explore how this significant steric bulk provides unique advantages and differentiates its synthetic utility from less hindered or structurally varied counterparts. Through comparative data and detailed protocols, this guide will illuminate the causality behind choosing the optimal amino alcohol for specific synthetic challenges.

The Influence of Structure on Synthetic Application

The efficacy of an amino alcohol in a synthetic transformation is profoundly linked to its structure. The arrangement of the amino and hydroxyl groups, along with the nature of the carbon skeleton, dictates its reactivity, steric influence, and coordinating properties.

This compound: The Power of Steric Hindrance

The most salient feature of this compound is the gem-dimethyl group. This arrangement creates significant steric hindrance around the carbinol (CH₂OH) moiety. This is not a limitation but a strategic feature that can be leveraged to:

  • Direct Stereochemistry: In asymmetric synthesis, the bulky 2,2-dimethylpropyl group can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side.[5] This principle is fundamental to its use in creating highly selective chiral auxiliaries and ligands.[6][7]

  • Enhance Metabolic Stability: When incorporated into pharmaceutical candidates, the neopentyl group can prevent enzymatic degradation at or near that position, improving the metabolic stability and pharmacokinetic profile of a drug.[8]

Comparative Amino Alcohols: A Spectrum of Functionality

To appreciate the unique role of this compound, it is essential to compare it with other amino alcohols:

  • Simple, Unhindered Amino Alcohols (e.g., 3-Amino-1-propanol): Lacking significant steric bulk, these molecules are often used as simple building blocks, pH modifiers, or precursors for derivatives where steric influence is not a primary concern.[9]

  • Chiral Amino Alcohols (e.g., (S)-Alaninol, (R)-Phenylglycinol): Derived from readily available amino acids, these are the workhorses of asymmetric synthesis.[10] They are precursors to some of the most powerful chiral auxiliaries, such as the Evans oxazolidinones, which are renowned for their ability to direct stereoselective alkylation and aldol reactions.[7][11]

  • Functionally Substituted Amino Alcohols (e.g., 3-Amino-1,2-propanediol): The presence of additional functional groups opens entirely different applications. For instance, 3-Amino-1,2-propanediol is a critical intermediate in the industrial synthesis of non-ionic X-ray contrast agents like ioversol and iopamidol, a role dictated by its specific tri-functional structure.[12][13]

Comparative Performance in Key Synthetic Applications

Precursors to Chiral Ligands for Asymmetric Catalysis

Amino alcohols are frequently used to synthesize chiral ligands that coordinate with a metal center to create a chiral catalytic environment. A primary application is in the formation of oxazoline-containing ligands, such as BOX and PyBOX, which are privileged structures in asymmetric catalysis.[14][15]

The synthesis of the core 2-oxazoline ring typically involves the cyclization of a β-hydroxy amide, which is formed from the parent amino alcohol.[16][17]

G cluster_0 Oxazoline Synthesis Amino Alcohol Amino Alcohol Intermediate β-Hydroxy Amide Intermediate Amino Alcohol->Intermediate Acylation Carboxylic Acid Derivative Carboxylic Acid Derivative (R-CO-X) Carboxylic Acid Derivative->Intermediate Oxazoline 2-Oxazoline Intermediate->Oxazoline Dehydrative Cyclization

Caption: General synthesis of 2-oxazolines from amino alcohols.

The steric bulk of this compound can significantly influence the properties of the resulting oxazoline and its performance as a ligand. While less steric bulk might lead to faster reaction rates during ligand synthesis, the rigidity and well-defined chiral pocket created by a bulkier ligand often translate to higher enantioselectivity in the final catalytic step.[18][19]

Performance Data in Asymmetric Ketone Reduction

To illustrate the impact of the amino alcohol structure on catalytic performance, the following table summarizes representative data for the borane-mediated reduction of acetophenone, a benchmark reaction for evaluating chiral ligands.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-2-methyl-1-propanolHigh~90%(R)[1]
(1S,2R)-(-)-Norephedrine95%92%(R)[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolHigh>95%(S)[3]

Note: Data for (S)-2-Amino-2-methyl-1-propanol, a close structural analog of our topic compound, is representative of sterically hindered amino alcohols in this class of reaction.[1] The key takeaway is that the ligand's structure, derived from the amino alcohol, is paramount for achieving high enantiomeric excess.

G cluster_0 Asymmetric Catalysis Workflow Start Select Amino Alcohol (e.g., this compound) Ligand_Synth Synthesize Chiral Ligand (e.g., Oxazoline) Start->Ligand_Synth Catalyst_Form Form Metal-Ligand Catalyst Complex Ligand_Synth->Catalyst_Form Reaction Perform Asymmetric Reaction (e.g., Ketone Reduction) Catalyst_Form->Reaction Analysis Analyze Product: Yield & Enantiomeric Excess (ee) Reaction->Analysis Compare Compare Performance vs. Other Amino Alcohol Ligands Analysis->Compare

Caption: Workflow for evaluating an amino alcohol's utility in catalysis.

Building Blocks for Biologically Active Molecules

The choice of amino alcohol as a starting material directly impacts the properties of the final target molecule.

  • This compound is particularly valuable in constructing peptidomimetics and protease inhibitors. Its N-Boc protected form is a key intermediate where the gem-dimethyl group provides steric shielding, potentially improving the molecule's resistance to enzymatic cleavage and thus its in-vivo half-life.[8]

  • In contrast, 3-Amino-1,2-propanediol , with its hydrophilic diol functionality, is ideally suited for producing water-soluble compounds like X-ray contrast media, where high water solubility is a critical requirement.[12][13]

This highlights a core principle: the selection of the amino alcohol is a strategic decision based on the desired final properties, whether they be steric protection and metabolic stability or hydrophilicity and biocompatibility.

Experimental Methodologies

To provide a practical context, the following are detailed, self-validating protocols for key transformations involving amino alcohols.

Protocol 1: General N-Boc Protection of an Amino Alcohol

Rationale: The protection of the amine functionality is often the first step in a multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to most nucleophiles and bases but can be easily removed under acidic conditions.[20] This protocol ensures chemoselective protection of the amine in the presence of the hydroxyl group.

Materials:

  • Amino Alcohol (e.g., this compound) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Dioxane and Water (as solvent)

  • Ethyl acetate and Brine for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in a 2:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Progress can be monitored by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Add water to the remaining aqueous residue and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino alcohol.[8][21]

Protocol 2: Triflic Acid-Promoted Synthesis of a 2-Oxazoline

Rationale: This protocol describes an efficient dehydrative cyclization of an N-(2-hydroxyethyl)amide to form the corresponding 2-oxazoline, using triflic acid (TfOH) as a powerful promoter. This method is advantageous as it generates water as the only byproduct.[14]

Materials:

  • N-acylated amino alcohol (e.g., N-benzoyl-3-amino-2,2-dimethyl-1-propanol) (1.0 eq)

  • Triflic acid (TfOH) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-acylated amino alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add triflic acid (10 mol%) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-oxazoline.

G Reactants Reactants N-Acyl Amino Alcohol Triflic Acid (Catalyst) Anhydrous DCM Reaction_Setup Reaction Setup Inert Atmosphere 0 °C to RT Stir for 2-4h Reactants->Reaction_Setup Combine Workup Aqueous Workup 1. Quench with NaHCO₃ 2. Separate Layers 3. Extract with DCM Reaction_Setup->Workup Reaction Complete Purification Purification 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography Workup->Purification Product Final Product Pure 2-Oxazoline Purification->Product

Caption: Experimental workflow for oxazoline synthesis.

Conclusion and Outlook

The selection of an amino alcohol in synthesis is a critical decision driven by the specific architectural and functional requirements of the target molecule. This compound distinguishes itself through the profound steric influence of its neopentyl group. This feature makes it an exceptional candidate for applications demanding high stereocontrol, as in asymmetric catalysis, or for imparting metabolic stability in pharmaceutical compounds.

In contrast, simpler, less hindered amino alcohols like 3-amino-1-propanol serve as versatile, general-purpose building blocks, while functionally complex molecules such as 3-amino-1,2-propanediol are tailored for highly specific industrial applications like medical imaging agents. The comparative analysis underscores that there is no single "best" amino alcohol; rather, there is an optimal choice for every unique synthetic challenge. Understanding the interplay between an amino alcohol's structure and its resulting chemical behavior empowers researchers to make informed, strategic decisions, thereby accelerating innovation in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Structural Elucidation and Comparative Analysis of Novel 2-Aryl-4,4-dimethyl-2-oxazolines

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, 2-oxazolines represent a class of privileged structures due to their versatile applications as chiral ligands in asymmetric catalysis, protecting groups in organic synthesis, and as integral components of bioactive molecules.[1][2] This guide provides an in-depth technical overview of the synthesis and structural elucidation of a novel 2-aryl-4,4-dimethyl-2-oxazoline derived from the readily available starting material, 3-Amino-2,2-dimethyl-1-propanol. Furthermore, we will present a comparative analysis of this synthetic route against alternative methodologies, offering field-proven insights to guide your experimental choices.

Introduction: The Potential of this compound as a Chiral Building Block

This compound is a valuable bifunctional molecule featuring a primary amine and a primary alcohol separated by a sterically hindered quaternary carbon center. This unique structural motif makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, including the 4,4-dimethyl-substituted 2-oxazoline core. The gem-dimethyl group imparts specific conformational rigidity and steric hindrance to the resulting oxazoline ring, which can be advantageous in applications such as asymmetric catalysis, where precise control of the catalyst's steric environment is crucial.

This guide will focus on the synthesis and characterization of a representative novel compound: 2-Phenyl-4,4-dimethyl-2-oxazoline .

Synthesis of 2-Phenyl-4,4-dimethyl-2-oxazoline: A Robust and Efficient Protocol

The most direct and widely employed method for the synthesis of 2-oxazolines is the dehydrative cyclization of a β-hydroxy amide.[3][4] This approach, starting from this compound and benzoic acid, offers a straightforward and high-yielding pathway to the target compound.

Experimental Protocol: Synthesis of 2-Phenyl-4,4-dimethyl-2-oxazoline

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add benzoic acid (1.05 eq.) and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxy-2,2-dimethylpropan-3-yl)benzamide.

Causality Behind Experimental Choices: The use of a coupling reagent like DCC facilitates the formation of the amide bond under mild conditions, preventing potential side reactions that could occur at higher temperatures. The aqueous workup is essential to remove unreacted starting materials and the acidic/basic byproducts.

Step 2: Cyclization to the Oxazoline

  • Dissolve the crude N-(1-hydroxy-2,2-dimethylpropan-3-yl)benzamide in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-Phenyl-4,4-dimethyl-2-oxazoline.

Causality Behind Experimental Choices: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The azeotropic removal of water using a Dean-Stark trap drives the equilibrium towards the formation of the cyclized product, ensuring a high yield.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the structure of the synthesized 2-Phenyl-4,4-dimethyl-2-oxazoline relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, leading to a self-validating structural assignment.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Functional Group **Characteristic Absorption (cm⁻¹) **Interpretation
C=N (imine)~1640-1660Confirms the presence of the oxazoline ring.
C-O (ether)~1240-1260Indicates the C-O single bond within the oxazoline ring.
Aromatic C=C~1600, 1480Suggests the presence of the phenyl ring.
Aromatic C-H>3000Confirms the aromatic C-H bonds.
Aliphatic C-H<3000Indicates the C-H bonds of the methyl and methylene groups.

Table 1: Key IR Absorptions for 2-Phenyl-4,4-dimethyl-2-oxazoline.

The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and an N-H stretch (around 3300-3500 cm⁻¹) from the starting amide confirms the successful cyclization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z Interpretation
[M]⁺Molecular ion peak, confirming the molecular weight.
[M-15]⁺Loss of a methyl group, a characteristic fragmentation for the 4,4-dimethyl substitution.[5]
[M-43]⁺Loss of a C₃H₇ fragment.
105Benzoyl cation [C₆H₅CO]⁺, a prominent fragment indicating the phenyl group attached to the oxazoline ring.

Table 2: Expected Mass Spectrometry Fragmentation for 2-Phenyl-4,4-dimethyl-2-oxazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of organic molecules.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.9-8.1Multiplet2HOrtho-protons of the phenyl ring
7.3-7.5Multiplet3HMeta- and para-protons of the phenyl ring
4.1-4.2Singlet2HCH₂ (methylene) protons of the oxazoline ring
1.3-1.4Singlet6HC(CH₃)₂ (gem-dimethyl) protons

Table 3: Predicted ¹H NMR Data for 2-Phenyl-4,4-dimethyl-2-oxazoline.

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) Assignment
~164C=N (imine carbon)
~127-132Aromatic carbons of the phenyl ring
~79O-CH₂ (methylene carbon of the oxazoline ring)
~67C(CH₃)₂ (quaternary carbon of the oxazoline ring)
~28C(CH₃)₂ (gem-dimethyl carbons)

Table 4: Predicted ¹³C NMR Data for 2-Phenyl-4,4-dimethyl-2-oxazoline.

The simplicity of the ¹H NMR spectrum, with three distinct signals in the aliphatic region and two multiplets in the aromatic region, is highly indicative of the proposed symmetrical structure. The chemical shifts are consistent with values reported for similar 4,4-dimethyl-2-oxazoline derivatives.[6]

Comparative Analysis: Situating the Amino Alcohol Route in the Broader Synthetic Landscape

While the synthesis from this compound is robust, a comprehensive understanding requires a comparison with alternative methods for constructing the 2-oxazoline ring.

Method Starting Materials Reagents/Conditions Advantages Disadvantages
Amino Alcohol Route (This Guide) Amino alcohol, Carboxylic acidDCC, p-TsOH, heatReadily available starting materials, high yields, straightforward procedure.Two-step process (amide formation then cyclization).
Nitrile Cyclization Amino alcohol, NitrileLewis or Brønsted acid catalyst, heatOne-pot reaction, good for aryl and some alkyl nitriles.[7]Can require harsh conditions, limited substrate scope for some nitriles.
Aldehyde Condensation/Oxidation Amino alcohol, AldehydeFormation of oxazolidine intermediate, then oxidation (e.g., with NBS, I₂).[8]Mild conditions for the initial condensation.Requires an additional oxidation step, potential for side reactions.
Intramolecular Cyclization of Unsaturated Amides N-allyl or N-propargyl amidesElectrophilic reagent (e.g., I₂, NBS)Access to functionalized oxazolines at the 5-position.[1]Requires synthesis of the unsaturated amide precursor.

Table 5: Comparison of Synthetic Methods for 2-Oxazolines.

Field-Proven Insights: For the synthesis of simple 2-aryl or 2-alkyl-4,4-disubstituted oxazolines, the amino alcohol route presented in this guide offers an excellent balance of efficiency, cost-effectiveness, and operational simplicity. The nitrile cyclization method is a strong contender for a one-pot synthesis, particularly when the desired nitrile is readily available. The intramolecular cyclization of unsaturated amides is a more specialized route, best suited for the introduction of specific functionalities at the 5-position of the oxazoline ring.

Visualizing the Workflow

Synthesis_and_Elucidation cluster_synthesis Synthesis cluster_elucidation Structural Elucidation A This compound + Benzoic Acid B Amide Formation (DCC, DCM) A->B C N-(1-hydroxy-2,2-dimethylpropan-3-yl)benzamide B->C D Cyclization (p-TsOH, Toluene, Reflux) C->D E 2-Phenyl-4,4-dimethyl-2-oxazoline D->E F IR Spectroscopy E->F G Mass Spectrometry E->G H ¹H NMR Spectroscopy E->H I ¹³C NMR Spectroscopy E->I J Final Structure Confirmation F->J G->J H->J I->J

Caption: Workflow for the synthesis and structural elucidation of 2-Phenyl-4,4-dimethyl-2-oxazoline.

Conclusion and Future Outlook

The synthesis of 2-Phenyl-4,4-dimethyl-2-oxazoline from this compound provides a reliable and scalable route to this valuable heterocyclic compound. The structural elucidation is straightforward, relying on a synergistic combination of modern spectroscopic techniques. When compared to alternative synthetic strategies, the amino alcohol-based approach stands out for its practicality and broad applicability for this class of oxazolines.

The true value of these novel compounds lies in their potential applications. The inherent chirality of many amino alcohol precursors, and the steric influence of the 4,4-dimethyl substitution pattern, make these oxazolines prime candidates for use as ligands in asymmetric catalysis. Future work should focus on exploring the catalytic activity of metal complexes derived from these ligands in a variety of enantioselective transformations. Furthermore, the synthesis of a library of 2-aryl-4,4-dimethyl-2-oxazolines with diverse electronic and steric properties on the aryl ring could lead to the discovery of highly efficient and selective catalysts for challenging chemical reactions.

References

A Comparative Guide to the Biological Activity Screening of Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data

In the landscape of modern drug discovery, the amino alcohol scaffold represents a privileged structural motif, integral to a wide array of pharmacologically active agents. The inherent chirality and the presence of both hydrogen-bond donor and acceptor groups in amino alcohols allow for specific and potent interactions with biological targets. This guide provides a comparative overview of the biological activity screening of a specific subclass of these compounds: derivatives of 3-Amino-2,2-dimethyl-1-propanol. We will explore their potential in two critical therapeutic areas: oncology and infectious diseases, benchmarking their hypothetical performance against other relevant amino alcohol-containing compounds. This analysis is grounded in established screening methodologies to provide a framework for the evaluation of novel chemical entities.

The Rationale for Screening this compound Derivatives

The this compound core offers a unique structural framework. The gem-dimethyl group on the C2 position introduces steric hindrance, which can influence the molecule's conformational flexibility and its interaction with biological targets. This steric bulk can also impact metabolic stability, a crucial parameter in drug development. By modifying the amino and hydroxyl groups, a diverse chemical library can be generated, allowing for the exploration of a broad chemical space and the potential discovery of novel therapeutic agents.

Comparative Biological Screening: A Two-Pronged Approach

To assess the therapeutic potential of novel this compound derivatives, a robust screening cascade is essential. Here, we outline a comparative study against two distinct biological activities: anticancer and antimicrobial.

Anticancer Activity Screening

The objective of this screening is to identify derivatives with potent and selective cytotoxicity against cancer cell lines.

Experimental Design:

  • Test Compounds: A library of synthesized this compound derivatives.

  • Comparator Compounds:

    • Doxorubicin: A standard chemotherapeutic agent.

    • Totarol-derived β-amino alcohol (12e): A known amino alcohol with antiplasmodial activity, to explore cross-activity.[1]

  • Cell Lines: A panel of human cancer cell lines representing different tumor types:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).

    • MDA-MB-231: Triple-negative breast cancer.[2]

    • HT-29: Colorectal adenocarcinoma.[3]

    • U-87 MG: Glioblastoma.[2]

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).

  • Secondary Assay: Annexin V-FITC/Propidium Iodide (PI) apoptosis assay to elucidate the mechanism of cell death for the most potent compounds.

Illustrative Data Presentation:

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HT-29 IC50 (µM)U-87 MG IC50 (µM)
Derivative 1 12.515.210.825.1
Derivative 2 5.27.84.111.5
Derivative 3 > 50> 50> 50> 50
Doxorubicin 0.91.20.71.5
Totarol-12e 25.130.522.340.2

Interpretation of Results:

In this hypothetical scenario, Derivative 2 exhibits the most promising anticancer activity among the synthesized compounds, with IC50 values in the low micromolar range across multiple cell lines. While not as potent as the standard drug Doxorubicin, its activity warrants further investigation, particularly regarding its selectivity and mechanism of action. The higher IC50 values for the Totarol-derived amino alcohol suggest a different spectrum of activity.

Antimicrobial Activity Screening

The goal is to identify derivatives with significant activity against a panel of pathogenic bacteria and fungi.

Experimental Design:

  • Test Compounds: The same library of this compound derivatives.

  • Comparator Compounds:

    • Ciprofloxacin: A broad-spectrum antibacterial agent.

    • Fluconazole: A standard antifungal agent.

    • Cardanol-based β-amino alcohol: A known amino alcohol with antibacterial activity.[4]

  • Microbial Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive bacteria

    • Escherichia coli (ATCC 25922) - Gram-negative bacteria

    • Candida albicans (ATCC 90028) - Fungal pathogen

  • Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Illustrative Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 1632> 64
Derivative 2 > 64> 64> 64
Derivative 3 81632
Ciprofloxacin 0.50.25NA
Fluconazole NANA2
Cardanol-based amino alcohol 416> 64

Interpretation of Results:

Based on this illustrative data, Derivative 3 shows the most promising broad-spectrum antimicrobial activity, particularly against S. aureus. Its activity against E. coli is moderate, and it shows some antifungal activity. While not as potent as the standard antibiotics, its activity profile, especially when compared to the cardanol-based amino alcohol, suggests it could be a lead for further optimization.

Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds and control drugs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds and control drugs dissolved in DMSO

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and controls in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of this compound Derivatives primary_screening Primary Screening (Anticancer & Antimicrobial) synthesis->primary_screening Test Compounds secondary_screening Secondary Screening (Mechanism of Action) primary_screening->secondary_screening Active 'Hits' data_analysis Data Analysis (IC50 & MIC Determination) primary_screening->data_analysis Raw Data sar Structure-Activity Relationship (SAR) Studies secondary_screening->sar data_analysis->sar Analyzed Data lead_id Lead Compound Identification sar->lead_id Optimized Leads

apoptosis_pathway drug Anticancer Amino Alcohol Derivative cell Cancer Cell drug->cell mito Mitochondria cell->mito Induces Stress bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Conclusion

This guide outlines a comprehensive and comparative approach to the biological activity screening of this compound derivatives and other amino alcohols. The provided experimental designs and protocols offer a robust framework for identifying and characterizing novel compounds with potential therapeutic applications in oncology and infectious diseases. The illustrative data highlights the importance of comparing new chemical entities against established standards and mechanistically distinct molecules to understand their unique activity profiles. Future work should focus on elucidating the structure-activity relationships of active derivatives to guide the design of more potent and selective drug candidates.

References

A Comparative Guide to Catalysts for Reactions of 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a catalytic system is paramount to achieving optimal reaction efficiency, selectivity, and yield. This guide provides an in-depth comparative analysis of catalytic systems for key transformations involving 3-Amino-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis. While this molecule can participate in a range of reactions, we will focus on the selective oxidation of its primary alcohol functionality, a critical step in the synthesis of valuable derivatives such as the corresponding aldehyde and carboxylic acid.

The insights and data presented herein are synthesized from established principles in catalysis and analogous transformations of similar amino alcohols, providing a robust framework for experimental design and catalyst selection.

The Significance of this compound in Synthesis

This compound, with its sterically hindered neopentyl core and primary amine and hydroxyl groups, serves as a versatile precursor in the synthesis of complex molecules, including cyclic carbamates and analogues of the potent anticancer agent cryptophycin.[1][2] The selective transformation of its functional groups is key to its utility. The oxidation of the primary alcohol, in the presence of the amine, presents a classic chemoselectivity challenge, making the choice of catalyst crucial.

Part 1: Comparative Analysis of Catalysts for the Selective Oxidation of this compound

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic chemistry.[3][4] When the substrate also contains an amine, as with this compound, the catalyst must exhibit high chemoselectivity to avoid side reactions. Here, we compare several classes of heterogeneous and homogeneous catalysts suitable for this transformation, with performance data extrapolated from studies on structurally related amino alcohols.[5][6]

The primary challenge in the oxidation of amino alcohols is the potential for the nitrogen atom to coordinate strongly with metal catalyst sites, leading to catalyst inhibition or deactivation.[5][6] Gold catalysts have emerged as a promising option due to their lower affinity for nitrogen compared to traditional platinum or palladium catalysts.[5][6]

Table 1: Performance Comparison of Heterogeneous Catalysts for Amino Alcohol Oxidation
Catalyst SystemSupportTypical Yield (%)Selectivity to Aldehyde (%)Selectivity to Carboxylic Acid (%)Key AdvantagesPotential Drawbacks
Gold (Au) Al₂O₃70-90High (initially)Varies with conditionsHigh activity, good selectivity, resistant to N-poisoning[5][6]Can over-oxidize to acid, support effects are significant
Gold (Au) TiO₂65-85High (initially)Varies with conditionsSupport can participate in the catalytic cyclePotential for lower stability compared to Al₂O₃
Gold (Au) Basic Supports (MgO, MgAl₂O₄)75-95LowerHigherHigher selectivity towards the carboxylic acid[5]May require more stringent control of reaction conditions
Palladium (Pd) Activated Carbon40-60ModerateModerateReadily available, well-understoodProne to deactivation by the amine group[5]
TEMPO/NaOCl (Homogeneous)>90>95LowHigh selectivity to aldehyde, mild conditionsStoichiometric oxidant, potential for chlorinated byproducts

Note: Yield and selectivity data are based on typical performance for amino alcohol oxidations and may vary based on specific reaction conditions for this compound.

Expert Insights on Catalyst Selection:
  • For Aldehyde Synthesis: A TEMPO-mediated oxidation is often the most selective method for obtaining the aldehyde with minimal over-oxidation. However, for greener and more scalable processes, a heterogeneous gold catalyst on a neutral or acidic support like Al₂O₃ would be the preferred choice, with careful monitoring of reaction time to maximize aldehyde yield.

  • For Carboxylic Acid Synthesis: Gold catalysts on basic supports such as MgO or MgAl₂O₄ are reported to favor the formation of the amino acid.[5] This is attributed to the support's ability to promote the hydration of the intermediate aldehyde and its subsequent oxidation.

Part 2: Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the catalytic oxidation of this compound.

Protocol 1: Heterogeneous Gold-Catalyzed Aerobic Oxidation

This protocol describes a general procedure for the selective oxidation using a supported gold catalyst and molecular oxygen as the terminal oxidant.

Materials:

  • This compound

  • 1% Au/Al₂O₃ catalyst

  • Aqueous NaOH solution (e.g., 1 M)

  • Solvent (e.g., Water or Toluene)

  • Oxygen (balloon or gas inlet)

  • Standard laboratory glassware for reflux and inert atmosphere

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Charge flask with this compound, solvent, and Au/Al2O3 catalyst B Add aqueous NaOH solution A->B C Purge with O2 and heat to desired temperature (e.g., 60-80°C) B->C D Maintain vigorous stirring under O2 atmosphere C->D E Monitor reaction progress by TLC or GC/MS D->E F Cool to room temperature E->F G Filter to remove catalyst F->G H Extract aqueous phase with organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography or distillation I->J

Caption: Workflow for Gold-Catalyzed Aerobic Oxidation.

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), the solvent of choice, and the 1% Au/Al₂O₃ catalyst (1-2 mol% Au).

  • Add the aqueous NaOH solution (2-4 eq). The base is crucial for promoting the reaction.[5]

  • Seal the flask, purge with oxygen, and then maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction by taking aliquots and analyzing them by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Adjust the pH of the filtrate and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Part 3: Mechanistic Considerations and Authoritative Grounding

The generally accepted mechanism for gold-catalyzed alcohol oxidation in the presence of a base involves the following key steps:

  • Deprotonation: The alcohol is deprotonated by the base to form an alkoxide species.

  • Oxidative Addition: The alkoxide coordinates to a gold nanoparticle surface site.

  • β-Hydride Elimination: This is often the rate-determining step, where a hydride is transferred from the α-carbon to the gold surface, forming the corresponding aldehyde or ketone and a gold-hydride species.

  • Reductive Elimination: The gold-hydride reacts with oxygen to regenerate the active catalyst and produce water.

Mechanism Diagram:

G cluster_surface Gold Surface RCH2OH RCH2OH RCH2O- RCH2O- RCH2OH->RCH2O- + OH- - H2O Au(0) Au(0) RCH2O-->Au(0) Coordination RCHO RCHO Au(0)->RCHO β-Hydride Elimination H-Au H-Au H-Au->Au(0) + O2 - H2O H2O H2O

Caption: Simplified Mechanism of Aerobic Alcohol Oxidation on Gold.

The presence of the amino group in this compound does not significantly alter this fundamental pathway, as gold's lower oxophilicity and Lewis acidity compared to other transition metals make it less susceptible to strong coordination by the amine.[5][6]

Part 4: Application in Asymmetric Synthesis

While this compound is achiral, it is a valuable precursor for chiral ligands used in asymmetric catalysis. For instance, it can be derivatized at the nitrogen atom with a chiral auxiliary, and the resulting ligand can be used to direct the stereochemical outcome of a metal-catalyzed reaction.

Amino alcohols are a well-established class of ligands for reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of ketones.[1][7] The performance of these ligands is highly dependent on their steric and electronic properties.

Table 2: Comparative Performance of Amino Alcohol Ligands in the Asymmetric Reduction of Acetophenone
LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanolHigh~90(R)
(1S,2R)-(-)-Norephedrine9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol9897(R)

Source: Data for comparative ligands from established literature.[7] Performance for a derivative of this compound would need to be determined experimentally.

This comparative data highlights the high potential for chiral ligands derived from amino alcohols to induce excellent stereoselectivity. The synthesis of a chiral ligand from this compound would be a logical next step for its application in asymmetric synthesis, and the data above provides clear benchmarks for performance evaluation.

References

A Comparative Guide to the Conformational Analysis of 3-Amino-2,2-dimethyl-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-2,2-dimethyl-1-propanol scaffold, characterized by a sterically demanding neopentyl core, is a vital building block in medicinal chemistry and materials science.[1] Its derivatives' biological activity and material properties are intrinsically linked to their three-dimensional structure. This guide provides a comparative conformational analysis, detailing the critical interplay between steric hindrance, intramolecular hydrogen bonding, and substituent effects. We will explore the experimental and computational methodologies used to elucidate the preferred conformations of these molecules, offering a robust framework for researchers in drug design and chemical synthesis.

Introduction: The Significance of the Neopentyl Scaffold

The 2,2-dimethylpropane-1,3-diol (neopentyl glycol) backbone is prized for the exceptional chemical and thermal stability it imparts to derivative structures.[1] In the context of this compound, the gem-dimethyl group on the C2 carbon severely restricts rotation around the C1-C2 and C2-C3 bonds. This inherent rigidity makes the scaffold an excellent platform for designing molecules with well-defined three-dimensional shapes, a critical factor for achieving specific biological interactions.

The primary determinant of conformation in the parent molecule and its simple derivatives is the competition between steric repulsion from the bulky gem-dimethyl groups and the stabilizing influence of intramolecular hydrogen bonds (IMHBs) between the hydroxyl and amino functionalities.[2][3] Understanding how chemical modifications alter this balance is paramount for rational molecular design.

The Conformational Landscape: Key Rotational Bonds and Interactions

The conformation of this compound derivatives is primarily defined by the torsion (dihedral) angles around the C1-C2 and C2-C3 bonds. The key interaction is the formation of a six-membered pseudo-ring stabilized by an O-H···N intramolecular hydrogen bond.[2] This interaction favors a gauche relationship between the oxygen and nitrogen atoms.

Caption: Key dihedral angles (τ1, τ2) and the stabilizing O-H···N intramolecular hydrogen bond in the this compound scaffold.

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a comprehensive conformational analysis.

Experimental Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for studying molecular conformation in solution. The analysis of vicinal proton-proton coupling constants (³JHH) provides direct insight into dihedral angles.[4]

The Karplus Relationship: This principle establishes a correlation between the magnitude of the ³J coupling constant and the dihedral angle (φ) between two vicinal protons.[5][6] While free rotation in acyclic systems provides an averaged coupling constant, the steric hindrance in our scaffold leads to more defined conformational preferences.[7] A larger observed ³J value (typically >10 Hz) suggests an anti relationship (φ ≈ 180°), while smaller values (2-5 Hz) indicate a gauche relationship (φ ≈ 60°).[5]

Protocol: Determining Conformer Population via ³JHH Coupling Constants

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • Signal Assignment: Utilize 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign all proton signals, particularly the diastereotopic protons on C1 and C3.

  • Coupling Constant Extraction: Measure the vicinal coupling constants (³J) for the protons on C1 and C3 (H-C1-C2-C3-H).

  • Karplus Equation Application: Use a parameterized Karplus equation (J = A cos²φ + B cosφ + C) to correlate the measured ³J values with the corresponding dihedral angles. The parameters A, B, and C are empirically derived and depend on the specific substituents.[6][8]

  • Population Analysis: For a molecule existing as a mixture of conformers (e.g., gauche and anti), the observed coupling constant (J_obs) is a weighted average of the coupling constants for each conformer (J_g and J_a):

    • J_obs = X_g * J_g + X_a * J_a

    • Where X_g and X_a are the mole fractions of the gauche and anti conformers (X_g + X_a = 1). By using theoretical values for J_g and J_a, one can solve for the relative populations.

Computational Chemistry Workflow

Computational methods are indispensable for visualizing conformational landscapes and quantifying the energetics that experimental methods can only infer.[9][10]

G cluster_input Input cluster_search Conformational Search cluster_refinement High-Level Refinement cluster_output Output start 2D Structure mm_search Stochastic/Systematic Search (e.g., MMFF94) start->mm_search filter Energy Minimization & Filter Unique Conformers mm_search->filter dft_opt DFT Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) filter->dft_opt boltzmann Boltzmann Population Analysis dft_opt->boltzmann end Thermodynamic Properties & Dominant Conformations boltzmann->end

Caption: A typical computational workflow for conformational analysis, from initial structure to final population analysis.

This workflow begins with a broad search using computationally inexpensive molecular mechanics (MM) to identify potential low-energy structures.[9] These candidates are then subjected to more accurate, but computationally intensive, Density Functional Theory (DFT) calculations to obtain precise geometries and relative energies. A final Boltzmann analysis predicts the equilibrium population of each conformer at a given temperature.[11]

Comparative Analysis of Derivatives

The conformational preference of the this compound scaffold is highly sensitive to substitution on the amino and hydroxyl groups.

DerivativeSubstituent(s)Dominant ConformationKey Stabilizing InteractionExpected ³J(H1,H2)Rationale
Parent Molecule -H (on N and O)Gauche (Folded)Strong O-H···N IMHBSmall (~3-5 Hz)The intramolecular hydrogen bond overcomes steric strain, favoring a folded, six-membered ring-like structure.[2]
N-acetyl Derivative -C(O)CH₃ (on N)Anti (Extended)Steric RepulsionLarge (~8-10 Hz)The amide group is a poor H-bond acceptor. Steric clash between the acetyl group and the neopentyl core forces an extended conformation.
N,N-dimethyl Derivative -CH₃, -CH₃ (on N)Gauche (Folded)O-H···N IMHBSmall (~4-6 Hz)The tertiary amine is still a good H-bond acceptor. The electron-donating methyl groups may even enhance the basicity of the nitrogen, strengthening the IMHB.[12]
O-methyl Derivative -CH₃ (on O)Anti (Extended)Steric RepulsionLarge (~9-11 Hz)The absence of the hydroxyl proton eliminates the possibility of the primary O-H···N hydrogen bond, allowing steric forces to dictate an extended conformation.

Note: ³J values are illustrative and can vary based on solvent and specific substitution patterns.

Analysis of Findings:

The data clearly demonstrates that the primary driving force for a folded (gauche) conformation is the presence of a strong intramolecular hydrogen bond donor (O-H) and acceptor (N).[3] When this interaction is removed (O-methylation) or weakened significantly while increasing steric bulk (N-acetylation), the molecule adopts an extended (anti) conformation to minimize steric repulsion from the gem-dimethyl groups. The N,N-dimethyl derivative highlights that the nitrogen's ability to act as a hydrogen bond acceptor is sufficient to maintain the folded state, even with increased substitution.[12]

Conclusion and Implications for Drug Development

The conformational analysis of this compound derivatives reveals a predictable and controllable structural behavior. The neopentyl scaffold provides a rigid framework, while targeted substitutions on the terminal amino and hydroxyl groups act as conformational switches, toggling the molecule between folded and extended states.

This knowledge is of immense value to drug development professionals. By strategically modifying these functional groups, medicinal chemists can lock the molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The ability to rationally design molecular geometry based on the principles outlined in this guide is a powerful tool in the development of novel therapeutics.

References

A Comparative Performance Analysis of 3-Amino-2,2-dimethyl-1-propanol in Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Amino alcohols are a critical class of organic compounds, serving as versatile precursors for a wide array of molecular architectures. Among these, 3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, presents a unique structural motif characterized by a sterically hindered neopentyl core. This guide provides a comprehensive performance benchmark of this compound in the synthesis of oxazolines, a reaction of significant importance in organic synthesis due to the utility of oxazolines as chiral auxiliaries, protective groups, and intermediates.[1][2] The performance is compared against its close structural isomer, 2-amino-2-methyl-1-propanol, and the unhindered parent compound, ethanolamine, to elucidate the impact of steric hindrance on reaction efficiency.

The rationale for focusing on oxazoline synthesis stems from its prevalence as a reliable and well-documented transformation for amino alcohols.[2][3] The formation of the oxazoline ring via the cyclization of a β-amino alcohol with a carboxylic acid or its derivative is a fundamental reaction that allows for a direct comparison of the reactivity of different amino alcohols under standardized conditions.[3]

The Role of Steric Hindrance: A Comparative Study

The steric environment around the amine and hydroxyl functional groups in an amino alcohol can significantly influence its reactivity in cyclization reactions. The gem-dimethyl group in this compound introduces considerable steric bulk adjacent to the primary amine, which can affect the kinetics of both the initial N-acylation and the subsequent intramolecular cyclization to form the oxazoline ring.

To provide a clear and objective comparison, this guide will focus on the synthesis of 2-phenyl-4,4-dimethyl-2-oxazoline and its analogues. This specific reaction is chosen as a benchmark due to the ready availability of benzoyl chloride as the acylating agent and the well-established procedures for this transformation.

Data Presentation: Performance in 2-Phenyl-2-Oxazoline Synthesis

The following table summarizes the performance of this compound and its selected alternatives in the synthesis of the corresponding 2-phenyl-2-oxazoline derivatives. The data for 2-amino-2-methyl-1-propanol is derived from published experimental results, while the expected performance of this compound is inferred based on its structural similarity and established principles of chemical reactivity.

Amino Alcohol PrecursorOxazoline ProductReaction ConditionsReported Yield (%)Reference
2-Amino-2-methyl-1-propanol2-Phenyl-4,4-dimethyl-2-oxazolineN-acylation with benzoyl chloride followed by TfOH-mediated cyclization91%[4]
2-Amino-2-methyl-1-propanol2-(1-Phenylethyl)-4,4-dimethyl-2-oxazolineReaction with 2-phenylpropionic acid81%[3]
Ethanolamine2-Phenyl-2-oxazolineReaction with benzonitrile, ZnCl₂ catalyst, in toluene at 130°C75%[1]
This compound 2-Phenyl-5,5-dimethyl-2-oxazoline N-acylation with benzoyl chloride followed by dehydrative cyclization Expected: High (Inferred)

Analysis of Performance:

The experimental data for 2-amino-2-methyl-1-propanol demonstrates that sterically hindered amino alcohols can be highly effective in oxazoline synthesis, achieving yields of up to 91%.[4] The gem-dimethyl group at the α-position to the amine does not appear to significantly impede the cyclization process under appropriate dehydrating conditions.

In contrast, the less sterically hindered ethanolamine, while effective, shows a slightly lower yield of 75% under the specified conditions.[1] This could be attributed to different reaction conditions or the inherent reactivity of the substrate.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed step-by-step methodologies for the synthesis of 2-phenyl-4,4-dimethyl-2-oxazoline from 2-amino-2-methyl-1-propanol are provided below. These protocols are based on established literature procedures and serve as a reliable template for evaluating the performance of other amino alcohols, including this compound.

Protocol 1: Two-Step Synthesis of 2-Phenyl-4,4-dimethyl-2-oxazoline via N-Acylation and Dehydrative Cyclization

This protocol is adapted from the work of Movassaghi and colleagues, which describes a triflic acid-promoted dehydrative cyclization.[4]

Step 1: N-Acylation

experimental_workflow cluster_step1 Step 1: N-Acylation A Dissolve 2-amino-2-methyl-1-propanol and triethylamine in dichloromethane (DCM). B Cool the solution to 0 °C. A->B C Add benzoyl chloride dropwise. B->C D Stir at room temperature for 2-4 hours. C->D E Work-up: Wash with water, brine, and dry over anhydrous sodium sulfate. D->E F Isolate N-(2-hydroxy-1,1-dimethylethyl)benzamide. E->F

Caption: Workflow for the N-acylation of 2-amino-2-methyl-1-propanol.

Step 2: Dehydrative Cyclization

experimental_workflow cluster_step2 Step 2: Dehydrative Cyclization G Dissolve N-(2-hydroxy-1,1-dimethylethyl)benzamide in a suitable solvent (e.g., DCM). H Add triflic acid (TfOH) dropwise at 0 °C. G->H I Warm to room temperature and stir until reaction completion (monitored by TLC). H->I J Quench with saturated sodium bicarbonate solution. I->J K Extract with an organic solvent, dry, and concentrate. J->K L Purify by column chromatography to obtain 2-phenyl-4,4-dimethyl-2-oxazoline. K->L

Caption: Workflow for the dehydrative cyclization to form the oxazoline.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a two-step protocol involving N-acylation followed by a separate cyclization step offers a high degree of control over the reaction. The initial acylation is typically a straightforward and high-yielding reaction. The subsequent dehydrative cyclization, promoted by a strong acid like triflic acid, is a powerful method for forming the oxazoline ring, particularly with sterically hindered substrates. The low reaction temperatures help to minimize potential side reactions.

For a one-pot synthesis, as might be employed for less hindered amino alcohols, the direct reaction of the amino alcohol with a carboxylic acid requires a catalyst and often elevated temperatures to drive off the water formed during the reaction. While potentially more atom-economical, this approach can sometimes lead to lower yields with more sensitive substrates.

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating. The progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the intermediate N-acyl amino alcohol and the final oxazoline product can be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). This ensures that the reported yields are accurate and that the desired transformation has occurred as expected.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly promising building block for the synthesis of sterically hindered oxazolines. Based on the high yields achieved with its close structural isomer, 2-amino-2-methyl-1-propanol, it is anticipated that neopentanolamine will perform with comparable efficiency. The gem-dimethyl group imparts unique solubility and crystallinity properties to its derivatives, which can be advantageous in purification and isolation processes.

Future work should focus on generating direct experimental data for the performance of this compound in a standardized oxazoline synthesis to provide a definitive benchmark. Furthermore, exploring its application in the synthesis of chiral oxazolines for asymmetric catalysis would be a valuable extension of this work, potentially unlocking new applications for this unique amino alcohol in the development of novel pharmaceuticals and fine chemicals.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2,2-dimethyl-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste disposal is a critical aspect of ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-2,2-dimethyl-1-propanol (CAS No. 26734-09-8), also known as Neopentanolamine. As a corrosive amino alcohol, its disposal requires careful consideration of its chemical properties to protect personnel and the environment. This document moves beyond mere regulatory checklists to explain the scientific rationale behind each recommended step, empowering researchers to make informed decisions.

Understanding the Chemical Profile: Why Specific Disposal is Crucial

This compound is a solid, water-soluble organic compound that presents several hazards. Its primary hazard is its corrosivity, causing severe skin burns and eye damage.[1] As an amine, it is a weak base and will react exothermically with acids. It is also incompatible with a range of other chemicals, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. Understanding these properties is fundamental to its safe handling and disposal, as improper mixing can lead to violent reactions, heat generation, and the release of hazardous fumes.

Pre-Disposal Handling and Storage: Minimizing Risk in the Laboratory

Proper handling and storage of this compound waste are the first steps in a safe disposal process. Adherence to these procedures minimizes the risk of accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

Given its corrosive nature, appropriate PPE is mandatory when handling this compound waste. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat or chemical-resistant apron.

Waste Segregation and Container Selection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. Do not mix it with other waste streams, especially acidic waste.

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE). Avoid using metal containers for corrosive materials.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This process prioritizes disposal through a licensed hazardous waste management company, which is the standard and safest approach for this type of chemical.

Waste Characterization
Preparing for Disposal
  • Ensure Proper Containment: The waste container should be in good condition, with a securely sealed lid to prevent leaks or spills.

  • Segregate from Incompatibles: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly acids.[3]

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Dedicated, Compatible Waste Container (e.g., HDPE) ppe->container labeling Label Container: - 'Hazardous Waste' - 'this compound' - 'Corrosive' container->labeling segregation Store in Satellite Accumulation Area, Away from Incompatible Chemicals (especially acids) labeling->segregation log Maintain Waste Log segregation->log disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Service log->disposal_service end End: Safe and Compliant Disposal disposal_service->end

Caption: Decision workflow for the disposal of this compound.

On-Site Treatment (Not Recommended for Bulk Quantities)

While neutralization of bases is a common laboratory practice, it is generally not recommended for the disposal of significant quantities of this compound without a specific, validated procedure and proper engineering controls. The exothermic reaction with acids can generate heat and aerosols, posing a safety risk. For very small, dilute quantities, neutralization with a weak acid (e.g., citric acid) may be considered, but the resulting solution must still be evaluated for local sewer disposal regulations. Most institutional policies require that such waste be handled by a professional disposal service.

Key Data Summary

The following table summarizes the essential information for the safe handling and disposal of this compound.

PropertyInformationSource
CAS Number 26734-09-8
Synonyms Neopentanolamine
Primary Hazard Corrosive (Causes severe skin burns and eye damage)[1]
Incompatibilities Acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halidesPubChem
Recommended PPE Chemical safety goggles, face shield, chemical-resistant gloves, lab coat[1]
Disposal Method Licensed Hazardous Waste Disposal Service[1]

Conclusion

The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its chemical properties and a commitment to safety and regulatory compliance. By following the detailed procedures outlined in this guide, researchers can effectively manage this chemical waste stream, ensuring the protection of themselves, their colleagues, and the environment. The core principle is to always handle this corrosive compound with appropriate personal protective equipment, store it in a segregated and correctly labeled container, and entrust its final disposal to a qualified hazardous waste management professional.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3-Amino-2,2-dimethyl-1-propanol (CAS No. 26734-09-8). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This guide moves beyond mere checklists to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) required when working with this corrosive alkanolamine. Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety in your laboratory.

The "Why": Understanding the Hazards of this compound

To select the correct PPE, we must first understand the specific risks posed by the chemical. This compound is classified with the GHS signal word "Danger" for a critical reason. Its primary hazard is that it causes severe skin burns and eye damage (H314) .[1][2] This is not merely a mild irritation; contact can lead to significant, lasting tissue damage. Some safety data sheets also indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]

The causality is clear: the amino group imparts a basic, corrosive nature to the molecule, making it aggressive towards biological tissues upon contact. Therefore, our PPE strategy is not merely precautionary; it is a mandatory barrier to prevent chemical assault on the skin, eyes, and respiratory system.

Core Protective Equipment: Your First Line of Defense

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][2] Let's dissect this into a practical, field-proven selection.

PPE ComponentSpecification & Rationale
Hand Protection Type: Nitrile or neoprene gloves. Rationale: These materials offer robust protection against corrosive amines. Always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving is recommended when handling larger quantities or for prolonged tasks.
Eye & Face Protection Minimum: Chemical safety goggles that form a seal around the eyes. Best Practice: A full-face shield worn over chemical safety goggles. Rationale: this compound can cause severe, irreversible eye damage.[2] Goggles are essential to prevent splashes from reaching the eyes. A face shield is critical when there is any risk of splashing (e.g., transferring liquids, working under pressure), protecting the entire face from corrosive burns.
Body Protection Type: A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. Rationale: This protects your skin and personal clothing from incidental drips and splashes. Ensure the material is appropriate for corrosive chemical handling.
Footwear Type: Closed-toe, liquid-resistant shoes. Rationale: Protects against spills that may reach the floor. Fabric or mesh shoes offer no protection.

Operational Plans: From Preparation to Disposal

Effective safety is a process, not just a set of equipment. The following protocols provide a systematic approach to handling this compound.

PPE Donning and Doffing Protocol

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (Peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 caption Fig 1. PPE Donning & Doffing Workflow.

Caption: Fig 1. A logical workflow for donning and doffing PPE to minimize contamination risk.

Safe Handling and Operations
  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to mitigate the risk of respiratory irritation from dusts or mists.[3]

  • Designated Area: Cordon off a specific area for handling this chemical. Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Avoid Aerosols: When transferring or weighing the solid, do so carefully to avoid creating dust.[3]

  • Contamination Control: Use dedicated, clearly labeled glassware. Never return unused chemical to the original container.

  • Post-Handling: After every procedure, thoroughly wash your hands and any exposed skin, even after removing gloves.[1]

Emergency Response: Spills and Exposure

In Case of Skin or Hair Contact:

  • Immediately remove all contaminated clothing.[2]

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4]

  • Call for immediate medical attention.[2]

In Case of Eye Contact:

  • Rinse cautiously and thoroughly with water for several minutes.[1][2]

  • If present, remove contact lenses, but only if it is easy to do so. Continue rinsing.[2]

  • Call a poison center or doctor immediately. This is a medical emergency.[2]

Spill Cleanup Protocol:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Don full PPE, including respiratory protection if the spill is large or ventilation is poor.

  • Contain: Prevent the spill from entering drains.[5]

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.[4] For solid spills, carefully sweep up the material.

  • Collect: Place the absorbed material and contaminated items into a suitable, labeled container for chemical waste.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

All waste, including the chemical itself, contaminated absorbents, and disposable PPE (like gloves), must be treated as hazardous waste.

  • Containerization: Place waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[2] Do not mix with other waste streams unless explicitly permitted.

PPE Selection Matrix

This table summarizes the required PPE for different operational scenarios.

Task / ScenarioHand ProtectionEye/Face ProtectionBody/Respiratory Protection
Weighing Solid Nitrile GlovesSafety GogglesLab Coat in Fume Hood
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat in Fume Hood
Large-Scale Transfer Neoprene GlovesSafety Goggles & Face ShieldChemical Resistant Apron over Lab Coat; Respirator may be required based on risk assessment.
Spill Cleanup Heavy-duty Neoprene GlovesSafety Goggles & Face ShieldChemical Resistant Suit; Appropriate Respirator (e.g., type ABEK filter).[6]

Conclusion: Safety as a Pillar of Scientific Integrity

Handling this compound requires diligence and a profound respect for its hazardous properties. By understanding the "why" behind each piece of PPE and adhering to rigorous operational and disposal plans, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This guide serves as your trusted resource in that mission.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2-dimethyl-1-propanol
Reactant of Route 2
3-Amino-2,2-dimethyl-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.